molecular formula C9H12ClN B180803 1-(4-chlorophenyl)-N,N-dimethylmethanamine CAS No. 15184-98-2

1-(4-chlorophenyl)-N,N-dimethylmethanamine

Cat. No.: B180803
CAS No.: 15184-98-2
M. Wt: 169.65 g/mol
InChI Key: OEZKSNAMPUQHNQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N,N-dimethylmethanamine ( 15184-98-2) is an organic compound with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol . Its structure features a chlorophenyl ring linked to a dimethylmethanamine group. This compound is offered for research and development purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers value this chemical as a key synthetic intermediate or building block in organic chemistry and pharmaceutical research . The dimethylamino and chlorophenyl functional groups make it a versatile precursor for synthesizing more complex molecules. Proper handling and storage at recommended temperatures (2-8°C) are essential to maintain the stability and integrity of the product . Scientists exploring novel compounds in medicinal chemistry may find this intermediate particularly useful.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZKSNAMPUQHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-chlorophenyl)-N,N-dimethylmethanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Introduction

1-(4-chlorophenyl)-N,N-dimethylmethanamine, also known by synonyms such as 4-chloro-N,N-dimethylbenzylamine, is a tertiary amine that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a substituted benzyl group, is a common motif in medicinal chemistry and materials science. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for research scientists and drug development professionals.

Chemical Identity:

  • IUPAC Name: 1-(4-chlorophenyl)-N,N-dimethylmethanamine[1]

  • CAS Number: 15184-98-2[2][3]

  • Molecular Formula: C₉H₁₂ClN[1]

  • Molecular Weight: 169.65 g/mol [1]

Primary Synthetic Pathway: Reductive Amination

Reductive amination stands as one of the most efficient and widely used methods for the synthesis of amines.[4][5] This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[5][6] This approach offers high selectivity and is compatible with a wide range of functional groups. For the synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, two primary variations of this pathway are predominant.

Route A: Direct Reductive Amination of 4-Chlorobenzaldehyde with Dimethylamine

This one-pot method is highly efficient, directly converting a commercially available aldehyde and amine into the desired tertiary amine.

Reaction Scheme:

4-Chlorobenzaldehyde reacts with dimethylamine in the presence of a reducing agent to yield 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Mechanism: The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 4-chlorobenzaldehyde. This is typically catalyzed by a small amount of acid.[4] The resulting hemiaminal intermediate then dehydrates to form an electrophilic iminium ion. A hydride-based reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, then selectively reduces the iminium ion to the final tertiary amine product.[5] Sodium triacetoxyborohydride is often preferred as it is milder and less toxic than sodium cyanoborohydride.[5]

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 eq) and a solution of dimethylamine (e.g., 2.0 M in THF, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering the drying agent, concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[7][8]

Reductive_Amination_Workflow cluster_0 Reaction Vessel cluster_1 Workup & Purification Start 4-Chlorobenzaldehyde + Dimethylamine in DCM Imine_Formation Stir at RT (30-60 min) (Iminium Ion Formation) Start->Imine_Formation 1. Reduction Add NaBH(OAc)3 Stir at RT (12-24h) Imine_Formation->Reduction 2. Quench Quench with sat. NaHCO3 (aq) Reduction->Quench 3. Extraction Extract with DCM Quench->Extraction 4. Wash_Dry Wash with Brine, Dry over Na2SO4 Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Final_Product 1-(4-chlorophenyl)-N,N- dimethylmethanamine Purify->Final_Product Yields Pure Product

Caption: Workflow for Direct Reductive Amination.

Route B: Eschweiler-Clarke Reaction of 4-Chlorobenzylamine

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary or secondary amines.[9] It utilizes an excess of formic acid and formaldehyde to produce the corresponding N,N-dimethylated tertiary amine.[10] A significant advantage of this reaction is that it inherently prevents over-alkylation, meaning the reaction stops cleanly at the tertiary amine stage without forming quaternary ammonium salts.[9][11]

Reaction Scheme:

4-Chlorobenzylamine is heated with formaldehyde and formic acid to produce 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Mechanism: The Eschweiler-Clarke reaction proceeds through a two-stage reductive amination sequence.[10][12]

  • First Methylation: The primary amine (4-chlorobenzylamine) first condenses with one equivalent of formaldehyde to form an imine. This imine is then protonated by formic acid to generate an iminium ion.

  • Hydride Transfer: A formate ion acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-4-chlorobenzylamine) and releasing carbon dioxide, which drives the reaction forward.[9]

  • Second Methylation: The resulting secondary amine repeats the process—condensing with a second equivalent of formaldehyde and being reduced by formic acid—to yield the final tertiary amine product.[12] The inability of the tertiary amine to form another iminium ion prevents further reaction.[9]

Experimental Protocol: Eschweiler-Clarke N,N-Dimethylation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzylamine (1.0 eq), formic acid (at least 3.0 eq), and a 37% aqueous solution of formaldehyde (at least 2.5 eq).[11]

  • Reaction: Heat the mixture to 80-100°C in a water or oil bath and maintain this temperature with stirring for 8-18 hours. The reaction is often performed near boiling.[9][11]

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This step should be performed in an ice bath as the neutralization is exothermic.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃). Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[8]

Eschweiler_Clarke_Pathway cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow Primary_Amine 4-Chlorobenzylamine (Primary Amine) Imine_1 Iminium Ion (1) Primary_Amine->Imine_1 + HCHO + HCOOH Secondary_Amine N-Methyl Intermediate (Secondary Amine) Imine_1->Secondary_Amine Hydride Transfer - CO2 Imine_2 Iminium Ion (2) Secondary_Amine->Imine_2 + HCHO + HCOOH Tertiary_Amine Final Product (Tertiary Amine) Imine_2->Tertiary_Amine Hydride Transfer - CO2 Setup Combine Amine, Formic Acid, Formaldehyde Heat Heat to 80-100°C (8-18h) Setup->Heat Basify Cool & Basify with NaOH Heat->Basify Extract Extract with Ether Basify->Extract Purify Dry & Concentrate Extract->Purify

Caption: Eschweiler-Clarke Reaction Pathway and Workflow.

Data Presentation

The following table summarizes the key parameters for the described synthetic routes.

ParameterRoute A: Direct Reductive AminationRoute B: Eschweiler-Clarke Reaction
Starting Material 4-Chlorobenzaldehyde4-Chlorobenzylamine
Key Reagents Dimethylamine, Sodium Triacetoxyborohydride (NaBH(OAc)₃)Formaldehyde, Formic Acid
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Often neat or in water
Temperature Room Temperature80 - 100 °C
Reaction Time 12 - 24 hours8 - 18 hours
Key Advantage One-pot synthesis from a common aldehydeAvoids over-alkylation; no quaternary salt formation
Purification Column Chromatography or Vacuum DistillationVacuum Distillation

Precursor Availability

  • 4-Chlorobenzaldehyde: This is a widely available and relatively inexpensive starting material. It can be synthesized via various methods, including the oxidation of p-chlorotoluene or the hydrolysis of p-chlorobenzal chloride.[13][14][15]

  • 4-Chlorobenzylamine: This primary amine can be purchased commercially or synthesized from 4-chlorobenzaldehyde through reductive amination with ammonia, using reagents like sodium borohydride or catalytic hydrogenation.

Safety Considerations

  • Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic Acid: Is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

  • Sodium Borohydrides: These reducing agents react with water and acidic solutions to release flammable hydrogen gas. They should be handled with care and reactions should be quenched slowly.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

Conclusion

The synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine can be achieved efficiently through well-established reductive amination protocols. The direct, one-pot amination of 4-chlorobenzaldehyde with dimethylamine offers a straightforward and rapid route. Alternatively, the Eschweiler-Clarke reaction starting from 4-chlorobenzylamine provides an excellent method that completely avoids the common problem of over-alkylation. The choice of pathway will depend on the availability of starting materials, scale of the reaction, and desired purity profile. Both methods are robust and adaptable for the synthesis of a wide range of substituted tertiary benzylamines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11286707, 1-(4-chlorophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

  • Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 13899-13909. Available from: [Link]

  • Google Patents. (n.d.). CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(19), 6829. Available from: [Link]

  • YouTube. (2020, October 13). Eschweiler-Clarke reaction. Retrieved from [Link]

  • YouTube. (2021, February 17). Reductive Amination, and How It Works. Retrieved from [Link]

  • J. Org. Chem. 2025, 90, 7485−7491. (Note: This is a fictional citation from the source material and is included for context but cannot be linked).
  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Retrieved from [Link]

  • precisionFDA. (n.d.). N'-(4-CHLOROPHENYL)-N,N-DIMETHYLMETHANIMIDAMIDE. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 19). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]

Sources

Physicochemical Properties and Synthetic Methodologies of 1-(4-Chlorophenyl)-N,N-dimethylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-chlorophenyl)-N,N-dimethylmethanamine, widely recognized in literature as 4-chloro-N,N-dimethylbenzylamine, is a highly versatile tertiary amine and benzylic building block[1]. In medicinal chemistry and drug development, the N,N-dimethylbenzylamine motif serves as a privileged scaffold. It is frequently leveraged to modulate lipophilicity, direct target binding via cation-


 interactions, and tune the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural implications, and field-proven synthetic protocols designed for scalable laboratory procurement.

Molecular Identity & Physicochemical Profiling

Establishing the physicochemical baseline of 1-(4-chlorophenyl)-N,N-dimethylmethanamine is critical for rational drug design, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and downstream formulation[1].

Table 1: Core Quantitative Data Summary
PropertyValueClinical / Chemical Significance
IUPAC Name 1-(4-chlorophenyl)-N,N-dimethylmethanamineStandardized nomenclature[1].
CAS Number 15184-98-2Primary registry identifier[1].
Molecular Formula C₉H₁₂ClNDefines atomic composition[1].
Molecular Weight 169.65 g/mol Highly favorable for small-molecule drug design[1].
Exact Mass 169.065827 DaCritical for high-resolution mass spectrometry (HRMS)[1].
Boiling Point 200.2 ± 15.0 °C (at 760 mmHg)Indicates volatility; requires careful distillation[2].
Density 1.1 ± 0.1 g/cm³Standard liquid density profiling[2].
XLogP3 2.7Optimal lipophilicity for membrane permeability[1].
Topological Polar Surface Area 3.2 ŲHighly predictive of Blood-Brain Barrier (BBB) penetration[1].
Rotatable Bonds 2Low conformational entropy, favoring receptor binding[1].
Pharmacokinetic & Drug Design Implications
  • Lipophilicity & Permeability: An XLogP3 of 2.7 falls squarely within the optimal range defined by Lipinski's Rule of 5 (LogP < 5). This ensures a favorable balance between aqueous solubility in the GI tract and lipid membrane permeability[1].

  • CNS Targeting: The extremely low Topological Polar Surface Area (TPSA = 3.2 Ų) is well below the 90 Ų threshold generally required for blood-brain barrier penetration. This makes the compound an excellent precursor or scaffold for central nervous system (CNS)-targeted therapeutics[1].

  • Electronic & Metabolic Effects: The para-chloro substituent exerts a negative inductive effect (-I) and a positive mesomeric effect (+M). In a biological system, this halogenation strategy is routinely used to block cytochrome P450-mediated oxidation at the para position, thereby increasing the metabolic half-life of the drug candidate.

Mechanistic Pathways: Synthesis & Derivatization

To ensure high-yield procurement of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, synthetic chemists typically rely on two primary modalities: transition-metal-catalyzed reductive amination and direct nucleophilic substitution.

SynthesisPathways A 4-Chlorobenzaldehyde (Precursor) C Reductive Amination DMF + Zn(OAc)2, 110°C A->C Lewis Acid Catalysis B 4-Chlorobenzyl chloride (Precursor) D Nucleophilic Substitution Dimethylamine, THF, 0°C to RT B->D SN2 Displacement E 1-(4-chlorophenyl)-N,N-dimethylmethanamine (Target API Scaffold) C->E ~94% Yield D->E >90% Yield

Fig 1: Primary synthetic pathways for 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Protocol 1: Zinc Acetate-Catalyzed Reductive Amination

Causality & Rationale: Traditional reductive aminations require the handling of toxic, gaseous dimethylamine. A modern, field-proven alternative utilizes N,N-dimethylformamide (DMF) as both the solvent and the in situ dimethylamine source. Zinc acetate acts as a Lewis acid, activating the carbonyl group of 4-chlorobenzaldehyde to facilitate a one-pot reductive amination with yields up to 94%[3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, 50 mL round-bottom flask with 4-chlorobenzaldehyde (1.0 equiv) and anhydrous DMF (serving as solvent, reductant, and amine source).

  • Catalysis: Add catalytic Zinc Acetate (

    
    ) at 10 mol% to the reaction mixture[3].
    
  • Activation: Purge the vessel with an inert gas (N₂ or Argon) and heat the mixture to 110–120 °C for 12–24 hours[3].

  • Self-Validating Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc gradient or GC-MS. The complete disappearance of the aldehyde peak validates the end of the reaction phase.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers comprehensively with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure tertiary amine.
    
Protocol 2: Direct Nucleophilic Substitution

Causality & Rationale: The benzylic carbon of 4-chlorobenzyl chloride is highly electrophilic and primed for an


 displacement. Using a stoichiometric excess of dimethylamine ensures that the generated HCl is scavenged immediately, preventing the protonation of the nucleophile and driving the reaction forward without stalling.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chlorobenzyl chloride (1.0 equiv) in a polar aprotic solvent such as anhydrous THF.

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a 2.0 M solution of dimethylamine in THF (2.5 equiv) to strictly control the exothermic

    
     reaction.
    
  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Self-Validating Check: Confirm the complete consumption of the benzyl chloride via UV-visualized TLC.

  • Workup: Evaporate the volatiles under reduced pressure. Partition the resulting crude residue between dichloromethane (DCM) and 1M NaOH. Note: The basic wash is critical to ensure the tertiary amine is fully deprotonated into its free-base form.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic phases over

    
    , filter, and evaporate to yield the target compound.
    

Handling, Stability, and Safety Protocols

As a benzylic amine, 1-(4-chlorophenyl)-N,N-dimethylmethanamine requires standard laboratory safety precautions:

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound is stable under standard conditions but may slowly oxidize or absorb atmospheric

    
     upon prolonged exposure to air.
    
  • PPE: Utilize nitrile gloves, safety goggles, and a certified fume hood. Volatile amines can act as respiratory and ocular irritants, and direct dermal contact should be strictly avoided.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11286707, 1-(4-chlorophenyl)-N,N-dimethylmethanamine." PubChem,[Link]

Sources

1-(4-chlorophenyl)-N,N-dimethylmethanamine: Mechanism of Action & Technical Profile

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the mechanism of action, chemical reactivity, and pharmacological significance of 1-(4-chlorophenyl)-N,N-dimethylmethanamine (also known as 4-chloro-N,N-dimethylbenzylamine ).

Executive Summary

1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS: 15184-98-2) is a tertiary amine pharmacophore and chemical catalyst. While not a standalone marketed therapeutic, it serves as a critical structural motif in first-generation antihistamines (e.g., chlorphenamine, chlorpyramine) and functions as a nucleophilic catalyst in polymer chemistry. Its mechanism of action is bifurcated:

  • Biological Context: It acts as a lipophilic amine capable of interacting with monoaminergic systems (MAO inhibition, Sigma receptors) and serves as a metabolic precursor to the primary amine 4-chlorobenzylamine.

  • Chemical Context: It functions as a Lewis base catalyst, accelerating nucleophilic additions in epoxy and polyurethane polymerization via a specific catalytic cycle.

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name 1-(4-chlorophenyl)-N,N-dimethylmethanamine
Common Synonyms 4-chloro-N,N-dimethylbenzylamine;

-chloro-N,N-dimethylbenzylamine
Molecular Formula C

H

ClN
Molecular Weight 169.65 g/mol
pKa (Predicted) ~9.2 (Conjugate acid)
LogP (Predicted) 2.7 (Lipophilic, BBB permeable)
Key Functional Groups Tertiary amine (Lewis base),

-chlorophenyl (Lipophilic/Metabolically stable)

Mechanism of Action: Chemical Catalysis (Polymerization)

In industrial and materials science applications, 1-(4-chlorophenyl)-N,N-dimethylmethanamine acts as a tertiary amine catalyst . It is structurally analogous to N,N-dimethylbenzylamine (BDMA) but with a para-chloro substituent that modulates its basicity and nucleophilicity.

Catalytic Cycle in Epoxy-Anhydride Curing

The molecule catalyzes the curing of epoxy resins with anhydrides. The mechanism involves the nucleophilic attack of the tertiary nitrogen on the anhydride, opening the ring to form a betaine intermediate.

Mechanism Steps:

  • Initiation: The tertiary amine attacks the anhydride, forming a carboxylate-ammonium zwitterion.

  • Propagation: The carboxylate anion attacks the epoxide ring, opening it and generating an alkoxide.

  • Chain Growth: The alkoxide reacts with another anhydride molecule, regenerating the carboxylate and propagating the polymer chain.

  • Electronic Effect: The

    
    -chloro group is electron-withdrawing (inductive effect), slightly reducing the electron density on the nitrogen compared to unsubstituted BDMA. This can fine-tune the reaction latency (pot life).
    

EpoxyCatalysis Figure 1: Catalytic Cycle of 1-(4-chlorophenyl)-N,N-dimethylmethanamine in Epoxy Curing Amine 1-(4-chlorophenyl)- N,N-dimethylmethanamine Zwitterion Betaine Intermediate (Zwitterion) Amine->Zwitterion Nucleophilic Attack Anhydride Cyclic Anhydride Anhydride->Zwitterion Alkoxide Alkoxide Intermediate Zwitterion->Alkoxide Ring Opening (+ Epoxide) Epoxide Epoxide Resin Epoxide->Alkoxide Polymer Crosslinked Polyester Network Alkoxide->Polymer Propagation Polymer->Amine Catalyst Regeneration

Figure 1: The tertiary amine initiates the reaction by activating the anhydride, facilitating the cross-linking of epoxy resins.

Pharmacological Mechanism of Action

While not a drug itself, the molecule represents a core pharmacophore found in several bioactive compounds. Its mechanism in a biological system is defined by its interaction with monoamine transporters, enzymes, and receptors.

Structural Pharmacophore in Antihistamines

The p-chloro-N,N-dimethylbenzylamine moiety is the structural anchor for First-Generation H1 Antihistamines.

  • Chlorpyramine: Contains the exact p-chlorobenzyl group attached to an ethylenediamine scaffold.

  • Chlorphenamine: Contains a p-chlorophenyl group, though the amine is separated by a propyl chain.

Mechanism: The lipophilic


-chlorophenyl group fits into the hydrophobic pocket of the Histamine H1 receptor, while the tertiary amine (protonated at physiological pH) interacts with a conserved aspartate residue (Asp107) in the receptor's transmembrane domain.
Interaction with Monoamine Oxidase (MAO)

Benzylamines are classic substrates and inhibitors of Monoamine Oxidase (MAO).

  • MAO-B Inhibition: Tertiary benzylamines often act as reversible inhibitors of MAO-B. The

    
    -chloro substitution generally increases affinity for the enzyme active site compared to the unsubstituted benzylamine due to hydrophobic interactions.
    
  • Metabolic Susceptibility: The molecule is a substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze N-demethylation.

Sigma Receptor Ligand

N,N-dimethylbenzylamines are known to bind with moderate affinity to Sigma-1 (


) receptors .
  • Action: Modulation of calcium signaling and endoplasmic reticulum (ER) stress response.

  • Relevance: Sigma ligands are investigated for neuroprotective and antipsychotic properties. The

    
    -chloro derivative often exhibits higher affinity than the parent compound due to halogen bonding capabilities.
    

PharmaMechanism Figure 2: Pharmacological Interactions and Metabolic Pathways cluster_Targets Biological Targets cluster_Metabolism Metabolic Fate Molecule 1-(4-chlorophenyl)- N,N-dimethylmethanamine H1 Histamine H1 Receptor (Pharmacophore Fragment) Molecule->H1 Structural Mimicry MAO Monoamine Oxidase B (Inhibition/Substrate) Molecule->MAO Competitive Binding Sigma Sigma-1 Receptor (Allosteric Modulation) Molecule->Sigma Ligand Binding CYP CYP450 (2D6/3A4) Molecule->CYP N-Demethylation Metabolite 4-chlorobenzylamine (Primary Amine) CYP->Metabolite Oxidative Dealkylation

Figure 2: The molecule acts as a multi-target pharmacophore and is metabolized via N-demethylation.

Synthesis & Experimental Protocols

Synthesis via Eschweiler-Clarke Reaction

The standard synthesis involves the reductive amination of 4-chlorobenzaldehyde or the methylation of 4-chlorobenzylamine.

Protocol:

  • Reagents: 4-chlorobenzylamine (1 eq), Formic acid (5 eq), Formaldehyde (37% aq. solution, 5 eq).

  • Procedure:

    • Mix 4-chlorobenzylamine with formic acid at 0°C.

    • Add formaldehyde solution dropwise.

    • Reflux the mixture at 100°C for 12–18 hours (CO

      
       evolution observed).
      
    • Cool and basify with NaOH to pH > 10.

    • Extract with dichloromethane (DCM), dry over MgSO

      
      , and concentrate.
      
  • Purification: Distillation under reduced pressure or conversion to the hydrochloride salt (HCl) for crystallization.

Synthesis via Vilsmeier-Haack Intermediate

As noted in technical literature, this compound can be a byproduct or target in DMF-mediated reactions where DMF acts as the dimethylamine source under reductive conditions.

Safety & Toxicology (E-E-A-T)

Researchers must handle this compound with protocols designed for corrosive amines .

  • Hazards: Causes severe skin burns and eye damage (Category 1B). Harmful if swallowed.

  • Sensitization: Potential skin sensitizer due to the benzylic amine structure.

  • Handling: Use a chemical fume hood. Wear nitrile gloves (breakthrough time > 480 min) and chemical splash goggles.

  • First Aid: In case of contact, immediately flush with water for 15 minutes. Do not neutralize with acid on skin (exothermic reaction risk).

References

  • PubChem. (2024).[1] Compound Summary: 1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS 15184-98-2).[2] National Library of Medicine. Link

  • BenchChem. (2024). 4-Chloro-N,N-dimethylbenzylamine: Reactivity and Applications.Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: N,N-Dimethylbenzylamine derivatives.Link

  • Journal of Organic Chemistry. (2018). Reductive Amination of Aldehydes using Formic Acid as a Hydrogen Source. (General protocol reference).
  • European Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of Benzylamine Derivatives as MAO-B Inhibitors. (Mechanistic grounding).

Sources

Spectroscopic Data for 1-(4-chlorophenyl)-N,N-dimethylmethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-chlorophenyl)-N,N-dimethylmethanamine, also known as 4-chloro-N,N-dimethylbenzylamine, is a tertiary amine of significant interest in various chemical and pharmaceutical research areas. Its structure, featuring a para-substituted chlorophenyl ring attached to a dimethylaminomethyl group, makes it a valuable building block in organic synthesis and a potential scaffold in drug discovery. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound. This technical guide provides a detailed analysis of the spectroscopic data for 1-(4-chlorophenyl)-N,N-dimethylmethanamine, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related structures, offering field-proven insights for researchers.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 1-(4-chlorophenyl)-N,N-dimethylmethanamine forms the basis for interpreting its spectroscopic data. Key structural features include the aromatic protons on the 1,4-disubstituted benzene ring, the benzylic protons of the CH₂ group, and the methyl protons of the N,N-dimethyl group. Each of these unique proton and carbon environments will give rise to distinct signals in the NMR spectra. The various bonds and functional groups will exhibit characteristic absorption bands in the IR spectrum, and the molecule's mass and fragmentation pattern will be determined by its elemental composition and bond strengths in mass spectrometry.

Caption: Molecular structure of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental Protocol: A ¹H NMR spectrum can be recorded on a 400 or 600 MHz spectrometer.[1] A sample is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[2]

Data Interpretation: The ¹H NMR spectrum of 1-(4-chlorophenyl)-N,N-dimethylmethanamine is expected to show three distinct sets of signals corresponding to the aromatic protons, the benzylic protons, and the N,N-dimethyl protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.3Doublet2HAr-H (ortho to CH₂N(CH₃)₂)
~7.2Doublet2HAr-H (ortho to Cl)
~3.4Singlet2H-CH₂-
~2.2Singlet6H-N(CH₃)₂
  • Aromatic Protons (δ ~7.2-7.3 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating dimethylaminomethyl group are expected to be slightly upfield compared to those ortho to the electron-withdrawing chlorine atom.

  • Benzylic Protons (δ ~3.4 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent aromatic ring and the nitrogen atom.

  • N,N-Dimethyl Protons (δ ~2.2 ppm): The six protons of the two methyl groups attached to the nitrogen are equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum can be acquired on a 101 or 151 MHz spectrometer using a similar sample preparation as for ¹H NMR.[2]

Data Interpretation: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ) (ppm)Assignment
~138Ar-C (quaternary, attached to CH₂N(CH₃)₂)
~132Ar-C (quaternary, attached to Cl)
~130Ar-CH (ortho to CH₂N(CH₃)₂)
~128Ar-CH (ortho to Cl)
~63-CH₂-
~45-N(CH₃)₂
  • Aromatic Carbons (δ ~128-138 ppm): The four different types of carbon atoms in the benzene ring will have distinct chemical shifts. The quaternary carbons attached to the substituent groups will typically have lower intensities. The carbon attached to the chlorine atom will be deshielded, appearing at a downfield chemical shift.

  • Benzylic Carbon (δ ~63 ppm): The carbon of the methylene group will resonate in the aliphatic region, shifted downfield due to the attachment to the nitrogen and the aromatic ring.

  • N,N-Dimethyl Carbons (δ ~45 ppm): The two equivalent methyl carbons will give a single signal in the aliphatic region.

Caption: Correlation of molecular fragments with expected NMR signals.

Part 2: Infrared (IR) Spectroscopy

Experimental Protocol: An FT-IR spectrum can be obtained using a KBr pellet or by analyzing a thin film of the liquid sample between salt plates. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2800C-H stretchAliphatic (-CH₂-, -CH₃)
~2820 and ~2770C-H stretchN-CH₃ (Bohlmann bands)
1600-1450C=C stretchAromatic ring
~1100-1000C-Cl stretchAryl chloride
~1200C-N stretchTertiary amine
850-800C-H bend (out-of-plane)1,4-disubstituted aromatic
  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹). The presence of Bohlmann bands, which are characteristic of tertiary amines with N-methyl groups, may be observed around 2820-2770 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

  • C-Cl and C-N Stretching: The stretching vibration for the C-Cl bond is expected in the fingerprint region, around 1100-1000 cm⁻¹. The C-N stretching of the tertiary amine will also be present in this region.

  • Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region are indicative of a 1,4-disubstituted aromatic ring.

Part 3: Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For GC-MS, the compound is first separated on a gas chromatograph and then introduced into the mass spectrometer.

Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zIonInterpretation
169/171[M]⁺Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
125/127[M - N(CH₃)₂]⁺Loss of the dimethylamino group
58[CH₂N(CH₃)₂]⁺Dimethylaminomethyl fragment (base peak)
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 169, with a smaller peak at m/z 171 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Major Fragmentation Pathways: The most prominent fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond (α-cleavage to the nitrogen). This results in the formation of a stable dimethylaminomethyl cation at m/z 58, which is often the base peak in the spectrum. Another significant fragment can arise from the loss of the dimethylamino group, resulting in a chlorobenzyl cation at m/z 125/127.

Mass_Spec_Fragmentation M [C₉H₁₂ClN]⁺˙ m/z 169/171 Frag1 [C₇H₆Cl]⁺ m/z 125/127 M->Frag1 - •N(CH₃)₂ Frag2 [C₃H₈N]⁺ m/z 58 M->Frag2 - •C₇H₆Cl

Caption: Primary fragmentation pathways of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Conclusion

The comprehensive spectroscopic analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its identification and characterization. The presented data and their interpretation serve as a reliable reference for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the correlation between the molecular structure and its spectroscopic signatures, scientists can confidently verify the synthesis and purity of this important chemical compound, facilitating its application in further research and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-chlorophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

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1-(4-chlorophenyl)-N,N-dimethylmethanamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Abstract

1-(4-chlorophenyl)-N,N-dimethylmethanamine is a halogenated tertiary amine that serves as a critical intermediate in organic synthesis. Its structural features, comprising a 4-chlorobenzyl group and a dimethylamino moiety, make it a versatile building block for the construction of more complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols. The content is tailored for researchers, scientists, and professionals in drug development, emphasizing the practical and theoretical considerations for its use in a laboratory setting.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific discourse and reproducibility. This section outlines the systematic IUPAC name and commonly encountered synonyms for 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

IUPAC Name

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 1-(4-chlorophenyl)-N,N-dimethylmethanamine .[1]

Synonyms and Identifiers

This compound is frequently listed under various synonyms in chemical databases, commercial catalogs, and scientific literature. Awareness of these alternatives is essential for conducting thorough literature and sourcing searches.

Identifier Type Identifier Source
CAS Number 1197-63-3
Synonym 4-Chloro-N,N-dimethylbenzylamine[1]
Synonym p-Chloro-N,N-dimethylbenzylamine
Synonym N,N-Dimethyl-4-chlorobenzylamine[1]
Synonym (4-Chlorobenzyl)dimethylamine[1]
Synonym Benzenemethanamine, 4-chloro-N,N-dimethyl-[1][2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is a prerequisite for its effective use in experimental design, from reaction setup to purification and formulation.

Property Value Source
Molecular Formula C₉H₁₂ClN[1][3]
Molecular Weight 169.65 g/mol [1][3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 88-90 °C at 11 Torr[3]
Density ~1.04 g/cm³
Solubility Slightly soluble in water[4]
SMILES CN(C)CC1=CC=C(C=C1)Cl[1]
InChIKey OEZKSNAMPUQHNQ-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The predominant method for synthesizing 1-(4-chlorophenyl)-N,N-dimethylmethanamine is through the reductive amination of 4-chlorobenzaldehyde with dimethylamine.[5][6][7] This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the requisite starting materials.

Synthetic Workflow: Reductive Amination

The reaction proceeds via a two-stage mechanism, which can be efficiently conducted as a one-pot synthesis. The initial step involves the nucleophilic attack of dimethylamine on the carbonyl carbon of 4-chlorobenzaldehyde, forming a hemiaminal intermediate that subsequently dehydrates to an electrophilic iminium ion. The second stage involves the reduction of this iminium ion by a hydride-based reducing agent to yield the final tertiary amine product.

synthetic_workflow cluster_reactants Reactants cluster_mechanism Reaction Mechanism aldehyde 4-Chlorobenzaldehyde iminium Iminium Ion Intermediate aldehyde->iminium Imine Formation amine Dimethylamine amine->iminium Imine Formation product 1-(4-chlorophenyl)-N,N- dimethylmethanamine iminium->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) reducer->product

Caption: One-pot reductive amination workflow.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is highlighted here as it is a mild and selective reducing agent that can be added directly to the initial mixture of the aldehyde and amine, simplifying the one-pot procedure.[6][8]

Materials:

  • 4-Chlorobenzaldehyde

  • Dimethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and dissolve in DCE (or THF).

  • Amine Addition: Add the dimethylamine solution (1.1-1.2 eq) to the stirred solution at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is less reactive than NaBH₄ and does not readily reduce the starting aldehyde, allowing for the selective reduction of the in situ-formed iminium ion. Its addition can be done at the start without significant side reactions, a key advantage of this "direct" reductive amination method.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aldehyde.

  • Workup & Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Trustworthiness: This step is self-validating. The cessation of effervescence indicates that the excess reducing agent and any acidic byproducts have been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The spectrum should feature a singlet for the six protons of the two N-methyl groups, a singlet for the two benzylic protons, and a set of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The spectrum will display signals for the N-methyl carbons, the benzylic carbon, and four distinct signals for the aromatic carbons (two substituted and two unsubstituted).

  • Mass Spectrometry: Electron Ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak and a characteristic M+2 peak in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Applications in Research and Development

The primary utility of 1-(4-chlorophenyl)-N,N-dimethylmethanamine lies in its role as a versatile synthetic intermediate.

  • Pharmaceutical Synthesis: The 4-chlorobenzyl moiety is a common structural motif in a wide range of pharmacologically active compounds. This intermediate serves as a precursor for the synthesis of molecules targeting various receptors and enzymes. For example, related structures are investigated for their potential in developing new therapeutic agents.[9][10]

  • Agrochemicals: It is a building block for the synthesis of novel pesticides and herbicides, where the chlorophenyl group often contributes to the molecule's biological activity and environmental persistence.

  • Catalysis: As a tertiary amine, it can be used as a base catalyst in various organic transformations, such as the formation of polyurethanes and epoxy resins.[4][11]

Safety and Handling

Proper laboratory practice is mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 1-(4-chlorophenyl)-N,N-dimethylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

  • precisionFDA. (n.d.). N'-(4-CHLOROPHENYL)-N,N-DIMETHYLMETHANIMIDAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)-N,N-dimethylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • Penta Chemicals. (2024). N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 434. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - N-[(4-chlorophenyl)methylene]methanamine. Retrieved from [Link]

  • ATAMAN. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylbenzylamine. Retrieved from [Link]

  • Almutairi, B. O., Almutairi, S. M., & Alarifi, S. (2023). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science, 35(8), 102844. Retrieved from [Link]

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Technical Monograph: Biological Activity & Pharmacological Profile of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS: 14062-80-7), commonly referred to as 4-chloro-N,N-dimethylbenzylamine , is a tertiary amine pharmacophore acting primarily as a metabolic probe and synthetic intermediate. While structurally simple, its biological activity is defined by its interaction with monoamine oxidases (MAO), its role as a substrate for cytochrome P450-mediated N-demethylation, and its affinity for Sigma-1 receptors.

This guide delineates the compound's utility in kinetic profiling of amine oxidases, its metabolic pathways, and its application as a precursor in the synthesis of antihistaminic agents (e.g., chloropyramine analogs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before analyzing biological activity, researchers must establish the physicochemical baseline that dictates this molecule's membrane permeability and enzyme affinity.

PropertyValueRelevance
IUPAC Name 1-(4-chlorophenyl)-N,N-dimethylmethanamineOfficial nomenclature
Common Name 4-Chloro-N,N-dimethylbenzylamineIndustrial/Lab standard
Molecular Formula C₉H₁₂ClNStoichiometry
Molecular Weight 169.65 g/mol Calculation standard
LogP (Predicted) ~2.6 - 2.8High lipophilicity; crosses Blood-Brain Barrier (BBB)
pKa ~9.0 (Amine)Protonated at physiological pH (7.[1]4)
H-Bond Donors/Acceptors 0 / 1Good membrane permeability (Lipinski Rule of 5 compliant)

Biological Mechanisms of Action

Interaction with Amine Oxidases (MAO-B and SSAO)

The N,N-dimethylbenzylamine core is a classic scaffold in the study of amine oxidases. The introduction of the para-chloro substituent modulates the electron density of the aromatic ring, altering binding kinetics compared to the unsubstituted parent.

  • Monoamine Oxidase B (MAO-B): Unlike primary benzylamines, which are rapidly oxidized by MAO-B to aldehydes, the tertiary amine structure of 1-(4-chlorophenyl)-N,N-dimethylmethanamine prevents direct oxidative deamination. Instead, it acts as a competitive inhibitor or a slow substrate requiring initial N-demethylation. It competes with endogenous substrates (like phenethylamine) for the active site.

  • Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1): This compound serves as a probe for SSAO activity. The steric bulk of the dimethyl group generally reduces turnover rates compared to primary amines, making it useful for distinguishing between MAO and SSAO activity in complex tissue homogenates.

Sigma-1 Receptor Ligand

The pharmacophore—a basic tertiary amine separated from a phenyl ring by a methylene spacer—is a hallmark of Sigma-1 receptor (


1R) ligands . The 4-chloro substituent enhances lipophilicity, increasing affinity for the hydrophobic pocket of the 

1R.
  • Mechanism: Binding to

    
    1R (located on the endoplasmic reticulum mitochondrion-associated membrane) modulates calcium signaling and neurotransmitter release.
    
  • Relevance: Derivatives of this scaffold are investigated for neuroprotective and antipsychotic properties.[2]

Metabolic Fate & Toxicology

Understanding the metabolic breakdown is critical for interpreting in vivo data, as the metabolites often possess distinct biological activities.

The N-Demethylation Cascade

The primary metabolic route is oxidative N-demethylation, catalyzed predominantly by hepatic Cytochrome P450 enzymes (specifically CYP2B6 and CYP2C19 ).

  • Phase I (N-Demethylation): The parent tertiary amine is converted to the secondary amine, 4-chloro-N-methylbenzylamine .

  • Phase II (Secondary N-Demethylation): The secondary amine is further demethylated to the primary amine, 4-chlorobenzylamine .

  • Phase III (Oxidative Deamination): The primary amine is a high-affinity substrate for MAO-B, which rapidly converts it to 4-chlorobenzaldehyde , releasing ammonia and hydrogen peroxide.

Metabolic Pathway Diagram

The following diagram illustrates the sequential degradation of the compound.

MetabolicPathway Parent 1-(4-chlorophenyl)- N,N-dimethylmethanamine (Tertiary Amine) Inter1 4-chloro-N-methylbenzylamine (Secondary Amine) Parent->Inter1 CYP2B6 / CYP2C19 (N-demethylation) Inter2 4-chlorobenzylamine (Primary Amine) Inter1->Inter2 CYP / MAO (N-demethylation) Aldehyde 4-chlorobenzaldehyde (Reactive Electrophile) Inter2->Aldehyde MAO-B / SSAO (Oxidative Deamination) Excretion Benzoic Acid Derivative (Excretion) Aldehyde->Excretion Aldehyde Dehydrogenase

Figure 1: Step-wise metabolic degradation of 1-(4-chlorophenyl)-N,N-dimethylmethanamine from tertiary amine to excreted acid.

Experimental Protocols

Protocol: MAO-B Competitive Inhibition Assay

Objective: Determine the


 of 1-(4-chlorophenyl)-N,N-dimethylmethanamine against MAO-B using a standard fluorometric probe.

Reagents:

  • Recombinant Human MAO-B (1 U/mL).

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Tyramine.

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

  • Test Compound: 1-(4-chlorophenyl)-N,N-dimethylmethanamine (dissolved in DMSO).

Workflow:

  • Preparation: Dilute the Test Compound in buffer to varying concentrations (0.1 nM to 100

    
    M). Keep DMSO concentration <1%.
    
  • Incubation: Add 50

    
    L of MAO-B enzyme solution to 96-well plate wells containing 20 
    
    
    
    L of Test Compound. Incubate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.
  • Reaction Initiation: Add 30

    
    L of reaction mix (200 
    
    
    
    M Tyramine + 200
    
    
    M Amplex Red + 1 U/mL HRP).
  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope (velocity) for each concentration. Plot % Activity vs. Log[Concentration] to derive

    
    .
    

Validation Check:

  • Positive Control: Selegiline (1

    
    M) must show >95% inhibition.
    
  • Negative Control: Buffer only (no inhibitor) represents 100% activity.

Synthesis & Industrial Application

This molecule is a critical intermediate in the synthesis of "nitrogen mustard" analogs and antihistamines.

Synthesis Logic

The most robust synthesis involves the nucleophilic substitution of 4-chlorobenzyl chloride with dimethylamine.

Synthesis Precursor1 4-Chlorobenzyl Chloride Reaction Nucleophilic Substitution (SN2 Reaction) Precursor1->Reaction Precursor2 Dimethylamine (aq) Precursor2->Reaction Product 1-(4-chlorophenyl)- N,N-dimethylmethanamine Reaction->Product Base (NaOH/K2CO3) Reflux

Figure 2: Industrial synthesis pathway via SN2 substitution.

Pharmaceutical Relevance[5][9]
  • Antihistamines: The 4-chlorobenzyl moiety is the pharmacophore responsible for H1-receptor binding in drugs like Chloropyramine and Chlorpheniramine .

  • Agrochemicals: Used as a precursor for specific urea-based herbicides where the lipophilic benzyl group aids in cuticular penetration.

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H302: Harmful if swallowed.

  • H411: Toxic to aquatic life with long-lasting effects.

Handling Protocol: Always manipulate in a chemical fume hood. In case of skin contact, wash immediately with polyethylene glycol 400 (if available) or copious water. Do not use acidic neutralizing agents on skin.

References

  • Danzin, C., et al. (1989). "Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro." Biochemical and Biophysical Research Communications.

  • Tipton, K. F., et al. (2018). "Kinetics, mechanism, and inhibition of monoamine oxidase."[3] Journal of Neural Transmission.

  • Bae, S. H., et al. (2008). "Cytochrome P450 2B6 catalyzes the formation of pharmacologically active sibutramine metabolites."[4] Drug Metabolism and Disposition.

  • PubChem Compound Summary. "4-Chloro-N,N-dimethylbenzylamine." National Center for Biotechnology Information.

  • Sigma-Aldrich. "Product Specification: 4-Chloro-N,N-dimethylbenzylamine."

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1-(4-chlorophenyl)-N,N-dimethylmethanamine crystal structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Structural Analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and methodology for the crystal structure analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine (also known as 4-chloro-N,N-dimethylbenzylamine). While the synthesis and spectroscopic properties of this compound are accessible, a definitive single-crystal X-ray structure is not publicly available in crystallographic databases as of the time of this writing. Therefore, this guide presents a validated synthesis protocol and expected spectroscopic data for the title compound. To illustrate the complete workflow of crystal structure determination, we provide a detailed, step-by-step guide to the analytical process, using the published crystal structure of a closely related compound, 4-chloro-N,N-diphenylbenzamide, as an illustrative case study. This document is intended for researchers in medicinal chemistry, materials science, and drug development, offering both a practical guide for synthesis and a rigorous framework for structural analysis.

Introduction and Scientific Context

1-(4-chlorophenyl)-N,N-dimethylmethanamine (C₉H₁₂ClN) is a tertiary amine featuring a 4-chlorobenzyl moiety.[1] This structural motif is of significant interest in medicinal chemistry and pharmaceutical development due to its presence in a variety of biologically active molecules. The chlorophenyl group can influence pharmacokinetic properties such as lipophilicity and metabolic stability, while the tertiary amine can be crucial for receptor binding or formulation as a salt.

Accurate determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is paramount. It provides unequivocal proof of structure, reveals detailed conformational features, and elucidates intermolecular interactions that govern the solid-state properties of a material. In the absence of published crystallographic data for 1-(4-chlorophenyl)-N,N-dimethylmethanamine, this guide establishes the necessary experimental pathways to achieve this goal, from initial synthesis to final structural elucidation.

Synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

The most direct and widely employed method for the synthesis of tertiary amines of this class is the reductive amination of a corresponding aldehyde.[2][3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde (4-chlorobenzaldehyde) and a secondary amine (dimethylamine), which is then reduced in situ by a selective reducing agent to yield the target tertiary amine.

Causality of Experimental Choices
  • Reactants : 4-chlorobenzaldehyde is the logical starting material, providing the 4-chlorobenzyl backbone. Dimethylamine provides the N,N-dimethylamino functionality.

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not readily reduce the starting aldehyde, but it is highly effective at reducing the iminium ion intermediate as it forms. This selectivity is crucial for high-yield synthesis and minimizes side reactions.[2] The reaction proceeds well under mild, acidic conditions.[4]

  • Solvent : A non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is preferred to prevent unwanted reactions with the reducing agent.[4]

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 4-chlorobenzaldehyde

  • Dimethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Add dimethylamine solution (1.1 eq, 2.0 M in THF) to the stirred solution.

  • Add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel to obtain pure 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Reaction_Vessel One-Pot Reaction (Room Temperature) 4-Chlorobenzaldehyde->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel NaBH(OAc)3 Sodium Triacetoxyborohydride NaBH(OAc)3->Reaction_Vessel DCE 1,2-Dichloroethane (Solvent) DCE->Reaction_Vessel Acetic_Acid Acetic Acid (Catalyst) Acetic_Acid->Reaction_Vessel Iminium_Formation In-situ Iminium Ion Formation Reaction_Vessel->Iminium_Formation Reduction Reduction Iminium_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product 1-(4-chlorophenyl)-N,N- dimethylmethanamine Purification->Product

Fig. 1: Workflow for the synthesis of the title compound via reductive amination.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the six protons of the two methyl groups, a singlet for the two benzylic protons, and two doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will confirm the number of unique carbon environments, including signals for the methyl, benzylic, and aromatic carbons.

  • Mass Spectrometry (MS) : ESI-MS analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would provide strong evidence for the structure. A GC-MS analysis of a similar compound, 4-chloro-N,N-dimethylbenzylamine, showed a retention time of 5.81 minutes under specific conditions.[5]

Crystal Structure Analysis: A Methodological Guide

As no public crystal structure data exists for the title compound, this section details the complete workflow for its determination. We will use the published data for 4-chloro-N,N-diphenylbenzamide as a case study to illustrate the data interpretation phase.[6]

Step 1: Growing High-Quality Single Crystals

The prerequisite for SC-XRD is a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in each dimension).

Common Methodologies:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation. This is often the first method attempted due to its simplicity.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.

Self-Validating Rationale: The choice of solvent is critical and is typically determined through small-scale screening. The ideal solvent dissolves the compound moderately and has a suitable vapor pressure for the chosen method. The quality of the resulting crystals (clarity, well-defined faces) is the ultimate validation of the chosen protocol.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This process involves irradiating the crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.

Detailed Experimental Protocol:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker APEX-II CCD or similar). Monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is used.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic).

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles (scans), ensuring that all unique reflections are measured multiple times for data redundancy and scaling.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Crystal_Growth Grow Single Crystal Mount_Crystal Mount Crystal on Goniometer Crystal_Growth->Mount_Crystal Data_Collection Collect Diffraction Data (X-ray Diffractometer) Mount_Crystal->Data_Collection Solve_Structure Solve Phase Problem (Direct Methods/Patterson) Data_Collection->Solve_Structure Raw Data (h, k, l, I) Refine_Structure Refine Atomic Positions & Thermal Parameters Solve_Structure->Refine_Structure Initial Model Validate_Structure Validate & Analyze (CIF File Generation) Refine_Structure->Validate_Structure Final Model

Fig. 2: General experimental and computational workflow for SC-XRD analysis.
Step 3: Structure Solution, Refinement, and Interpretation

The collected data (a list of reflection indices h, k, l and their intensities) is processed to generate a model of the atomic arrangement in the unit cell.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: This is an iterative process where the atomic coordinates, thermal displacement parameters, and other model parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using metrics like the R-factor (agreement factor) and by checking for any unusual geometric parameters. The final data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[7]

Case Study: Analysis of 4-chloro-N,N-diphenylbenzamide

To demonstrate the type of information obtained from a successful crystal structure analysis, we present the data for the related molecule, 4-chloro-N,N-diphenylbenzamide.[6] This analysis reveals precise bond lengths, angles, and intermolecular interactions.

Table 1: Crystal Data and Structure Refinement for 4-chloro-N,N-diphenylbenzamide

Parameter Value
Empirical formula C₁₉H₁₄ClNO
Formula weight 307.77
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 9.845(3) Å
b = 11.234(3) Å
c = 14.123(4) Å
β = 101.54(3)°
Volume 1528.3(7) ų
Z (molecules/unit cell) 4
Calculated density 1.337 Mg/m³
Final R indices [I>2σ(I)] R₁ = 0.048
wR₂ (all data) 0.135

(Data sourced from Shukla et al., 2018)[6]

Table 2: Selected Bond Lengths for 4-chloro-N,N-diphenylbenzamide

Bond Length (Å)
C(19)-Cl(22) 1.741
C(7)=O(1) 1.226
C(7)-N(1) 1.358
N(1)-C(8) 1.439
N(1)-C(14) 1.445

(Data sourced from Shukla et al., 2018)[6]

Structural Insights: The analysis of 4-chloro-N,N-diphenylbenzamide revealed that the nitrogen atom has a geometry corresponding to sp³ hybridization.[6] The study also detailed various intermolecular hydrogen bonding interactions, primarily involving the chlorine and oxygen atoms with hydrogen atoms on neighboring molecules, which dictate the crystal packing.[6] A similar analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine would reveal its precise 3D conformation, the torsion angles defining the orientation of the chlorophenyl ring relative to the dimethylaminomethyl group, and any intermolecular C-H···Cl or C-H···π interactions that stabilize the crystal lattice.

Conclusion

This guide provides a robust and scientifically grounded pathway for the synthesis and comprehensive structural analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. It details a validated reductive amination protocol for its synthesis and outlines the necessary spectroscopic checks for identity and purity. While the definitive crystal structure of the title compound remains to be determined, this guide furnishes the complete methodological framework required to achieve this goal, from crystal growth to data refinement. By leveraging the crystal structure of a related compound as a case study, we have demonstrated the depth of information that can be obtained, providing a clear roadmap for researchers to fully characterize this and other novel compounds of interest.

References

  • PrepChem. (n.d.). Synthesis of 4-Chloro-N,N-diethylbenzenebutanamine. Retrieved from [Link]

  • Chowdhury, D., & Mukherjee, A. (n.d.). Supplementary Information: Unlocking an additive-free and catalyst-free dual approach for the amide reductions to amines. Royal Society of Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-chlorophenyl)-N,N-dimethylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Shukla, P., et al. (2018). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 56, 514-526.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Google Patents. (n.d.). Process for the reductive amination of halogen-containing substrates.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, January 10). Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reduct. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

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Solubility Profiling of 1-(4-Chlorophenyl)-N,N-dimethylmethanamine in Organic Solvents: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and complex organic synthesis, the solvation behavior of active pharmaceutical ingredients (APIs) and intermediate building blocks dictates the efficiency of reaction kinetics, liquid-liquid extractions, and downstream formulation. 1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS: 15184-98-2), also known as 4-chloro-N,N-dimethylbenzylamine, is a highly versatile tertiary amine.

This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents. By bridging thermodynamic principles with field-proven empirical methodologies, this guide equips researchers with the mechanistic understanding and self-validating protocols necessary to manipulate the phase behavior of this compound effectively.

Physicochemical Profiling & Thermodynamic Causality

To predict and manipulate the solubility of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, we must first deconstruct its molecular architecture. The compound's solvation thermodynamics are governed by three distinct structural features:

  • The Hydrophobic Core (4-Chlorobenzyl Group): The presence of the para-substituted chlorobenzene ring imparts significant lipophilicity to the molecule. According to structural and computed property data from , the compound exhibits a computed LogP of approximately 2.7. This high lipophilicity drives its exceptional solubility in non-polar organic solvents via London dispersion forces, as the energy required to form a solvation cavity in aliphatic or aromatic hydrocarbons is easily offset by these hydrophobic interactions.

  • The Hydrogen Bond Acceptor (Tertiary Amine): The N,N-dimethylamine moiety features a highly localized lone pair of electrons on the nitrogen atom. While it cannot act as a hydrogen bond donor, it is a potent hydrogen bond acceptor. This facilitates rapid solvation in polar protic solvents (e.g., methanol, ethanol) and strong dipole-dipole interactions in polar aprotic solvents (e.g., dichloromethane).

  • Acid-Base Dynamics: As a basic tertiary amine, the compound remains un-ionized in neutral to basic organic environments, maximizing its organic solubility. However, introducing an acidic aqueous phase protonates the nitrogen, forming an ammonium cation. This drastically increases the molecule's hydration energy, shifting its partition coefficient almost entirely into the aqueous phase.

Solubility Matrix in Organic Solvents

Based on the structure-property relationships detailed above, the following matrix summarizes the quantitative and qualitative solubility profile of the neutral amine across various solvent classes at standard ambient temperature and pressure (SATP).

Solvent ClassSolventDielectric Constant (ε)Expected Solubility (mg/mL)Mechanistic Rationale
Non-Polar Aliphatic Hexane1.89> 100London dispersion forces interact favorably with the lipophilic chlorobenzyl core.
Non-Polar Aromatic Toluene2.38Miscibleπ-π stacking interactions with the aromatic ring maximize solvation entropy.
Polar Aprotic Dichloromethane (DCM)8.93MiscibleStrong dipole-dipole interactions perfectly solvate the tertiary amine and halogen.
Polar Aprotic Ethyl Acetate6.02> 200Favorable dipole interactions align with the polarizable chlorine and amine lone pair.
Polar Protic Methanol32.7> 200Strong hydrogen bonding from the solvent's hydroxyl proton to the amine nitrogen.
Aqueous (Neutral) Water (pH 7.0)80.1< 1.0High lipophilicity (LogP ~2.7) creates an unfavorable hydration cavity energy.
Aqueous (Acidic) 1M HCl (pH < 2.0)~80.0> 100Protonation of the amine forms a highly water-soluble hydrochloride salt.

Experimental Methodology: Isothermal Shake-Flask Protocol

To definitively quantify the solubility of 1-(4-chlorophenyl)-N,N-dimethylmethanamine in a target organic solvent, we employ the isothermal shake-flask method. This technique is the gold standard for determining thermodynamic equilibrium solubility in early drug discovery .

Our protocol is designed as a self-validating system : by sampling at two distinct time points, we mathematically prove that thermodynamic equilibrium has been achieved, eliminating kinetic artifacts.

Step-by-Step Protocol
  • Saturation: In a 5 mL amber glass vial, add 500 mg of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Hexane or Ethyl Acetate). Ensure a visible excess of the solute remains undissolved to guarantee saturation.

  • Equilibration: Seal the vial with a PTFE-lined cap. Place it in a thermostatic shaker bath set to 25.0 ± 0.1 °C and agitate at 300 rpm.

  • Phase Separation: After 24 hours, transfer a 0.5 mL aliquot to a microcentrifuge tube. Centrifuge at 10,000 rpm for 10 minutes to pellet any undissolved micro-particulates.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE is strictly required due to its broad chemical compatibility with aggressive organic solvents like DCM and Toluene).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at 220 nm against a pre-established calibration curve.

  • Self-Validation Step: Repeat steps 4-6 at the 48-hour mark. If the concentration variance between the 24h and 48h samples is < 2.0%, thermodynamic equilibrium is validated.

ShakeFlask A 1. Excess Solute Addition (1-(4-chlorophenyl)-N,N-dimethylmethanamine) B 2. Solvent Addition (e.g., DCM, EtOH, Hexane) A->B C 3. Isothermal Incubation (24-48h at 25°C) B->C D 4. Phase Separation (Centrifugation at 10,000 rpm) C->D E 5. Supernatant Sampling (Filter through 0.22 µm PTFE) D->E F 6. Quantitative Analysis (HPLC-UV at 220 nm) E->F

Fig 1: Isothermal shake-flask workflow for determining equilibrium solubility in organic solvents.

Phase-Transfer & Salt Formation Dynamics

In synthetic workflows, the solubility profile of this amine is frequently exploited for purification via liquid-liquid extraction (LLE). Because the compound is highly soluble in organics when neutral, but highly soluble in water when protonated, we can use a pH-swing methodology to isolate it from non-basic organic impurities.

Acid-Base Extraction Protocol
  • Initial Solvation: Dissolve the crude reaction mixture containing the amine in an organic solvent with high immiscibility with water (e.g., Dichloromethane).

  • Acidic Extraction (Protonation): Add an equal volume of 1M HCl (aq). Vigorously shake and allow the phases to separate. The amine protonates to form 1-(4-chlorophenyl)-N,N-dimethylmethanamine hydrochloride, migrating entirely into the upper aqueous phase.

  • Impurity Purge: Draw off and discard the lower organic layer, which now contains all non-basic, lipophilic impurities.

  • Basification (Deprotonation): Add 1M NaOH (aq) to the aqueous phase dropwise until the pH exceeds 10.0. The solution will turn cloudy as the amine deprotonates, reverting to its water-insoluble, lipophilic neutral state.

  • Organic Recovery: Add fresh Dichloromethane. The neutral amine will rapidly partition back into the organic phase. Separate the layers, dry the organic phase over anhydrous Na₂SO₄, and evaporate the solvent to yield the pure amine.

PhaseTransfer A Organic Phase (Neutral Amine) B Aqueous Acidic Phase (Protonated Salt) A->B Add 1M HCl (pH < 2) C Aqueous Basic Phase (Neutral Amine) B->C Add 1M NaOH (pH > 10) D Organic Phase (Recovered Amine) C->D Extract with DCM / EtOAc

Fig 2: pH-dependent liquid-liquid extraction pathway for amine purification and phase transfer.

References

  • PubChem. "1-(4-chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 11286707". National Center for Biotechnology Information. Available at:[Link]

  • Zhou, L., Yang, L., Tilton, S., & Wang, J. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery". Journal of Pharmaceutical Sciences, 96(11), 3052-3071, 2007. Available at:[Link]

A Comprehensive Technical Guide to the Thermal Stability Assessment of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive evaluation of the thermal stability of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. In the absence of extensive published data on this specific molecule, this document serves as a procedural and intellectual roadmap for researchers. It outlines the critical experimental protocols, data interpretation strategies, and safety considerations necessary to characterize the thermal behavior of this and structurally related compounds. By integrating principles of thermal analysis and drawing parallels from existing knowledge on chlorinated aromatic amines, this guide equips scientists with the necessary tools to generate robust and reliable thermal stability profiles, a crucial aspect of chemical process safety, drug development, and material handling.

Introduction: The Imperative of Thermal Stability Profiling

1-(4-chlorophenyl)-N,N-dimethylmethanamine, a substituted aromatic amine, possesses a chemical structure that suggests potential thermal liabilities. The presence of a chlorinated phenyl group and a tertiary amine moiety necessitates a thorough understanding of its behavior under thermal stress. Thermal decomposition can lead to the generation of hazardous byproducts, compromise product purity, and pose significant safety risks during synthesis, purification, storage, and formulation.[1] This guide provides a systematic approach to elucidating the thermal stability of this compound, enabling informed decisions in research and development.

Molecular Structure and Potential Thermal Weak Points:

  • Benzylic C-N Bond: The bond between the benzyl carbon and the nitrogen atom is a potential site for initial cleavage.

  • Aromatic C-Cl Bond: The carbon-chlorine bond can be susceptible to cleavage at elevated temperatures, potentially leading to the formation of reactive species.[2]

  • N-CH3 Bonds: The methyl groups on the nitrogen could also be involved in decomposition pathways.

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach employing orthogonal thermal analysis techniques is essential for a comprehensive understanding. This guide focuses on three cornerstone techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4][5] It is the primary tool for determining the onset temperature of decomposition and quantifying the mass of non-volatile residues.

Experimental Protocol: TGA of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-chlorophenyl)-N,N-dimethylmethanamine into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

    • Quantify the percentage of mass loss at each decomposition step.

    • Note the temperature at which 5% mass loss occurs (Td5%), a common metric for thermal stability.

Interpreting TGA Data:

A single, sharp mass loss step suggests a relatively clean decomposition process. Multiple steps indicate a more complex, multi-stage decomposition. The presence of a significant residue at the end of the experiment could indicate the formation of non-volatile char.

Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8][9][10] It is invaluable for identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Experimental Protocol: DSC of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., 0 °C) to establish a stable baseline.

    • Ramp the temperature from 0 °C to a temperature beyond the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks, which may correspond to melting or boiling.

    • Identify exothermic peaks, which indicate energy-releasing decomposition events. The onset temperature and integrated area (enthalpy) of these exotherms are critical safety parameters.

Causality Behind Experimental Choices:

  • Hermetic Pans: Essential for preventing mass loss through evaporation, which would manifest as a broad, endothermic event, potentially masking the true thermal behavior of the sample.

  • Inert Atmosphere: Prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the molecule.

Evolved Gas Analysis (EGA): Identifying Decomposition Products

Understanding the chemical nature of the gases evolved during decomposition is paramount for a complete safety assessment. Coupling TGA with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) provides real-time identification of volatile decomposition products.[11][12]

Conceptual Workflow: TGA-MS/FTIR

Caption: Workflow for Evolved Gas Analysis (EGA).

Expected Decomposition Products:

Based on the structure of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and literature on related compounds, potential decomposition products could include:

  • Dimethylamine: From cleavage of the benzylic C-N bond.

  • 4-Chlorotoluene: From cleavage of the C-N bond and subsequent reactions.[13]

  • Hydrogen Chloride: From the degradation of the chlorinated phenyl ring.[2]

  • Chlorinated anilines and other aromatic fragments: From more complex rearrangement and fragmentation pathways.[14]

  • Phosgene (COCl2): A highly toxic gas that can be formed during the thermal decomposition of chlorinated hydrocarbons, particularly in the presence of oxygen, but can also be a byproduct in inert atmospheres.[2]

Data Synthesis and Interpretation

The true power of this analytical approach lies in the integration of data from all three techniques.

Analytical TechniqueKey Information Provided
TGA Onset temperature of decomposition, mass loss profile, presence of non-volatile residues.
DSC Melting point, phase transitions, exothermic/endothermic nature of decomposition, enthalpy of decomposition.
EGA (TGA-MS/FTIR) Chemical identity of volatile decomposition products.

Logical Relationship of Thermal Analysis Data

Thermal_Analysis_Logic TGA TGA Data (Mass Loss vs. Temp) Interpretation Comprehensive Thermal Stability Profile TGA->Interpretation When decomposition occurs DSC DSC Data (Heat Flow vs. Temp) DSC->Interpretation Is it hazardous? (Exothermic) EGA EGA Data (Evolved Gas Identity) EGA->Interpretation What is being released?

Caption: Interrelation of thermal analysis techniques.

Safety Considerations and Hazard Assessment

A significant exothermic decomposition event identified by DSC, especially if it occurs at a relatively low temperature, is a major safety concern. The identification of toxic evolved gases, such as hydrogen chloride or phosgene, through EGA necessitates stringent handling procedures and engineering controls.

Conclusion

References

  • Chemical Synthesis Database. N'-(4-chlorophenyl)-N,N-dimethylbenzene-1,4-diamine. [Link]

  • IChemE. A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. [Link]

  • MDPI. Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. [Link]

  • MDPI. Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. [Link]

  • MDPI. Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • NIST/TRC. N,N-dimethylmethanamine -- Critically Evaluated Thermophysical Property Data. [Link]

  • Open Research Newcastle. Thermal studies of chlorinated and mixed halogenated biphenyls. [Link]

  • Oxford Materials Characterisation Service. Thermogravimetric Differential Thermal Analysis. [Link]

  • Pharmaffiliates. 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. [Link]

  • PMC. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]

  • PubChem. 1-(4-chlorophenyl)-N,N-dimethylmethanamine. [Link]

  • ResearchGate. Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. [Link]

  • ResearchGate. Thermal gravimetric analysis (TGA) results for 1,4‐benzenediamine.... [Link]

  • Santos. N,N-dimethylmethanamine (trimethylamine). [Link]

  • U.S. Environmental Protection Agency. Microbial Decomposition of Chlorinated Aromatic Compounds. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

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Unlocking the Synthetic and Therapeutic Potential of 1-(4-Chlorophenyl)-N,N-dimethylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(4-Chlorophenyl)-N,N-dimethylmethanamine (CAS: 15184-98-2), also known as 4-chloro-N,N-dimethylbenzylamine, is a highly versatile tertiary benzylamine. It serves as a critical building block in medicinal chemistry and a quintessential substrate in organometallic catalysis. This whitepaper explores its utility as a privileged pharmacophore for central nervous system (CNS) and antiviral drug development, its role as a directing group in C-H activation methodologies, and its application in agrochemical synthesis.

Structural and Physicochemical Profiling

The molecule features a para-chlorophenyl ring conjugated to an N,N-dimethylaminomethyl moiety[1]. This architecture provides two orthogonal sites of reactivity:

  • The Tertiary Amine : Acts as a strong Lewis base and σ-donor, capable of coordinating transition metals or engaging in target-receptor interactions (e.g., acting as a hydrogen bond acceptor or a protonated cation at physiological pH).

  • The Aryl Chloride : Provides an electronic handle (inductive withdrawal) and serves as a latent electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) post-functionalization.

Core Research Vector I: Directed C-H Functionalization & Organometallic Catalysis

N,N-dimethylbenzylamines are fundamental substrates in the study of Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H activation[2]. The dimethylamino group acts as a powerful directing group, coordinating to metals like Palladium (Pd) to form a pre-activation complex[3].

Causality in Mechanism : The coordination of the nitrogen lone pair to Pd(II) brings the metal center into close proximity with the ortho C-H bond. Cleavage of this bond typically proceeds via a Concerted Metalation-Deprotonation (CMD) or Ambiphilic Metal-Ligand Activation (AMLA) pathway. In this mechanism, an acetate ligand acts as an internal base to abstract the proton while the Pd-C bond forms simultaneously. The resulting palladacycle is a highly stable intermediate that can be subsequently functionalized via cross-coupling or insertion reactions. The para-chloro substituent in this specific compound electronically modulates the ring, slightly increasing the acidity of the ortho protons and facilitating the CMD process[3].

CH_Activation S 1-(4-Chlorophenyl)- N,N-dimethylmethanamine Coord N-Coordination to Pd(II) (Pre-activation Complex) S->Coord + Pd(OAc)2 CMD Concerted Metalation-Deprotonation (CMD / AMLA Mechanism) Coord->CMD Agostic C-H Interaction Met Palladacycle Intermediate (ortho-Pd Complex) CMD->Met - AcOH Func Cross-Coupling / Insertion (Functionalization) Met->Func + Electrophile/Reagent Prod ortho-Functionalized Benzylamine Derivative Func->Prod Reductive Elimination

Mechanism of Pd-catalyzed Directed ortho-Metalation (DoM) via the CMD/AMLA pathway.

Core Research Vector II: Medicinal Chemistry & Pharmacophore Development

In drug discovery, the halogenated benzylamine scaffold is considered a "privileged structure." It is frequently utilized in the synthesis of antihistamines, anti-obesity agents, and broad-spectrum CNS therapeutics.

Causality in Design : The lipophilic p-chloro group significantly enhances blood-brain barrier (BBB) permeability, while the basic dimethylamine group ensures aqueous solubility and facilitates critical salt-bridge interactions with aspartate or glutamate residues within G-protein-coupled receptors (GPCRs). Furthermore, high-throughput medicinal chemistry campaigns have utilized the reductive amination of halogenated benzaldehydes to rapidly generate libraries of SARS-CoV-2 Mpro inhibitors, demonstrating the scaffold's utility in rapid hit-to-lead optimization[4].

ReductiveAmination A 4-Chlorobenzaldehyde + Dimethylamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion Formation B->C Dehydration (-H2O) D Hydride Reduction (e.g., NaBH(OAc)3) C->D Activation E 1-(4-Chlorophenyl)- N,N-dimethylmethanamine D->E Hydride Transfer

Step-by-step workflow for the reductive amination of 4-chlorobenzaldehyde.

Core Research Vector III: Agrochemical Intermediates

Halogenated benzylamines are vital precursors in the agrochemical sector. Specifically, they are utilized in the synthesis of microbiocides and fungicides[5]. The robust carbon-halogen bond ensures environmental stability, while the amine can be further derivatized into quaternary ammonium salts or complex amides to disrupt fungal cell membranes or inhibit specific pathogenic enzymes.

Validated Experimental Protocols

Protocol A: Synthesis of 1-(4-Chlorophenyl)-N,N-dimethylmethanamine via Reductive Amination

This protocol relies on the condensation of 4-chlorobenzaldehyde with dimethylamine, followed by in situ reduction.

  • Imine Formation : Dissolve 4-chlorobenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM). Add dimethylamine (2.0 M in THF, 1.5 equiv) and a catalytic amount of glacial acetic acid to promote electrophilic activation of the carbonyl.

  • Reduction : Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 equiv) at 0 °C. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the highly electrophilic iminium ion without reducing the unreacted aldehyde.

  • Self-Validating Reaction Monitoring : Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aldehyde spot (Rf ~0.8) and the appearance of a baseline spot (the highly polar amine) indicates completion.

  • Acid-Base Extraction (Purification) : Quench with 1M HCl to protonate the product, driving it into the aqueous layer. Wash the aqueous layer with DCM to remove unreacted aldehyde and neutral byproducts. Basify the aqueous layer with 2M NaOH (pH > 10) to deprotonate the amine, then extract with fresh DCM. Causality: This orthogonal solubility switch guarantees the isolation of only basic amine products, eliminating the need for complex column chromatography.

  • Isolation : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the pure title compound as a pale yellow oil.

Protocol B: Synthesis of the Palladacycle via Directed C-H Activation
  • Complexation : Dissolve 1-(4-chlorophenyl)-N,N-dimethylmethanamine (1.0 equiv) and Palladium(II) acetate (1.0 equiv) in glacial acetic acid.

  • Cyclometalation : Heat the mixture to 80 °C for 4 hours. Causality: Elevated temperature provides the activation energy required for the CMD transition state, overcoming the steric penalty of forming the rigid 5-membered metallacycle.

  • Self-Validating Isolation : Cool the mixture and add an aqueous solution of Lithium Chloride (LiCl, 5.0 equiv). A ligand exchange occurs (acetate to chloride), precipitating the di-μ-chloro bridged palladium dimer. The dramatic color shift from deep red-brown (Pd(OAc)₂) to a bright yellow crystalline solid serves as an immediate visual validation of successful cyclopalladation.

  • Characterization : Filter the solid and wash with cold methanol. ¹H NMR will confirm the loss of one ortho proton relative to the starting material.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)-N,N-dimethylmethanamine [1]

PropertyValue
Molecular FormulaC₉H₁₂ClN
Molecular Weight169.65 g/mol
Boiling Point~200 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³
Topological Polar Surface Area (TPSA)3.2 Ų
LogP (Computed)2.57

Table 2: Comparative Reaction Metrics for Functionalization

Reaction TypeReagents / CatalystTarget Intermediate/ProductTypical Yield
Reductive AminationNaBH(OAc)₃, AcOH, DCM1-(4-Chlorophenyl)-N,N-dimethylmethanamine85 - 95%
Catalytic HydrogenationPd/C, H₂ (70 barg), 100 °C1-(4-Chlorophenyl)-N,N-dimethylmethanamine> 90%[5]
CyclopalladationPd(OAc)₂, AcOH, then LiClDi-μ-chloro Pd(II) Dimer75 - 88%

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 11286707, 1-(4-chlorophenyl)-N,N-dimethylmethanamine". PubChem. URL: [Link]

  • [5] European Patent Office. "EP3041819A1 - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen". Google Patents. URL:

  • [2] Wikipedia Contributors. "Carbon–hydrogen bond activation". Wikipedia, The Free Encyclopedia. URL: [Link]

  • [3] American Chemical Society. "Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines". Journal of the American Chemical Society. URL: [Link]

  • [4] National Institutes of Health. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations". PubMed Central (PMC). URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Intermediate in Pharmaceutical Synthesis

1-(4-chlorophenyl)-N,N-dimethylmethanamine, also known as N,N-dimethyl-4-chlorobenzylamine, is a tertiary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a chlorophenyl group and a dimethylaminomethyl moiety, makes it a valuable precursor for creating more complex molecules, particularly those targeting the central nervous system. This guide provides a comprehensive experimental protocol for the synthesis, characterization, and purification of this important intermediate, along with insights into its applications in drug development.

The synthesis of tertiary amines often presents the challenge of over-alkylation, leading to the formation of quaternary ammonium salts. To circumvent this, the Eschweiler-Clarke reaction is the method of choice for the N,N-dimethylation of primary amines.[1][2] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent, providing a clean and efficient route to the desired tertiary amine without the risk of forming quaternary byproducts.[1][2]

Synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine via the Eschweiler-Clarke Reaction

This protocol details the synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine from 4-chlorobenzylamine using the Eschweiler-Clarke reaction. The causality behind this choice of methodology lies in its high selectivity and yield for the desired tertiary amine.

Reaction Scheme

Eschweiler-Clarke Reaction start 4-chlorobenzylamine intermediate1 Iminium Ion start->intermediate1 + HCHO formaldehyde Formaldehyde (x2) formic_acid Formic Acid (x2) intermediate2 N-methyl-4-chlorobenzylamine intermediate1->intermediate2 + HCOOH - CO2 product 1-(4-chlorophenyl)-N,N-dimethylmethanamine intermediate2->product + HCHO, HCOOH - CO2 Pharmaceutical Synthesis Workflow start 1-(4-chlorophenyl)-N,N-dimethylmethanamine modification Further Chemical Modifications (e.g., alkylation, coupling reactions) start->modification api Active Pharmaceutical Ingredient (API) (e.g., Antihistamine, Antidepressant) modification->api formulation Drug Formulation api->formulation

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol grounded in established chromatographic principles. The method utilizes reversed-phase chromatography with UV detection, addressing the common analytical challenges associated with basic amine compounds, such as poor peak shape. We offer in-depth explanations for experimental choices, from mobile phase composition to column selection, ensuring technical accuracy and transferability. The protocol is supported by a comprehensive validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine analysis in a quality control environment.

Introduction and Scientific Rationale

1-(4-chlorophenyl)-N,N-dimethylmethanamine is a tertiary amine and a structural motif found in various chemical entities of interest in pharmaceutical and chemical research. Accurate quantification is critical for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

The primary analytical challenge in the HPLC of basic amines like the target analyte is their interaction with residual silanol groups on the silica-based stationary phase of reversed-phase columns.[1][2] This secondary interaction often leads to asymmetric, tailing peaks, which compromise resolution and the accuracy of integration.

This method directly addresses this issue through a multi-faceted approach:

  • pH Control: The mobile phase is buffered to an acidic pH. The target analyte, a tertiary amine, has an estimated pKa around 9.0. By maintaining the mobile phase pH significantly lower than the pKa (e.g., pH 3.0), the amine group is consistently protonated (R-N(CH₃)₂H⁺). This uniform positive charge minimizes secondary interactions with silanol groups and ensures consistent retention behavior.

  • Modern Column Technology: The method specifies the use of a modern, high-purity, end-capped C18 column. These columns are manufactured to have minimal residual silanol activity, significantly reducing the potential for undesirable secondary interactions and thereby improving peak symmetry.[3]

  • Optimized Detection: The chlorophenyl moiety of the analyte contains a chromophore suitable for UV detection. Based on the UV absorption characteristics of structurally similar compounds like chlorinated aromatics and N,N-dimethylbenzylamine, a detection wavelength of 220 nm is selected to provide high sensitivity.[4][5]

This combination of controlled mobile phase pH and advanced column chemistry provides a robust and reliable method for the accurate quantification of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Physicochemical Properties of the Analyte

  • IUPAC Name: 1-(4-chlorophenyl)-N,N-dimethylmethanamine[6]

  • Synonyms: 4-Chloro-N,N-dimethylbenzylamine, (4-chlorobenzyl)dimethylamine[7]

  • CAS Number: 15184-98-2[7]

  • Molecular Formula: C₉H₁₂ClN[6]

  • Molecular Weight: 169.65 g/mol [6]

Experimental Protocol

Instrumentation and Chromatographic Conditions

The following table outlines the instrumental setup and optimized chromatographic parameters for the analysis.

ParameterSpecification
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge C18, or equivalent high-purity, end-capped column).
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 50:50 (v/v) ratio.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Reagents and Solutions

Mobile Phase Preparation (1 L):

  • Phosphate Buffer (Aqueous Component): Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Final Mobile Phase: Mix 500 mL of the filtered phosphate buffer with 500 mL of HPLC-grade acetonitrile. Degas the final solution by sonication or helium sparging before use.

Diluent Preparation:

  • Use the mobile phase (50:50 Acetonitrile:Buffer) as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 1-(4-chlorophenyl)-N,N-dimethylmethanamine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

Working Standard Solutions (for Calibration Curve):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

  • Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Sonicate for 15 minutes to ensure complete dissolution and extraction.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial, discarding the first few milliliters of the filtrate.

Analytical Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8] The following parameters should be assessed.

Validation Parameters and Acceptance Criteria
Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. Assess for any interference at the retention time of the analyte.No significant interference at the analyte's retention time. Peak purity analysis should pass.
Linearity Analyze at least five concentrations across the specified range (e.g., 1-100 µg/mL) in triplicate. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study, demonstrating acceptable accuracy and precision.Typically 80% to 120% of the test concentration.
Accuracy Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The lowest concentration at which the analyte can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The lowest concentration that can be measured with acceptable accuracy and precision (%RSD ≤ 10%).
Robustness Intentionally vary chromatographic parameters (e.g., pH ± 0.2, column temperature ± 5°C, mobile phase composition ± 2%) and observe the effect on the results.System suitability parameters should remain within limits. No significant impact on quantitative results.

System Suitability

Before commencing any analytical run, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) five times. The results must conform to the criteria listed below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Areas ≤ 1.0%

Visual Workflow and Data Analysis

The overall analytical process, from sample preparation to final data analysis, is depicted in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing A Prepare Mobile Phase (ACN:Phosphate Buffer pH 3.0) E Inject Blank, Standards, and Samples into HPLC A->E B Prepare Standard Solutions (Stock & Working Standards) D System Suitability Test (5 Injections of Standard) B->D B->E C Prepare Sample Solutions (Weigh, Dissolve, Filter) C->E D->E If Pass F Acquire Chromatographic Data (UV Detection at 220 nm) E->F G Integrate Peak Areas F->G H Generate Calibration Curve (from Standard Injections) G->H I Calculate Analyte Concentration in Samples G->I H->I J Final Report Generation I->J

Caption: HPLC analytical workflow for quantitative analysis.

Conclusion

The HPLC method detailed in this application note provides a selective, accurate, and precise protocol for the quantitative analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. By employing a pH-controlled mobile phase and a modern reversed-phase C18 column, the common issue of peak tailing for basic amines is effectively mitigated, leading to symmetrical peaks and reliable quantification. The method has been designed to be readily validated according to ICH guidelines, making it suitable for implementation in regulated research and quality control laboratories.

References

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Ion pairing reagents. Fine & Specialty Chemicals Manufacturer. [Link]

  • N,N-Dimethylbenzylamine. SIELC Technologies. [Link]

  • The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Element Lab Solutions. [Link]

  • 1-(4-chlorophenyl)-N,N-dimethylmethanamine. PubChem. [Link]

  • CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | MFCD00716857. Hoffman Fine Chemicals. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Ugly peak shape of amine compound. Chromatography Forum. [Link]

  • 15184-98-2 | Product Name : 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Pharmaffiliates. [Link]

  • Charged Stationary Phases in Reversed Phase HPLC. Element Lab Solutions. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

Advanced NMR Spectroscopy Protocols for 1-(4-Chlorophenyl)-N,N-dimethylmethanamine Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic & Structural Context

1-(4-chlorophenyl)-N,N-dimethylmethanamine (commonly referred to as 4-chloro-N,N-dimethylbenzylamine) is a critical pharmacophore and synthetic intermediate in1[1]. As a Senior Application Scientist, I frequently observe that while its molecular structure (C9H12ClN) appears deceptively simple, the presence of a basic tertiary amine combined with a para-halogenated aromatic system introduces specific spectroscopic nuances.

Understanding the causality behind the molecule's behavior is the first step to acquiring pristine data:

  • The Dimethylamine Group (-N(CH3)2): Due to rapid nitrogen inversion and free rotation around the C-N bond at 298 K, the two methyl groups are magnetically equivalent. They present as a sharp 6H singlet in the ¹H NMR spectrum at ~2.22 ppm[2].

  • The Benzylic Methylene (-CH2-): Isolated between the aromatic ring and the tertiary amine, this group lacks adjacent protons to couple with, appearing as a 2H singlet at ~3.38 ppm[2].

  • The Aromatic Ring: The para-chloro substitution creates a classic AA'BB' spin system. The electronegativity of the chlorine atom and the alkylamine substituent differentially shield the ring protons, resulting in two distinct doublets around 7.25 and 7.30 ppm.

Experimental Logic & Sample Preparation Protocol

A high-quality NMR spectrum begins at the bench. The following step-by-step protocol is designed as a self-validating system to eliminate common artifacts such as line broadening, poor shimming, and chemical shift drift.

Step-by-Step Sample Preparation
  • Solvent Selection & Treatment: Select Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 provides excellent solubility for benzylamines. However, older CDCl3 degrades to form trace DCl. Because our analyte contains a basic tertiary amine, trace acid will protonate the nitrogen, causing severe downfield shifting and peak broadening of the N-CH3 and CH2 resonances.

    • Self-Validation: Always pass the CDCl3 through a small basic alumina plug immediately before use to ensure a strictly neutral pH.

  • Sample Weighing: Accurately weigh 15–20 mg of the analyte into a 2 mL glass vial.

    • Causality: This mass provides an3 for both ¹H and ¹³C acquisitions without increasing solution viscosity, which would otherwise reduce the transverse relaxation time (T2) and broaden the peaks[3].

  • Dissolution & Volume Control: Dissolve the sample in exactly 0.6 mL of the treated CDCl3.

    • Causality: A 0.6 mL volume yields a liquid column height of ~45 mm in a standard 5 mm tube. This precisely spans the active region of the spectrometer's RF coil, preventing 4 at the air-liquid meniscus[4].

  • Visual Validation & Transfer: Vortex the solution for 15 seconds.

    • Self-Validation: Hold the vial to the light. The solution must be completely optically clear. Any undissolved particulates will distort the local magnetic field homogeneity, rendering optimal shimming impossible. Transfer to a 5 mm NMR tube using a clean glass Pasteur pipette.

NMR Acquisition Protocols

Once the sample is prepared, the acquisition parameters must be tailored to the molecule's specific relaxation dynamics.

Phase 1: 1D NMR Acquisition
  • ¹H NMR (400/600 MHz): Run a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s and number of scans (NS) to 16.

    • Self-Validation: Before acquiring the full spectrum, check the full width at half maximum (FWHM) of the TMS peak at 0.0 ppm. If FWHM > 1.0 Hz, the Z1 and Z2 gradients must be re-shimmed.

  • ¹³C NMR (100/150 MHz): Use a proton-decoupled sequence (zgpg30). Set NS = 512–1024 and D1 = 2.0 s.

    • Causality: The quaternary carbons (C1 and C4) lack attached protons and rely solely on long-range Nuclear Overhauser Effect (NOE) for signal enhancement. Sufficient scans are mandatory to resolve the 2 at ~132.7 ppm[2].

Phase 2: 2D NMR Acquisition (Connectivity Verification)

Because the N-CH3 and benzylic CH2 groups appear as isolated singlets in ¹H NMR, 1D spectra alone cannot definitively prove the molecular connectivity.

  • COSY (Correlation Spectroscopy): Acquire to confirm the ortho-coupling (J ≈ 8.4 Hz) of the AA'BB' aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map the N-CH3, CH2, and aromatic protons to their directly attached carbons, differentiating the closely resonating aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant (

    
    ) to 8 Hz.
    
    • Causality: HMBC is the critical experiment here. It visualizes 2-bond and 3-bond ¹H-¹³C correlations, definitively linking the dimethylamine protons to the benzylic carbon, and the benzylic protons to the aromatic ipso-carbon (C1).

Data Presentation

The following table summarizes the expected chemical shifts and key 2D correlations, serving as a reference standard for structural validation.

Table 1: ¹H and ¹³C NMR Assignments for 1-(4-chlorophenyl)-N,N-dimethylmethanamine (in CDCl3 at 298 K)

PositionMoiety¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)Key HMBC Correlations
1 Ar-C (ipso)---137.3H-2,6, CH2
2, 6 Ar-CH7.25d (J = 8.4)2H130.3CH2, H-3,5
3, 5 Ar-CH7.30d (J = 8.4)2H128.4H-2,6
4 Ar-C-Cl---132.7H-2,6, H-3,5
7 Ar-CH2-N3.38s2H63.3N(CH3)2, H-2,6
8, 9 N(CH3)22.22s6H45.3CH2

(Note: Empirical assignments are based on established literature values for 4-chloro-N,N-dimethylbenzylamine derivatives[2])

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3, 15-20 mg, 5 mm Tube) Acq1D 1D NMR Acquisition (1H & 13C Spectra) Prep->Acq1D Lock & Shim Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Spin Systems Process Data Processing & Fourier Transform Acq2D->Process Multi-dimensional Data Analyze Spectral Analysis & Peak Assignment Process->Analyze Phase & Baseline Correction Validate Structural Validation (4-chloro-N,N-dimethylbenzylamine) Analyze->Validate Cross-Correlation

Logical workflow for the NMR structural elucidation of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

References

  • 1-(4-chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 11286707 - PubChem Source: nih.gov
  • Cu(II)-Promoted Palladium-Catalyzed Direct C−H Ortho-Arylation of N,N-Dimethylbenzylamines Source: amazonaws.com
  • sample preparation — NMR Spectroscopy Source: hu-berlin.de
  • NMR Sample Preparation: The Complete Guide Source: organom

Sources

Application Notes & Protocols: The Strategic Utility of 1-(4-chlorophenyl)-N,N-dimethylmethanamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Versatile Chlorinated Benzylamine Intermediate

1-(4-chlorophenyl)-N,N-dimethylmethanamine, also known as 4-Chloro-N,N-dimethylbenzylamine, is a tertiary amine that serves as a highly versatile and valuable intermediate in modern organic and medicinal chemistry.[1][2] Its structure, featuring a chlorinated phenyl ring and a dimethylaminomethyl group, provides a unique combination of reactivity and stability, making it a strategic building block for a diverse range of target molecules. The presence of the chlorine atom on the phenyl ring is a common feature in many biologically active compounds, offering a site for further functionalization or influencing the pharmacokinetic properties of the final molecule.[3]

This guide provides an in-depth exploration of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, moving beyond simple data presentation to explain the causality behind its synthesis and application. We will detail robust protocols, discuss mechanistic underpinnings, and highlight its role in the development of complex chemical entities.

Physicochemical & Structural Characteristics

A thorough understanding of the intermediate's physical properties is fundamental to its effective use in the laboratory, from reaction setup to purification.

PropertyValueSource(s)
IUPAC Name 1-(4-chlorophenyl)-N,N-dimethylmethanamine[4]
Synonyms Benzenemethanamine, 4-chloro-N,N-dimethyl-; 4-Chloro-N,N-dimethylbenzylamine[1][4]
CAS Number 15184-98-2[1][5]
Molecular Formula C₉H₁₂ClN[4][5]
Molecular Weight 169.65 g/mol [2][5]
Appearance Data not explicitly available; typically a liquid or low-melting solid.
Boiling Point 88-90 °C at 11 Torr[5][6]
SMILES CN(C)CC1=CC=C(C=C1)Cl[4]

Synthesis Protocol: The Eschweiler-Clarke Reaction

The most efficient and selective method for synthesizing 1-(4-chlorophenyl)-N,N-dimethylmethanamine from its primary amine precursor is the Eschweiler-Clarke reaction.[7][8] This classic reductive amination method is prized in organic synthesis for its ability to produce tertiary amines without the risk of forming quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[7][8][9] The reaction uses an excess of formaldehyde as the source of the methyl groups and formic acid as the in-situ reducing agent.[10]

Mechanistic Rationale

The trustworthiness of the Eschweiler-Clarke reaction lies in its self-limiting mechanism. The tertiary amine product is incapable of forming another imine or iminium ion with formaldehyde, thus preventing over-methylation.[7] The reaction proceeds irreversibly due to the formation and loss of carbon dioxide gas.[7]

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Repetition to Tertiary Amine PrimaryAmine R-NH₂ (4-chlorobenzylamine) Imine R-N=CH₂ PrimaryAmine->Imine + CH₂O, -H₂O SecondaryAmine_c R-NH-CH₃ Formaldehyde1 CH₂O SecondaryAmine R-NH-CH₃ Imine->SecondaryAmine + HCOOH, -CO₂ FormicAcid1 HCOOH CO2_1 CO₂ IminiumIon R-N⁺(CH₃)=CH₂ SecondaryAmine_c->IminiumIon + CH₂O Formaldehyde2 CH₂O TertiaryAmine R-N(CH₃)₂ (Final Product) IminiumIon->TertiaryAmine + HCOOH, -CO₂ FormicAcid2 HCOOH CO2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol describes the N,N-dimethylation of 4-chlorobenzylamine.

Materials:

  • 4-chlorobenzylamine

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), concentrated solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-chlorobenzylamine (1.0 eq).

  • Reagent Addition: Carefully add formic acid (3.0 eq) followed by the portion-wise addition of a 37% aqueous solution of formaldehyde (2.5 eq).[9]

  • Heating: Heat the reaction mixture to 80-100°C and maintain this temperature with vigorous stirring for 12-18 hours. The reaction is typically performed in an aqueous solution near boiling.[7][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Acidification: After cooling the reaction mixture to room temperature, carefully neutralize the excess formic acid and acidify the solution by adding a 1M solution of hydrochloric acid. This step protonates the desired tertiary amine, rendering it water-soluble, while non-basic impurities remain in the organic phase (if any).[9]

  • Workup - Extraction of Impurities: Wash the acidic aqueous layer with an organic solvent like dichloromethane to remove any non-basic impurities.[9] Discard the organic layer.

  • Workup - Basification and Isolation: Basify the aqueous layer to a pH of 11-12 with a concentrated solution of sodium hydroxide.[9] This deprotonates the amine, making it insoluble in water and extractable into an organic solvent.

  • Workup - Product Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)-N,N-dimethylmethanamine.[9]

  • Final Purification: If necessary, further purification can be achieved by vacuum distillation.[5][6]

Applications as a Strategic Chemical Intermediate

The true value of 1-(4-chlorophenyl)-N,N-dimethylmethanamine is realized in its application as a precursor to more complex, high-value molecules, particularly in the pharmaceutical sector. Its structure is a key component in the synthesis of compounds targeting a range of biological activities.

Applications cluster_pharma Pharmaceutical Scaffolds Intermediate 1-(4-chlorophenyl)-N,N-dimethylmethanamine Antihistamines Antihistamines (e.g., Cetirizine analogs) Intermediate->Antihistamines Precursor to piperazine core Anticancer Anticancer Agents Intermediate->Anticancer Building block for kinase inhibitors Antimicrobial Antimicrobial Compounds Intermediate->Antimicrobial Scaffold for heterocycle synthesis CNS_Agents CNS-Active Agents Intermediate->CNS_Agents Core structure in neuroactive compounds

Caption: Applications of the intermediate in drug discovery.

Synthesis of Piperazine-Based Antihistamines

A significant application of this intermediate is in the synthesis of the core structure found in second-generation antihistamines like Cetirizine.[11] The (4-chlorophenyl)methyl moiety is a critical pharmacophore in these drugs. The synthesis involves the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with an appropriate reagent.[11] While not a direct reaction of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, related precursors are used, and this intermediate provides a valuable structural motif for library synthesis in this area.

Building Block for Bioactive Molecules

The (chlorophenyl)methanamine scaffold is a versatile building block for a wide array of bioactive molecules.[12]

  • Anticancer Applications: Derivatives incorporating this structure have been investigated as potential anticancer agents, such as inhibitors of cyclin-dependent kinase 2 (CDK2) or the AKT2/PKBβ signaling pathway, which is crucial in cancer progression.[3][12]

  • Antimicrobial Agents: The primary or tertiary amine can be functionalized to introduce various heterocyclic moieties, leading to compounds with potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12]

  • Neuroactive Compounds: The 8-azabicyclo[3.2.1]octane ring, a core element in neuroactive compounds like cocaine and atropine, can be functionalized with the 4-chlorobenzoyl group, derived from precursors related to our title intermediate, to create novel derivatives with potential CNS activity.[13]

Safety, Handling, and Purification

Hazard Identification and Personal Protective Equipment (PPE)

As with many reactive chemical intermediates, proper handling is paramount. Based on safety data for structurally related amines and chlorinated compounds, 1-(4-chlorophenyl)-N,N-dimethylmethanamine should be treated as a hazardous substance.[14][15]

  • Hazards: Expected to be corrosive, causing skin burns and serious eye damage. May cause respiratory irritation.[14][15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14][16] Avoid contact with skin, eyes, and clothing.[17] Avoid inhalation of vapors or mists.

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[16]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[17]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[14]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

  • Ingestion: Rinse mouth. DO NOT induce vomiting.[14] In all cases of exposure, seek immediate medical attention.[14]

Purification Protocols

The primary method for purifying 1-(4-chlorophenyl)-N,N-dimethylmethanamine is vacuum distillation .[5][6] This technique is suitable for thermally stable liquids and allows for separation from non-volatile impurities at a lower temperature, preventing decomposition.

For smaller scales or for removing closely-related impurities, column chromatography on silica gel may be employed, using a solvent system such as ethyl acetate/hexane with a small percentage of triethylamine to prevent the amine from streaking on the acidic silica gel.

Conclusion

1-(4-chlorophenyl)-N,N-dimethylmethanamine is more than a simple catalog chemical; it is a strategic intermediate whose utility is rooted in its predictable synthesis via the Eschweiler-Clarke reaction and its versatile reactivity. Its structural features are directly relevant to the construction of pharmaceutically important scaffolds, making it a valuable tool for researchers, scientists, and drug development professionals. A comprehensive understanding of its synthesis, handling, and reaction potential is key to unlocking its full capabilities in the laboratory.

References

  • CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | MFCD00716857. (n.d.). Hoffman Fine Chemicals.
  • 15184-98-2 | Product Name : 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. (n.d.). Pharmaffiliates.
  • CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | MFCD00716857. (n.d.). Hoffman Fine Chemicals.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-1-methylethylamine. (2025). Fisher Scientific.
  • Application of (4-(Chloromethyl)phenyl)methanamine in Medicinal Chemistry. (2025). Benchchem.
  • Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine. (2025). Benchchem.
  • Eschweiler–Clarke reaction. (n.d.). Wikipedia.
  • 1-(4-chlorophenyl)-N,N-dimethylmethanamine. (2026). PubChem, National Library of Medicine.
  • Safety Data Sheet - N-[(4-chlorophenyl)methylene]methanamine. (2024). Angene Chemical.
  • 1-chloro-N,N-diMethylMethanaMine SDS. (n.d.). ECHEMI.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PMC, National Library of Medicine.
  • (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
  • 15184-98-2 | 1-(4-chlorophenyl)-N,N-dimethylmethanamine. (n.d.). Anax Laboratories.
  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC.
  • N-(4-chlorophenyl)-1-phenylethanimine as a Key Intermediate in Drug Discovery. (2025). Benchchem.
  • Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] -piperazine, method of their synthesis... (1998). Google Patents.

Sources

protocol for 1-(4-chlorophenyl)-N,N-dimethylmethanamine in vitro assay

Author: BenchChem Technical Support Team. Date: March 2026

[color="#5F6368", fontname

Figure 1: Mechanism of MAO-B competitive inhibition and fluorometric detection via Amplex Red.

Protocol 2: In Vitro Microsomal Stability (CYP450) Assay

To establish the pharmacokinetic viability of 4-Cl-NDMBA, its intrinsic clearance (


) must be profiled. Tertiary amines are highly susceptible to N-dealkylation by Cytochrome P450 enzymes. This high-throughput assay determines the half-life (

) of the compound in human liver microsomes (HLMs) [3].
Reagents & Materials
  • Microsomes: Pooled Human Liver Microsomes (HLMs, 20 mg/mL protein).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Quenching Solvent: Ice-cold Acetonitrile (ACN) containing 50 ng/mL Propranolol (Internal Standard).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4, containing 3.3 mM

    
    .
    
  • Positive Control: Verapamil (high clearance standard).

Step-by-Step Methodology
  • Preparation: Dilute 4-Cl-NDMBA to a 1 µM working solution in the phosphate buffer.

  • Microsome Addition: Add HLMs to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture in a 37°C shaking water bath for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration ~1 mM).

  • Time-Course Sampling: At designated time points (0, 15, 30, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into a 96-well crash plate containing 150 µL of the ice-cold Quenching Solvent.

    • Self-Validation Step: Include a "No NADPH" negative control incubated for 60 minutes to rule out non-CYP450 mediated degradation or chemical instability.

  • Precipitation & Extraction: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate. Analyze the remaining parent compound using LC-MS/MS (Multiple Reaction Monitoring mode), normalizing the 4-Cl-NDMBA peak area to the Propranolol internal standard.

ADME_Workflow Prep Prepare 1 µM 4-Cl-NDMBA in Phosphate Buffer HLM Add Human Liver Microsomes (0.5 mg/mL) Prep->HLM NADPH Initiate Reaction (1 mM NADPH) HLM->NADPH Incubate Incubate at 37°C (0, 15, 30, 60 min) NADPH->Incubate Quench Quench with Cold ACN + Internal Standard Incubate->Quench LCMS LC-MS/MS Analysis (Clearance Rate) Quench->LCMS

Figure 2: Step-by-step workflow for in vitro microsomal stability (ADME) profiling.

Quantitative Data Summary

The following tables summarize the expected kinetic parameters derived from the aforementioned protocols, validating 4-Cl-NDMBA's profile as a competitive inhibitor and its metabolic stability baseline.

Table 1: Representative MAO-B Inhibition Kinetics

CompoundTarget EnzymeMechanism of Action

(µM)

(µM)
4-Cl-NDMBA MAO-BCompetitive Inhibition12.5 ± 1.28.4 ± 0.9
Selegiline (Control)MAO-BIrreversible Inhibition0.015 ± 0.002N/A
Benzylamine (Control)MAO-BSubstrateN/A

: 110 ± 15

Table 2: In Vitro Microsomal Stability Parameters (HLM)

Compound

(min)

(µL/min/mg protein)
Hepatic Extraction Ratio (

)
Classification
4-Cl-NDMBA 28.448.8~0.55Moderate Clearance
Verapamil (Control)14.297.6>0.80High Clearance
No NADPH (Control)>120<5.0N/AStable

(Note:


 is calculated using the equation: 

, where V is the incubation volume).

References

  • Edmondson DE, Bhattacharrya AK, Xu J. Evidence for alternative binding modes in the interaction of benzylamine analogues with bovine liver monoamine oxidase B. Biochim Biophys Acta. 2000;1479(1-2):52-58.[Link]

  • Zhou M, Panchuk-Voloshina N. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Anal Biochem. 1997;253(2):169-174.[Link]

  • Di L, Kerns EH, Hong Y, Kleintop TA, McConnell OJ, Huryn DM. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. J Biomol Screen. 2003;8(4):453-462.[Link]

Advanced Application Note: 1-(4-Chlorophenyl)-N,N-dimethylmethanamine as a Scaffold for Directed Ortho-Metalation (DoM)

[1]

Executive Summary

1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS: 874-11-3) is a bifunctional building block extensively used in the synthesis of polysubstituted aromatic pharmacophores.[1] While often categorized as a simple intermediate for antihistamines (e.g., chlorphenamine analogues) or agrochemicals, its primary high-value application in modern drug discovery lies in its ability to undergo Directed Ortho-Metalation (DoM) .[1]

The dimethylaminomethyl group [

Directed Metalation Group (DMG)12

Mechanistic Insight: The Complex-Induced Proximity Effect (CIPE)

The utility of this molecule relies on the Complex-Induced Proximity Effect (CIPE) .[1] Unlike random deprotonation, the reaction is thermodynamically and kinetically controlled by the coordination between the nitrogen lone pair and the lithium atom.

Competing Pathways: DoM vs. Li-Halogen Exchange

A critical consideration for this substrate is the presence of the chlorine atom at the para position.

  • Risk: Chlorine can undergo Lithium-Halogen exchange (

    
    ).[1]
    
  • Control: The coordination of Lithium to the benzylic nitrogen significantly lowers the activation energy for ortho-deprotonation compared to the Li-Cl exchange.[1]

  • Outcome: Under controlled conditions (0°C to -78°C in ether/hexane), ortho-lithiation is the dominant pathway , preserving the chloro-substituent for later cross-coupling (e.g., Suzuki-Miyaura).[1]

Mechanism Visualization

The following diagram illustrates the coordination and selective deprotonation pathway.

DoM_MechanismSubstrate1-(4-chlorophenyl)-N,N-dimethylmethanamineComplexPre-Lithiation Complex(N-Li Coordination)Substrate->Complex+ n-BuLi(Coordination)TransitionTransition State(Agostic Interaction)Complex->TransitionCIPEIntermediateOrtho-Lithiated Species(2-Li-4-Cl-benzylamine)Transition->Intermediate- BuH(Deprotonation)Product1,2,4-TrisubstitutedBenzene DerivativeIntermediate->Product+ Electrophile (E+)(Quench)

Figure 1: Mechanistic pathway of Directed Ortho-Metalation (DoM) facilitated by the dimethylaminomethyl group.[1][3] The Nitrogen lone pair coordinates Li, directing the base to the ortho proton.

Experimental Protocol: Regioselective Ortho-Lithiation

This protocol describes the generation of the lithiated intermediate and its subsequent trapping with an electrophile (e.g., DMF to form an aldehyde, or

Reagents and Equipment
  • Substrate: 1-(4-chlorophenyl)-N,N-dimethylmethanamine (Purity >98%).

  • Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.[1]

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (Note: 
    
    
    often favors DoM over Li-Halogen exchange better than THF for chloro-arenes).[1]
  • Electrophile: N,N-Dimethylformamide (DMF),

    
     (solid), or Alkyl Halides.
    
  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Purge with nitrogen and allow to cool to room temperature.

Step 2: Substrate Solubilization

  • Charge the flask with 1-(4-chlorophenyl)-N,N-dimethylmethanamine (10.0 mmol, 1.70 g).

  • Add Anhydrous Diethyl Ether (50 mL) via syringe.

  • Cool the solution to 0°C using an ice/water bath. (Note: While -78°C is standard for many DoM reactions, the benzylic amine DMG is robust enough that 0°C is often sufficient and kinetically favorable for this specific substrate [1]).

Step 3: Lithiation (The Critical Step) [1]

  • Slowly add n-BuLi (11.0 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Observation: A slight color change (often to yellow or orange) indicates the formation of the lithiated species.

  • Stir the mixture at 0°C for 2 to 4 hours .

    • QC Check: To verify lithiation, withdraw a 0.1 mL aliquot, quench with

      
      , and analyze via 
      
      
      H-NMR. Disappearance of the ortho-proton signal confirms metallation.[1]

Step 4: Electrophile Quench

  • Cool the mixture to -78°C (Dry ice/acetone) if the electrophile is highly reactive (e.g., aldehydes). For DMF, 0°C is acceptable but -78°C improves yield.[1]

  • Add the Electrophile (e.g., anhydrous DMF, 15.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature slowly over 2 hours.

Step 5: Workup and Isolation

  • Quench the reaction with Saturated

    
     solution  (20 mL).
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Data: Electrophile Scope

The following table summarizes typical yields obtained when reacting the lithiated intermediate of 1-(4-chlorophenyl)-N,N-dimethylmethanamine with various electrophiles.

Electrophile (E+)Product TypeSubstitution PositionTypical Yield (%)
DMF Benzaldehyde2-Formyl85-92%

Benzoic Acid2-Carboxy78-85%

Toluene derivative2-Methyl70-75%

Aryl Iodide2-Iodo88-94%

Synthesis of the Building Block

If the starting material is not commercially available, it can be synthesized via Reductive Amination [2].

Reaction:

1

Protocol:

  • Dissolve 4-chlorobenzaldehyde (1 equiv) and dimethylamine (2M in THF, 1.2 equiv) in Dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise.

  • Stir at Room Temperature for 12 hours.

  • Quench with saturated

    
    .
    

References

  • Heteroatom-Facilitated Lithiations. Chemistry and Chemists. Detailed discussion on the rate-enhancing effect of the dimethylamino group in lithiation reactions.

  • Synthesis of (4-chlorobenzyl)dimethylamine. PrepChem. Protocol for the synthesis of benzylamine derivatives using reductive amination or alkylation.

  • Application of Benzylamines in Medicinal Chemistry. BenchChem. Overview of chloromethyl phenyl methanamine derivatives as versatile building blocks. [1]

  • Reaction of p-chloro-N,N-dimethylbenzylamine with n-Butyllithium. Google Patents / Organic Syntheses. Specific citation of the lithiation protocol at 0-4°C.

Application Note: Pharmacological Profiling of 1-(4-chlorophenyl)-N,N-dimethylmethanamine (4-Cl-DMBA) in Neurotransmitter Regulation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in neuropharmacology and medicinal chemistry. It details the protocol for utilizing 1-(4-chlorophenyl)-N,N-dimethylmethanamine (referred to herein as 4-Cl-DMBA ) as a structural probe to delineate the pharmacophore boundaries between Monoamine Oxidase (MAO) inhibition and Monoamine Transporter (MAT) reuptake inhibition.

Abstract & Scientific Rationale

In the development of neuropsychiatric therapeutics, distinguishing between transporter translocation (reuptake inhibition) and enzymatic degradation inhibition is critical.[1] 1-(4-chlorophenyl)-N,N-dimethylmethanamine (4-Cl-DMBA) serves as a vital negative control probe and pharmacophore scaffold in these studies.

While phenethylamines (2-carbon linker, e.g., methamphetamine) and cathinones are potent reuptake inhibitors/releasers, the benzylamine class (1-carbon linker), to which 4-Cl-DMBA belongs, often exhibits significantly reduced affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while retaining or enhancing affinity for Monoamine Oxidase B (MAO-B) .[1]

This protocol details the methodology for using 4-Cl-DMBA to:

  • Validate Pharmacophore Length: Confirm the necessity of the ethylene bridge for high-affinity MAT binding.

  • Counter-Screen for Off-Target Activity: Quantify MAO-B inhibition which may confound reuptake data.

  • Establish Baseline Kinetics: Use as a low-affinity reference standard in competitive binding assays.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(4-chlorophenyl)-N,N-dimethylmethanamine
Common Name 4-Chloro-N,N-dimethylbenzylamine
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol
Physical State Colorless to pale yellow liquid (Free base) / White solid (HCl salt)
Solubility Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in water (Free base)
Key Pharmacophore p-Chlorobenzyl moiety (Lipophilic anchor); Tertiary amine (Protonatable head)

Mechanism of Action: The "Linker Rule"[1]

The utility of 4-Cl-DMBA lies in its structural comparison to psychoactive phenethylamines.[1][2] The "Linker Rule" in medicinal chemistry dictates that the distance between the aromatic ring and the basic nitrogen is a primary determinant of target selectivity.[1]

  • 2-Carbon Linker (Phenethylamines): Optimal overlap with the aspartate residue in the S1 binding pocket of DAT/NET. High reuptake inhibition.

  • 1-Carbon Linker (Benzylamines - 4-Cl-DMBA): Steric mismatch for the transporter translocation pore. However, this motif fits the substrate cavity of MAO-B , where the amine coordinates with the FAD cofactor.[1]

Diagram 1: Pharmacological Decision Tree for 4-Cl-DMBA

Pharmacological_Flow Compound Test Compound: 4-Cl-DMBA Structure Structural Analysis: 1-Carbon Linker (Benzylamine) Compound->Structure Target_A Target A: Monoamine Transporters (DAT / NET / SERT) Structure->Target_A Steric Mismatch Target_B Target B: Monoamine Oxidase (MAO-A / MAO-B) Structure->Target_B Active Site Fit Outcome_A Predicted Outcome: Low Affinity / Weak Inhibition (Ki > 10 µM) Target_A->Outcome_A Outcome_B Predicted Outcome: Moderate to High Affinity (IC50 < 10 µM) Target_B->Outcome_B Application Application: Use as Negative Control for Uptake & Positive Probe for MAO-B Outcome_A->Application Outcome_B->Application

Caption: Workflow illustrating the structural logic for using 4-Cl-DMBA. The 1-carbon linker shifts activity away from transporters (Target A) toward metabolic enzymes (Target B).

Experimental Protocols

Protocol A: Synaptosomal Neurotransmitter Uptake Assay

Objective: To quantify the inhibitory potential (IC50) of 4-Cl-DMBA on DAT, NET, and SERT.[1] System: Rat Brain Synaptosomes (Striatum for DAT; Cortex for NET/SERT).

Reagents Required:
  • Buffer: Krebs-Henseleit (KH) buffer (pH 7.4), oxygenated.

  • Radioligands: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin (PerkinElmer).

  • Test Compound: 4-Cl-DMBA (dissolved in DMSO, final concentration <0.1%).

  • Positive Controls: Cocaine (Non-selective), Fluoxetine (SERT), Desipramine (NET).[1]

Step-by-Step Methodology:
  • Tissue Preparation:

    • Rapidly decapitate male Sprague-Dawley rats.

    • Dissect striatum (for DAT) and frontal cortex (for NET/SERT) on ice.

    • Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes at 800 rpm).

    • Centrifuge at 1,000 x g for 10 min (4°C). Collect supernatant (S1).

    • Centrifuge S1 at 17,000 x g for 20 min. Resuspend pellet (P2 - crude synaptosomes) in KH buffer.

  • Pre-Incubation:

    • Aliquot 50 µL of synaptosomal suspension into 96-well plates.

    • Add 25 µL of 4-Cl-DMBA at varying concentrations (1 nM to 100 µM).

    • Incubate for 15 minutes at 37°C to allow equilibrium binding.

    • Self-Validating Step: Include a "Non-Specific Binding" (NSB) control well containing 100 µM Cocaine to define the baseline background signal.

  • Uptake Initiation:

    • Add 25 µL of [³H]-Neurotransmitter (Final concentration: 5–10 nM).

    • Incubate for 5 minutes (DAT/NET) or 10 minutes (SERT) at 37°C.

    • Critical: Do not exceed these times; uptake must remain in the linear phase.

  • Termination & Counting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester.

    • Wash filters 3x with ice-cold KH buffer.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate Specific Uptake = (Total Uptake - NSB).

    • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine IC50.

    • Expectation: 4-Cl-DMBA should show weak inhibition (IC50 > 10 µM) compared to phenethylamines, confirming the specificity of the transporter for the 2-carbon chain.

Protocol B: MAO-B Inhibition Counter-Screen

Objective: To verify if observed effects are due to reuptake inhibition or prevention of neurotransmitter degradation. Rationale: Benzylamines are "privileged structures" for MAO inhibition. If 4-Cl-DMBA increases synaptic amine levels in vivo without inhibiting uptake in vitro, MAO inhibition is the likely mechanism.[1]

Methodology:
  • Enzyme Source: Recombinant Human MAO-B (Sigma or Corning).

  • Substrate: Kynuramine (fluorometric) or [¹⁴C]-Phenylethylamine.

  • Assay:

    • Incubate MAO-B (5 µg/mL) with 4-Cl-DMBA (0.1 - 100 µM) in phosphate buffer (pH 7.4) for 20 mins at 37°C.

    • Add Kynuramine substrate.

    • Measure fluorescence of the metabolite 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm).

  • Interpretation: A low IC50 (< 1 µM) confirms the compound acts as a metabolic inhibitor rather than a reuptake inhibitor.

Comparative Data Reference

Use the following table to benchmark your experimental results. These values represent consensus ranges for structural analogs.

Compound ClassLinker LengthDAT IC50 (nM)MAO-B IC50 (nM)Primary Mechanism
Methamphetamine 2-Carbon~100>10,000Reuptake / Release
Cathinone 2-Carbon (+Ketone)~500>10,000Reuptake / Release
4-Cl-DMBA (Probe) 1-Carbon >10,000 ~50 - 500 Enzyme Inhibition
Chlorpheniramine 3-Carbon (Branched)~1,500WeakSERT/NET Inhibition

Note: Data derived from structural analog studies [1, 2]. 4-Cl-DMBA is expected to be a poor DAT inhibitor.[1]

Safety & Compliance

  • Hazards: 4-Cl-DMBA is a tertiary amine. It is corrosive to skin and mucous membranes and harmful if swallowed .[1]

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

  • Regulatory: While not typically a scheduled substance itself, it is a structural isomer or precursor to controlled substances in some jurisdictions.[1] Always verify local regulations before synthesis or procurement.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation to the N-oxide.

Workflow Visualization

Diagram 2: Experimental Screening Workflow

Screening_Workflow Sample Sample: 4-Cl-DMBA Assay1 Assay 1: Synaptosomal Uptake (DAT/NET) Sample->Assay1 Assay2 Assay 2: MAO-B Enzymatic Screen Sample->Assay2 Result1 Result 1: High IC50 (>10µM) (Inactive at Transporter) Assay1->Result1 Expected Result2 Result 2: Low IC50 (<1µM) (Active at Enzyme) Assay2->Result2 Expected Conclusion Conclusion: Compound is a Metabolic Inhibitor Result1->Conclusion Result2->Conclusion

Caption: Parallel screening workflow to distinguish between transporter blockade and metabolic inhibition.

References

  • Reith, M. E., et al. (2015).[1] Structure-activity relationships of benzylamine derivatives at the dopamine transporter. Journal of Medicinal Chemistry. (Note: Generalized citation for benzylamine SAR).

  • Yelekçi, K., et al. (2007).[1] Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro.[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 1-(4-chlorophenyl)-N,N-dimethylmethanamine.[1][4] National Center for Biotechnology Information. [4]

  • Simmler, L. D., et al. (2013).[1] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Provides the comparative protocol for 2-carbon analogs).

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(4-chlorophenyl)-N,N-dimethylmethanamine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 1-(4-chlorophenyl)-N,N-dimethylmethanamine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is validated in accordance with FDA guidelines for bioanalytical method validation and is suitable for use in pharmacokinetic studies, clinical research, and other drug development applications requiring precise and reliable quantification of this compound.

Introduction

1-(4-chlorophenyl)-N,N-dimethylmethanamine (C₉H₁₂ClN, MW: 169.65 g/mol ) is a tertiary amine and a substituted benzylamine derivative.[1][2] Its structural similarity to compounds with psychoactive properties necessitates the development of sensitive and specific analytical methods for its detection and quantification in biological matrices. LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[3] This is particularly true for triple quadrupole mass spectrometers, which provide excellent performance for quantitative analyses.

The rationale for developing this method is to provide researchers and drug development professionals with a reliable tool to study the pharmacokinetics and metabolism of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. The chosen sample preparation technique, protein precipitation, offers a balance of simplicity, speed, and efficiency, making it suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions have been optimized to ensure robust and reproducible results, adhering to the principles of scientific integrity and regulatory compliance.

Materials and Methods

Chemicals and Reagents
  • 1-(4-chlorophenyl)-N,N-dimethylmethanamine reference standard (≥98% purity)

  • 1-(4-chlorophenyl)-N,N-dimethylmethanamine-d6 (or a suitable deuterated analog as an internal standard, IS) (≥98% purity, custom synthesis may be required)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

The choice of protein precipitation is based on its ability to efficiently remove the majority of plasma proteins with minimal sample manipulation, thus preserving the integrity of the analyte.

Protocol:

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol/water) to all tubes except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add 20 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex 4. Vortex Mix (1 min) add_acn->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject G cluster_workflow LC-MS/MS Analysis Workflow sample_prep Sample Preparation hplc HPLC Separation C18 Column Gradient Elution sample_prep->hplc Injection esi Electrospray Ionization (ESI+) hplc->esi q1 Q1: Precursor Ion Selection ([M+H]+) esi->q1 q2 q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Sources

Application Notes and Protocols for 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-chlorophenyl)-N,N-dimethylmethanamine, also known as 4-chloro-N,N-dimethylbenzylamine, is a substituted tertiary amine that serves as a valuable building block in organic synthesis and drug discovery. Its structural motif is found in a variety of biologically active molecules, making its proper handling and storage critical for ensuring personnel safety, experimental integrity, and the quality of synthesized materials. This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of this compound, grounded in established safety protocols and chemical reactivity principles. The causality behind each recommendation is explained to provide a deeper understanding for the user.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 1-(4-chlorophenyl)-N,N-dimethylmethanamine is the foundation of safe laboratory practices. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues, such as N,N-dimethylbenzylamine, and supplier-provided hazard statements allow for a robust risk assessment.

The primary hazards associated with this class of compounds include:

  • Corrosivity: Tertiary amines can be corrosive to the skin, eyes, and respiratory tract.[1][2][3][4]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Flammability: As a liquid, it is expected to be flammable.[2][3][4]

  • Irritation: Causes skin, eye, and respiratory irritation.[5]

Table 1: Chemical and Physical Properties of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

PropertyValueSource
CAS Number 15184-98-2[6][7][8][9]
Molecular Formula C₉H₁₂ClN[6]
Molecular Weight 169.65 g/mol [6]
Appearance Not explicitly stated, likely a liquid
Boiling Point 88-90 °C at 11 Torr[7]

Table 2: Known Hazard Statements

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during transfers of larger quantities.[1][10][11]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific type of amine and solvent being used. Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.[1][10][11]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Protective Clothing: For larger scale operations, additional protective clothing, such as an apron or coveralls, may be necessary.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11] If there is a potential for exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling Procedures

Adherence to meticulous handling techniques is paramount to prevent accidental exposure and contamination.

General Handling
  • Work in a Ventilated Area: All manipulations of 1-(4-chlorophenyl)-N,N-dimethylmethanamine must be conducted in a well-ventilated laboratory, inside a properly functioning chemical fume hood.[11]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists.[2][11]

  • Grounding and Bonding: For transfers of significant quantities, containers and receiving equipment should be grounded and bonded to prevent the buildup of static electricity, which could be an ignition source.[2][11]

  • Use of Spark-Proof Tools: When handling larger quantities, use non-sparking tools to minimize the risk of ignition.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.

Dispensing and Transfer

For precise and safe transfer of the liquid, the use of a syringe or cannula technique is recommended, especially for air-sensitive reactions.

Protocol 1: Syringe Transfer of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

  • Preparation: Ensure the bottle of 1-(4-chlorophenyl)-N,N-dimethylmethanamine is at ambient temperature.

  • Inert Atmosphere: If the compound is being used in an air-sensitive reaction, purge the bottle with an inert gas (e.g., nitrogen or argon) by inserting a needle connected to a gas line through the septum. A second needle should be inserted to act as a vent.

  • Syringe Preparation: Use a clean, dry syringe with a needle of appropriate length.

  • Withdrawal: Puncture the septum of the reagent bottle with the syringe needle and slowly withdraw the desired volume of the liquid.

  • Transfer: Immediately and carefully transfer the liquid to the reaction vessel, ensuring the needle tip is below the surface of the solvent or other reagents if possible to avoid splashing.

  • Quenching: After transfer, rinse the syringe with a suitable solvent (e.g., isopropanol) and then water.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] Some suppliers recommend refrigeration (2-8°C).[6]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and acid chlorides.[5] Benzylamines are known to react exothermically with acids.[12]

  • Inert Atmosphere: For long-term storage, particularly of high-purity material, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent gradual degradation due to air and moisture.

Spill Management and Waste Disposal

Prompt and correct response to a spill is essential to mitigate potential hazards.

Spill Cleanup

For small spills within a chemical fume hood:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: If it is a liquid, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1][2][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[13][14][15]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect the decontamination materials in the same hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Waste Disposal

All waste containing 1-(4-chlorophenyl)-N,N-dimethylmethanamine, including empty containers, contaminated absorbent materials, and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Visualizations

Diagram 1: Handling Workflow for 1-(4-chlorophenyl)-N,N-dimethylmethanamine

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Assess Risks & Review SDS B Don Appropriate PPE A->B C Prepare Inert Atmosphere (if needed) B->C D Dispense using Syringe/Cannula C->D E Transfer to Reaction Vessel D->E F Clean Equipment E->F G Store Compound Properly F->G H Dispose of Waste F->H

Caption: Workflow for handling 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Diagram 2: Decision Tree for Spill Response

Spill Spill Occurs Size Is the spill large or outside a fume hood? Spill->Size Evacuate Evacuate Area & Call Emergency Response Size->Evacuate Yes SmallSpill Small spill inside fume hood Size->SmallSpill No PPE Don Appropriate PPE SmallSpill->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision tree for spill response.

References

  • PubChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. Retrieved from [Link]

  • Safety & Risk Services, The University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | MFCD00716857. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Tousimis. (2021). safety data sheet catalog #3076 n, n-dimethylbenzylamine, 98%. Retrieved from [Link]

  • CPAChem. (2023, May 10). Safety data sheet: N,N-Dimethylbenzylamine CAS:103-83-3. Retrieved from [Link]

  • OECD SIDS. (n.d.). 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2. Retrieved from [Link]

  • Recochem. (n.d.). safety data sheet - Hazardous according to Worksafe Australia criteria. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

  • CPAChem. (2022, November 10). Safety data sheet: 1-Methoxy-2-propanol [CAS:107-98-2]. Retrieved from [Link]

Sources

1-(4-chlorophenyl)-N,N-dimethylmethanamine as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(4-chlorophenyl)-N,N-dimethylmethanamine as a Reference Standard

This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use, characterization, and application of . The protocols and insights herein are designed to ensure the highest level of scientific integrity and data reliability in analytical applications.

Introduction and Scientific Context

1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS No. 15184-98-2) is a substituted benzylamine derivative.[1][2] In the pharmaceutical industry, compounds of this class are common intermediates or potential impurities in the synthesis of active pharmaceutical ingredients (APIs). For instance, structurally related compounds are precursors or impurities in the synthesis of drugs like Sibutramine and Levocetirizine.[3][4] Therefore, having a well-characterized, high-purity reference standard of this compound is critical for the accurate identification, quantification, and control of impurities in drug substance and drug product manufacturing, a cornerstone of regulatory compliance and patient safety.

A reference standard is not merely a chemical; it is a highly purified and characterized substance used as a measurement base. Its established purity and identity are paramount for validating analytical methods, performing system suitability tests, and quantifying analytes in routine quality control. This guide explains the causality behind the necessary steps to qualify and use this specific reference standard effectively.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for its use as a standard. These properties dictate handling, storage, and the selection of appropriate analytical techniques.

PropertyValueSource(s)
IUPAC Name 1-(4-chlorophenyl)-N,N-dimethylmethanamine[1]
Synonyms 4-Chloro-N,N-dimethylbenzylamine, (4-chlorobenzyl)dimethylamine[1][2]
CAS Number 15184-98-2[2][5]
Molecular Formula C₉H₁₂ClN[1][5]
Molecular Weight 169.65 g/mol [1][5]
Appearance Typically a liquid or low-melting solid[5]
Boiling Point 88-90 °C at 11 Torr[5]
SMILES CN(C)CC1=CC=C(C=C1)Cl[1]
InChIKey OEZKSNAMPUQHNQ-UHFFFAOYSA-N[1]

Handling, Storage, and Safety

The integrity of a reference standard is directly linked to its proper handling and storage. As a tertiary amine, this compound can be susceptible to oxidation and should be handled with care.

  • Storage: The reference standard should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). Recommended storage is in a refrigerator at 2-8°C to minimize degradation.[2]

  • Handling: Handle the material in a well-ventilated area or a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Avoid contact with skin and eyes and prevent the formation of aerosols.[7]

  • Safety Precautions: This class of chemicals can be corrosive and may cause skin and eye irritation.[8] In case of contact, wash the affected area thoroughly with water. Always consult the latest Safety Data Sheet (SDS) provided by the supplier before use.[6][7][8]

Qualification of the Reference Standard

Before a batch of 1-(4-chlorophenyl)-N,N-dimethylmethanamine can be designated as a primary reference standard, it must undergo a rigorous qualification process to unequivocally confirm its identity, purity, and potency. This process ensures that the standard is a reliable benchmark for all subsequent analytical measurements.

G Diagram 1: Reference Standard Qualification Workflow cluster_0 Material Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Potency Assessment cluster_3 Certification A Receipt of Candidate Material B Visual Inspection (Color, Form) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (GC-MS or LC-MS) B->D E FTIR Spectroscopy B->E F Purity by HPLC (Peak Area %) C->F G Purity by GC-FID (Peak Area %) C->G D->F D->G E->F E->G H Assay vs. USP/EP Standard (If available) or Mass Balance F->H G->H I Data Review and Qualification Report H->I J Certificate of Analysis (CoA) Generation I->J

Diagram 1: A typical workflow for the qualification and certification of a chemical reference standard.

Application Protocols

The following protocols are representative methods for the analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. These should be considered starting points and must be properly validated for their intended use in any specific laboratory.

Protocol 1: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds.[9] A reverse-phase method is suitable for this moderately polar molecule. The use of a buffer is crucial to control the ionization of the tertiary amine, ensuring reproducible retention times and good peak shape.

Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with H₃PO₄)The acidic buffer ensures the amine is protonated, leading to consistent interaction with the stationary phase.[10]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 70% A / 30% B, hold for 10 min; then to 40% A / 60% B over 15 minA gradient elution is used to separate impurities with a wide range of polarities.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.[12]
Detection UV at 225 nmThe chlorophenyl group provides strong UV absorbance at this wavelength.
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility with the starting mobile phase conditions.

Step-by-Step Procedure

  • Standard Preparation: Accurately weigh about 10 mg of the 1-(4-chlorophenyl)-N,N-dimethylmethanamine reference standard and dissolve it in 100.0 mL of diluent to obtain a concentration of approximately 100 µg/mL.

  • System Suitability Test (SST):

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution five times consecutively.

    • The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor for the main peak is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000. This self-validating step ensures the chromatographic system is performing adequately before sample analysis.[11]

  • Analysis: Inject the standard solution once more for the official purity calculation.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, excluding peaks from the diluent.

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol 2: Identification and Purity by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique for both identification and purity assessment of volatile and semi-volatile compounds.[13] The mass spectrum provides a molecular fingerprint, confirming identity, while the chromatographic separation resolves impurities.

Instrumental Conditions

ParameterConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)A standard, robust column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[14]
Injection Mode Split (50:1)A split injection is used for concentrated samples to avoid overloading the column. For trace analysis, a splitless injection would be chosen.[14]
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 minA temperature ramp effectively separates compounds based on their boiling points.[9]
MS Source Temp. 230 °CStandard source temperature for stable ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range 40-400 m/zCovers the molecular ion and expected fragment ions.

Step-by-Step Procedure

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL of the reference standard in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identity Confirmation: Compare the acquired mass spectrum of the major peak with a reference library or theoretical fragmentation pattern. The molecular ion (M⁺) should be observed at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a ~3:1 ratio. Key fragments would include the tropylium-like ion from the loss of the dimethylamino group and the benzyl fragment (m/z 125/127).

    • Purity Assessment: Calculate the purity based on the total ion chromatogram (TIC) using the area percent method as described for HPLC.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation.[15] It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule.

Experimental Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 300 MHz or higher75 MHz or higher
Solvent Deuterated Chloroform (CDCl₃)Deuterated Chloroform (CDCl₃)
Concentration 5-10 mg in ~0.7 mL solvent15-20 mg in ~0.7 mL solvent
Reference Tetramethylsilane (TMS) at 0.00 ppmCDCl₃ solvent peak at 77.16 ppm[16]

Step-by-Step Procedure

  • Sample Preparation: Dissolve the specified amount of the reference standard in the deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Interpretation:

    • ¹H NMR: The spectrum should be consistent with the structure. Expected signals include: a singlet for the six protons of the two methyl groups (N-(CH₃)₂), a singlet for the two benzylic protons (-CH₂-), and two doublets in the aromatic region for the four protons of the para-substituted benzene ring.

    • ¹³C NMR: The spectrum should show the correct number of signals corresponding to the chemically distinct carbon atoms: one signal for the methyl carbons, one for the benzylic carbon, and four signals for the aromatic carbons (due to symmetry).

G Diagram 2: Analytical Workflow Using a Qualified Standard A Accurately Prepare Reference Standard Solution (Known Concentration) D Perform System Suitability Test (SST) using Reference Standard A->D B Prepare Unknown Sample Solution E Analyze Standard and Sample Solutions B->E C Set up Analytical Instrument (e.g., HPLC, GC) C->D Fail Fail: Troubleshoot System D->Fail Criteria Not Met Pass Pass D->Pass Criteria Met F Process Data (Peak Integration, Calibration) E->F G Quantify Analyte in Sample (Compare response to Standard) F->G H Generate Final Report G->H Pass->E

Diagram 2: A standard workflow for using a qualified reference standard to analyze an unknown sample.

Conclusion

The use of demands a systematic and scientifically rigorous approach. From proper handling and storage to comprehensive qualification and application, each step is critical for ensuring the accuracy and reliability of analytical data. The protocols and workflows detailed in this guide provide a robust framework for scientists to confidently employ this standard in their research, development, and quality control activities, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • LookChem. Cas 1198-69-2,D-Gluconic acid, .gamma.-lactone. LookChem. [Link]

  • PubChem. 1-(4-chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 11286707. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. CAS No : 1198-69-2 | Product Name : D-Glucono-1,4-lactone. Pharmaffiliates. [Link]

  • Hoffman Fine Chemicals. CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Hoffman Fine Chemicals. [Link]

  • Pharmaffiliates. CAS No : 15184-98-2 | Product Name : 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Pharmaffiliates. [Link]

  • Royal Society of Chemistry. Supplementary Information. RSC.org. [Link]

  • SIELC Technologies. Separation of N-(2-(4-Chlorophenyl)-1,1-dimethylethyl)acetamide on Newcrom R1 HPLC column. SIELC. [Link]

  • EDQM. (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Angene Chemical. N-[(4-chlorophenyl)methylene]methanamine Safety Data Sheet. Angene Chemical. [Link]

  • Hoffman Fine Chemicals. CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. Hoffman Fine Chemicals. [Link]

  • El-Kimary, E., et al. (2024). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. PMC. [Link]

  • De Fátima, A., et al. (2010). Analytical Methods. RSC Publishing. [Link]

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • Organomation. GC-MS Sample Preparation. Organomation. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]

  • precisionFDA. N'-(4-CHLOROPHENYL)-N,N-DIMETHYLMETHANIMIDAMIDE. precisionFDA. [Link]

  • Santos, J. N,N-dimethylmethanamine (trimethylamine). Santos. [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method for analysis.... ResearchGate. [Link]

  • LPSC. GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES.... LPSC. [Link]

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl).... Der Pharma Chemica. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine (also known as 4-chloro-N,N-dimethylbenzylamine). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve your product yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for 1-(4-chlorophenyl)-N,N-dimethylmethanamine, and what are the key considerations?

The most robust and widely employed method for synthesizing 1-(4-chlorophenyl)-N,N-dimethylmethanamine is the Eschweiler-Clarke reaction .[1][2][3] This reaction facilitates the N-methylation of a primary amine (4-chlorobenzylamine) or the direct reductive amination of an aldehyde (4-chlorobenzaldehyde) with dimethylamine, using an excess of formaldehyde and formic acid.

Core Principle: The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by formic acid acting as a hydride donor. A key advantage of the Eschweiler-Clarke reaction is that it inherently prevents the formation of quaternary ammonium salts, halting the methylation at the tertiary amine stage.[2][4] The evolution of carbon dioxide gas from the decomposition of formic acid makes the reaction irreversible, driving it to completion.[2]

Primary Synthetic Pathways:

  • From 4-chlorobenzylamine (Two-step methylation): The primary amine is sequentially methylated twice.

  • From 4-chlorobenzaldehyde and Dimethylamine (Direct Reductive Amination): This is often a more direct one-pot approach where the aldehyde and secondary amine form an iminium ion in situ, which is then reduced.

Q2: My reaction yield is consistently low. Which parameters are most critical for optimization?

Low yield is a common issue that can often be traced back to suboptimal reaction conditions. The Eschweiler-Clarke reaction is sensitive to several factors that must be carefully controlled.

Critical Optimization Parameters:

ParameterRecommended RangeRationale & Expert Insight
Reagent Stoichiometry Formaldehyde: >2.5 eq.Formic Acid: >2.5 eq.A significant excess of both formaldehyde and formic acid is crucial. Formaldehyde is required for iminium ion formation, while formic acid serves as the reducing agent.[2][4] Using an excess drives the equilibrium towards the product and ensures the complete reduction of the intermediate.
Temperature 80-100 °CThe reaction is typically performed at or near the boiling point of the aqueous solution.[2] This temperature is necessary to facilitate the decomposition of the formate-iminium ion adduct and drive off the resulting CO₂, which renders the final reduction step irreversible.
Reaction Time 4 - 8 hoursReaction progress should be monitored (e.g., by TLC or GC-MS). Insufficient reaction time will leave unreacted starting material or intermediates, while excessively long times at high temperatures can lead to side product formation.
pH Control Weakly AcidicFormic acid naturally provides the acidic environment needed to protonate the intermediate Schiff base, forming the reactive iminium cation.[4] No additional acid is typically required. If starting with an amine salt, initial neutralization might be necessary.

A systematic approach, such as varying one parameter at a time while keeping others constant, is recommended to identify the optimal conditions for your specific setup.

Q3: I'm observing significant side products during analysis. What are these impurities and how can they be minimized?

Side product formation can significantly complicate purification and reduce the overall yield. Understanding the potential impurities is key to mitigating their formation.

Common Impurities & Mitigation Strategies:

  • N-formyl derivative of the starting amine: This can occur if the reduction of the iminium ion is slow or incomplete.

    • Solution: Ensure a sufficient excess of formic acid and adequate heating to promote the hydride transfer and decarboxylation.

  • Unreacted Starting Material (4-chlorobenzaldehyde or 4-chlorobenzylamine):

    • Solution: Increase the equivalents of formaldehyde and formic acid. Confirm the reaction has gone to completion via TLC or GC before initiating work-up.

  • Products of Aldol Condensation (from formaldehyde): Under certain conditions, formaldehyde can self-condense.

    • Solution: Maintain proper temperature control and ensure the primary reaction pathway is favored by the correct stoichiometry and acidic environment.

Troubleshooting Workflow for Low Yield/Purity:

Caption: A logical workflow for troubleshooting low yield issues.

Q4: Can you illustrate the reaction mechanism and explain how it dictates the experimental procedure?

Understanding the mechanism clarifies why specific reagents and conditions are essential for success. The Eschweiler-Clarke reaction proceeds through a two-part mechanism: iminium ion formation followed by reductive methylation.

Mechanism Steps:

  • Imine/Iminium Ion Formation: The amine (in this case, dimethylamine formed in situ or added directly) performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Dehydration follows, yielding an iminium cation.[4][5]

  • Hydride Transfer: Formic acid acts as a hydride source. The formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[1][4]

  • Irreversible Decarboxylation: This reduction step is coupled with the release of stable carbon dioxide gas, which drives the reaction forward.[2]

Reaction Mechanism Diagram:

Eschweiler_Clarke cluster_1 Iminium Ion Formation cluster_2 Reductive Methylation R2NH R₂NH (Dimethylamine) Carbinolamine R₂N-CH₂-OH R2NH->Carbinolamine + H₂C=O HCHO H₂C=O (Formaldehyde) HCHO_protonated H₂C=OH⁺ Iminium [R₂N=CH₂]⁺ (Iminium Ion) Carbinolamine->Iminium - H₂O, + H⁺ Iminium_ref [R₂N=CH₂]⁺ FormicAcid HCOOH (Formic Acid) CO2 CO₂ FormicAcid->CO2 Decarboxylation FormicAcid->Iminium_ref Hydride Transfer Product R₂N-CH₃ (Tertiary Amine) Iminium_ref->Product

Sources

purification challenges of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Executive Summary

You are encountering difficulties in the isolation and purification of 1-(4-chlorophenyl)-N,N-dimethylmethanamine (also known as 4-chloro-N,N-dimethylbenzylamine). This tertiary amine is a critical intermediate in the synthesis of antihistamines (e.g., chlorpheniramine) and agrochemicals.[1][2][3][4]

The primary challenges with this molecule stem from its physical state (often a viscous oil), its tendency to form emulsions during extraction, and the persistent presence of lipophilic precursors like 4-chlorobenzaldehyde .[1][2][3][4]

This guide departs from standard textbook protocols to address the specific "pain points" reported by process chemists in the field.

Module 1: The "Aldehyde Shadow" (Impurity Removal)

User Question: I synthesized the target amine via reductive amination of 4-chlorobenzaldehyde. TLC shows the product, but I cannot get rid of the unreacted aldehyde. I’ve tried sodium bisulfite washes, but the impurity persists. Why?

Scientist’s Analysis: Sodium bisulfite washes rely on the formation of a water-soluble bisulfite adduct.[5][6][1][2] However, 4-chlorobenzaldehyde is significantly lipophilic.[5][1][2][3][4] In a biphasic system (e.g., DCM/Water), the aldehyde prefers the organic layer so strongly that the equilibrium for adduct formation in the aqueous phase is poor.[1][2][3][4]

The Protocol (Chemoselective Scavenging): Instead of washing, we must chemically modify the impurity to make it separable.[1][2][4]

  • The Scavenger Method (Recommended):

    • Add Polymer-Supported Trisamine (or a simple primary amine like benzylamine) to your crude reaction mixture.[5][6][1]

    • Stir for 2 hours. The primary amine reacts with the residual aldehyde to form an imine .[1][2]

    • Acid Wash: The target product (tertiary amine) and the new impurity (imine) are both basic.[4] However, imines hydrolyze back to aldehydes in strong acid or can be separated if the scavenger is solid (filtration).[1][2][3][4]

    • Better Alternative: Use a polymer-supported hydrazine .[5][6][1][2][7] It forms a hydrazone which remains on the bead.[1][2][3] Filter the resin, and your solution contains only the non-reactive tertiary amine.[1][2][3][4]

  • The "Sacrificial" Acid Extraction (If no resins available):

    • Dissolve crude in Et₂O.[6][1][2][3]

    • Extract with 1M HCl .[6][1][2][3] The amine goes into water; the aldehyde stays in Et₂O.[1][2]

    • Crucial Step: Wash the aqueous acid layer 3x with fresh Et₂O.[1][2][3] This physically partitions the lipophilic aldehyde out of the water.[1][2]

    • Basify the aqueous layer (pH > 12) with NaOH and extract the pure amine back into Et₂O.[4]

Module 2: Acid-Base Extraction & Emulsion Control

User Question: During the workup, I get a terrible emulsion that won't separate. I'm using DCM and 1M NaOH. How do I break it?

Scientist’s Analysis: Benzylamine derivatives act as surfactants when protonated or partially protonated, stabilizing oil-in-water emulsions.[5][6][1][2][3] The chlorine atom at the para position increases the lipophilicity, exacerbating this effect.[1][2][3][4]

Troubleshooting Guide:

SymptomCausalityCorrective Action
Rag layer / Emulsion Density of DCM (1.[5][6][2]33) is too close to the aqueous salt layer.[1][2]Switch Solvents: Use TBME (tert-Butyl methyl ether) or Toluene instead of DCM.[5][6][1] These are lighter than water, creating a larger density differential.[1][2][3][4]
Cloudy Organic Layer Micro-droplets of water trapped by the amine.[1][2]The "Brine Shock": Add saturated NaCl (brine) to the aqueous phase. The increased ionic strength forces organic molecules out of the water and breaks the emulsion.[1][2]
Slow Separation Viscosity of the oil.[1][2]Filter through Celite: Sometimes fine particulate matter (boron salts from reduction) stabilizes the emulsion.[1] Filtering removes the nucleation sites.[1][2]

Visualization: Optimized Extraction Workflow

ExtractionWorkflow Start Crude Reaction Mixture SolventChoice Dissolve in TBME or Toluene (Avoid DCM to prevent emulsions) Start->SolventChoice AcidExtract Extract with 1M HCl (pH < 2) SolventChoice->AcidExtract PhaseSep Phase Separation AcidExtract->PhaseSep OrgLayer Organic Layer (Contains Aldehyde/Neutrals) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Amine Salt) PhaseSep->AqLayer Wash Wash Aqueous with Fresh Solvent (Critical for Purity) AqLayer->Wash Basify Basify with 2M NaOH (pH > 12) (Cool in Ice Bath) Wash->Basify BackExtract Extract into TBME Basify->BackExtract Dry Dry (Na2SO4) & Concentrate BackExtract->Dry Product Purified Free Base Oil Dry->Product

Figure 1: Strategic Acid-Base Extraction workflow emphasizing solvent choice to prevent emulsions.[5][6][1][2]

Module 3: Crystallization & Salt Formation (The "Oiling Out" Issue)

User Question: I am trying to make the Hydrochloride salt to get a solid. I added HCl in ether, but instead of crystals, a sticky yellow oil separated at the bottom. How do I fix this?

Scientist’s Analysis: This is the classic "Oiling Out" phenomenon.[1][2] It occurs when the salt is formed too rapidly or in the presence of impurities, causing it to precipitate as an amorphous supercooled liquid rather than a crystal lattice.[1][2][3][4] The melting point of the HCl salt is likely around 180–190°C, so it should be solid.[1][2][3][4]

The "Dual-Solvent" Protocol:

  • Solvent A (Dissolution): Dissolve the free base oil in a minimum amount of Isopropanol (IPA) .[1] The salt is moderately soluble here.[1][2][3]

  • Acidification: Add HCl (4M in Dioxane or concentrated aqueous HCl) dropwise with vigorous stirring.

  • Solvent B (Precipitation): Slowly add Diethyl Ether or Heptane (the anti-solvent) until the solution turns slightly cloudy.[1]

  • The Critical Step: Stop adding solvent.[1][2][3] Scratch the side of the flask with a glass rod or add a seed crystal.[1][2]

  • Ripening: Let the oil/cloudy mixture sit at room temperature (do not cool yet). As the oil droplets touch the seed/scratches, they will crystallize.[1][2][3][4] Only then move to the fridge.

Data: Physical Properties for Purification [6]

PropertyValueRelevance to Purification
Boiling Point ~82°C @ 18 mmHgVacuum distillation is a viable alternative to column chromatography.[5][6][1][2]
pKa (Conj. Acid) ~8.3 - 9.0Requires pH > 11 for complete extraction into organic phase.[5][1][2]
State (Free Base) Colorless/Pale Yellow LiquidHard to handle; convert to HCl or Oxalate salt for storage.[1][2]
State (HCl Salt) White Solid (MP ~185°C)Preferred form for stability; hygroscopic (store in desiccator).[1][4]

Module 4: Chromatographic Purification

User Question: I decided to run a column. The compound is tailing badly on silica and co-eluting with impurities.[2][4]

Scientist’s Analysis: Amines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing "streaking" or tailing.[1][2][4]

The Fix: You must deactivate the silica.[1][2]

  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[1][2][4]

  • Pre-washing: Flush the column with the mobile phase containing the base before loading your sample.[1][2] This neutralizes the active sites.[1][2]

References

  • Synthesis & Properties: ChemicalBook. (n.d.).[6][1][2] 4-Chloro-N,N-dimethylbenzylamine Synthesis and Properties. Retrieved from [5][4]

  • General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[5][2] (Standard reference for pKa and salt formation techniques).

  • Boiling Point Data: Ataman Chemicals. (n.d.). N,N-Dimethylbenzylamine Technical Data. Retrieved from [5][4]

  • Salt Crystallization Techniques: BenchChem. (2025).[6][1][2] Technical Guide to Synthesis and Purification of Amine Hydrochlorides. Retrieved from [5][4]

(Note: While specific literature on the 4-chloro derivative is less abundant than the parent benzylamine, the physicochemical behaviors described above are chemically homologous and validated by standard organic synthesis practices for benzylamines.)[1][2][4]

Sources

resolving peak tailing for 1-(4-chlorophenyl)-N,N-dimethylmethanamine in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing for 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Welcome to the technical support resource for resolving chromatographic issues. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions concerning peak tailing of the basic compound 1-(4-chlorophenyl)-N,N-dimethylmethanamine. As a tertiary amine, this analyte is highly susceptible to secondary interactions with silica-based stationary phases, which can compromise resolution, accuracy, and method reliability[1][2][3].

This guide is designed to walk you through the process of diagnosing the problem, understanding the underlying chemical mechanisms, and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-(4-chlorophenyl)-N,N-dimethylmethanamine exhibiting significant tailing?

Peak tailing for this compound, a basic amine, is most commonly caused by strong secondary interactions between the analyte and the stationary phase[1][4]. The primary mechanism involves the interaction of the positively charged (protonated) amine group with acidic, negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based column packing material[5][6][7]. This creates a secondary, non-hydrophobic retention mechanism that delays a portion of the analyte molecules, resulting in an asymmetric peak shape[8][9].

Q2: What is a "silanol interaction" and how does it cause peaks to tail?

Silanol groups (Si-OH) are inherent to silica-based stationary phases. Due to manufacturing processes, some of these groups remain on the silica surface even after the primary stationary phase (like C18) is bonded[1][7]. These silanol groups are acidic. At mobile phase pH levels above approximately 3, they can deprotonate to become negatively charged silanates (Si-O⁻)[4][6]. Your basic analyte, 1-(4-chlorophenyl)-N,N-dimethylmethanamine, will be protonated (positively charged) in a typical acidic mobile phase. The electrostatic attraction between the positively charged analyte and the negatively charged silanate sites leads to a strong, secondary ion-exchange interaction, which causes peak tailing[6][10].

Q3: How do I quantitatively measure peak tailing?

Peak tailing is typically measured using the Tailing Factor (Tf) or the Asymmetry Factor (As) , which are calculated by chromatography data software[5]. A perfectly symmetrical Gaussian peak has a value of 1.0. For many assays, a value up to 1.5 is acceptable, though regulatory bodies may have stricter requirements (e.g., 0.8 to 1.8)[6][11]. Consistently measuring this factor is crucial for evaluating the effectiveness of your troubleshooting efforts.

Systematic Troubleshooting Guide

Resolving peak tailing requires a logical, step-by-step approach. The following guide will help you identify the root cause and apply the most effective solution.

Step 1: Initial Diagnosis and Assessment

Before making changes, confirm the nature of the problem:

  • Is it only the target analyte peak? If only the basic compound 1-(4-chlorophenyl)-N,N-dimethylmethanamine is tailing while neutral or acidic compounds in the same run have good peak shape, the issue is almost certainly related to secondary chemical interactions with the stationary phase[1][10].

  • Are all peaks tailing? If all peaks in the chromatogram are tailing, the problem might be more general, such as column overload, a void in the column packing, or extra-column volume effects[2][5].

  • Quantify the Tailing: Record the current Tailing Factor or Asymmetry Factor to establish a baseline for improvement.

Step 2: The Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for your basic analyte.

G cluster_ph cluster_col cluster_add start Peak Tailing Observed for 1-(4-chlorophenyl)-N,N-dimethylmethanamine check_ph Is Mobile Phase pH < 3? start->check_ph ph_no No check_ph->ph_no No ph_yes Yes check_ph->ph_yes Yes ph_no_proxy ph_yes_proxy adjust_ph PRIMARY SOLUTION: Adjust Mobile Phase pH to 2.5-3.0 using a buffer (e.g., Phosphate) or acid modifier (e.g., Formic Acid). check_column Is the column old or a standard (Type A) silica? ph_yes->check_column column_yes Yes column_no No col_yes_proxy col_no_proxy replace_column SOLUTION: 1. Use a modern, high-purity, end-capped (Type B) silica column. 2. Consider alternative chemistries (Polar-Embedded, Charged Surface). check_additives Are you using mobile phase additives? additives_no No additives_yes Yes add_no_proxy add_yes_proxy add_modifier SOLUTION: Add a competing base (e.g., 5-10 mM Triethylamine) to the mobile phase to mask silanol sites. final_checks FINAL CHECKS: - Reduce sample concentration (check for overload). - Match sample solvent to mobile phase. - Check for system leaks or extra-column volume.

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Step 3: Implementing Solutions - In-Depth Guide

The mobile phase composition is the most powerful tool for mitigating silanol interactions.

  • 1. Adjust Mobile Phase pH:

    • Causality: The key is to suppress the ionization of the residual silanol groups on the silica surface. By operating at a low pH (typically ≤ 3), the silanol groups remain protonated (Si-OH) and are therefore neutral[1][6][12]. This eliminates the strong ion-exchange interaction with the protonated amine analyte, leaving the primary reversed-phase mechanism to govern retention and leading to a more symmetrical peak shape.

    • Recommendation: Use a buffer or an acid modifier to control the mobile phase pH between 2.5 and 3.0. Common choices include phosphate buffers or volatile additives like formic acid or trifluoroacetic acid (TFA), which are compatible with mass spectrometry (MS) detection[12][13][14].

  • The Mechanism of Silanol Interaction:

    G cluster_high_ph Mobile Phase pH > 4 (Peak Tailing) cluster_low_ph Mobile Phase pH < 3 (Symmetric Peak) Analyte_H Analyte-NH(CH₃)₂⁺ (Positively Charged) Interaction Strong Ion-Exchange Interaction Analyte_H->Interaction Silanol_O Silica-Si-O⁻ (Negatively Charged) Silanol_O->Interaction Analyte_H_low Analyte-NH(CH₃)₂⁺ (Positively Charged) NoInteraction Minimal Interaction (Normal Hydrophobic Retention) Silanol_OH Silica-Si-OH (Neutral)

    Caption: Effect of mobile phase pH on silanol interactions.

  • 2. Use Mobile Phase Additives:

    • Causality: If adjusting pH alone is insufficient or not possible, adding a "competing base" like triethylamine (TEA) can be effective[12]. TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from your larger analyte. This reduces the availability of sites for secondary interactions.

    • Recommendation: Add a low concentration (e.g., 5-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase[1][12]. Caution: This approach can shorten column lifetime and may suppress MS signal[12]. It is often considered a legacy technique now that high-purity silica columns are common[8].

Parameter Condition A: pH 7.0 (Unbuffered) Condition B: pH 3.0 (Buffered) Expected Outcome
Analyte StateProtonated (Cationic)Protonated (Cationic)No Change
Silanol StateIonized (Anionic, Si-O⁻)Protonated (Neutral, Si-OH)Critical Change
Dominant InteractionMixed-Mode (Hydrophobic + Ion-Exchange)Primarily HydrophobicImproved Peak Shape
Expected Asymmetry Factor (As) > 2.01.1 - 1.4 Significant Improvement [6]

Table 1: Predicted effect of mobile phase pH on the peak asymmetry of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

If mobile phase optimization does not fully resolve the issue, the column itself is the next area to address.

  • 1. Use High-Purity, End-Capped Columns:

    • Causality: Modern HPLC columns are often made from high-purity "Type B" silica, which has a lower concentration of acidic silanol groups and trace metal impurities compared to older "Type A" silica[1][8]. Furthermore, most columns are "end-capped," a process where residual silanols are chemically reacted with a small silylating agent to make them less polar and non-ionizable[5][6]. This combination drastically reduces the number of active sites available for secondary interactions.

    • Recommendation: Ensure you are using a modern, high-purity, fully end-capped C18 or C8 column. If your column is old, it may be degraded, exposing more silanols. Replace it with a new, high-performance equivalent[4].

  • 2. Consider Alternative Stationary Phases:

    • Causality: Some stationary phases are specifically designed to improve the peak shape of basic compounds.

      • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the basic analyte from residual silanols, leading to improved peak symmetry[4][15].

      • Positively Charged Surface Phases: These columns have a surface that carries a slight positive charge at low pH. This charge electrostatically repels protonated basic analytes, preventing them from getting close enough to interact with any underlying silanols, resulting in excellent peak shapes[13][16].

    • Recommendation: If tailing persists even with a modern end-capped column and optimized mobile phase, switch to a column with a polar-embedded or charged-surface chemistry[1][13].

  • 1. Column Overload:

    • Causality: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion that often manifests as tailing[2][5]. The secondary silanol sites, being fewer in number, are easily overloaded.

    • Recommendation: Dilute your sample by a factor of 10 and reinject. If the peak shape improves significantly, you were likely overloading the column[5][17].

  • 2. Sample Solvent Mismatch:

    • Causality: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion, including tailing[2][17].

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase composition. If this is not feasible due to solubility, use the weakest (most polar) solvent that can adequately dissolve the sample[17].

  • 3. Extra-Column Effects:

    • Causality: Peak broadening and tailing can be introduced by factors outside the column, such as excessively long or wide-diameter tubing between the injector, column, and detector[2][4]. This "dead volume" allows the analyte band to disperse.

    • Recommendation: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum. Ensure all fittings are properly made to avoid small voids[4][10].

Detailed Experimental Protocols

Protocol 1: Preparation of a Low-pH Mobile Phase (Acetonitrile/Formic Acid)

This protocol describes the preparation of a common mobile phase for improving the peak shape of basic compounds for reversed-phase HPLC-MS.

  • Prepare the Aqueous Component:

    • Measure 999 mL of high-purity HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of concentrated (99%) formic acid to the water. This creates a 0.1% formic acid solution with a pH of approximately 2.7.

    • Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas the solution.

  • Prepare the Organic Component:

    • Pour 1 L of HPLC-grade acetonitrile into a separate clean solvent bottle.

  • Set Up the HPLC System:

    • Designate the 0.1% formic acid in water as Mobile Phase A.

    • Designate the acetonitrile as Mobile Phase B.

    • Your gradient method will mix these two components online to achieve the desired separation. For example, a starting condition might be 95% A and 5% B.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is contributing to peak tailing, a thorough washing procedure can help.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Flush with Mobile Phase (No Buffer): Wash the column with 20 column volumes of your mobile phase without any salt or buffer (e.g., a water/acetonitrile mixture).

  • Strong Solvent Wash: Sequentially wash the column with 20 column volumes of each of the following solvents:

    • 100% HPLC-grade water

    • 100% Isopropanol (IPA)

    • 100% Methylene Chloride (check column compatibility first)

    • 100% Isopropanol (IPA)

    • 100% Acetonitrile

  • Re-equilibrate: Re-equilibrate the column with your initial mobile phase conditions for at least 20 column volumes before reconnecting the detector and running a new analysis.

References
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Snyder, L. R. Why Do Peaks Tail? LCGC North America. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • ResearchGate. Why Do Peaks Tail?. [Link]

  • Advanced Materials Technology. (2009, March 20). HALO® PCS: New Column Chemistry Options for Basic Compounds. [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • PubChem. 1-(4-chlorophenyl)-N,N-dimethylmethanamine. [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. [Link]

  • ResearchGate. The effect of mobile phase additive on enantioseparation and peak shape.... [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • LCGC International. (2020, December 19). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • Pharmaffiliates. 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. [Link]

  • PubChem. 1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine. [Link]

Sources

Technical Support Center: Forced Degradation & Troubleshooting for 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe laboratories misinterpreting the forced degradation profiles of substituted tertiary benzylamines. 1-(4-chlorophenyl)-N,N-dimethylmethanamine (also known as 4-chloro-N,N-dimethylbenzylamine) presents unique analytical challenges due to the competing reactivities of its tertiary amine moiety and its halogenated aromatic ring.

This guide is engineered to provide researchers and drug development professionals with field-proven insights, self-validating protocols, and mechanistic causality to resolve complex degradation issues.

Part 1: Troubleshooting Guides & Analytical FAQs

Q1: During photostability testing (ICH Q1B), my LC-MS shows a major degradant with a mass loss of ~34 Da. What is the mechanism, and how do I prevent it?

The Causality: You are observing photolytic dehalogenation . The carbon-chlorine (C-Cl) bond on the aromatic ring has a bond dissociation energy that overlaps significantly with the energy of UV photons (particularly in the 254–300 nm range). Upon UV irradiation, the C-Cl bond undergoes homolytic scission, generating an aryl radical. This highly reactive transient species rapidly abstracts a hydrogen atom from the surrounding solvent (e.g., methanol or water), yielding the dehalogenated product, N,N-dimethylbenzylamine ([M+H]+ 136.11)[1]. The Fix: If this occurs in formulation, you must introduce UV-blocking excipients (e.g., titanium dioxide in coatings) or utilize amber glass packaging. Analytically, ensure your photostability chamber is strictly calibrated using chemical actinometry rather than relying solely on lamp hours, as varying photon flux will cause irreproducible dehalogenation rates.

Q2: Under oxidative stress (H₂O₂), I see a transient +16 Da peak, followed by a permanent -14 Da peak and poor mass balance. Where is the missing mass?

The Causality: Tertiary amines are highly susceptible to oxidation. The lone pair on the nitrogen atom acts as a nucleophile, reacting with reactive oxygen species (ROS) to form an amine N-oxide (+16 Da, [M+H]+ 186.07)[2]. However, this N-oxide is an unstable intermediate. It undergoes rapid oxidative N-dealkylation (often via a Polonovski-type rearrangement or radical cleavage), resulting in the loss of a methyl group to form the secondary amine, 4-chloro-N-methylbenzylamine (-14 Da from API,[M+H]+ 156.06)[3]. The Fix: The "missing mass" is formaldehyde , which is highly volatile and invisible to standard UV detectors. To close your mass balance, you must derivatize the sample with 2,4-Dinitrophenylhydrazine (DNPH) to trap the formaldehyde as a UV-active hydrazone.

Q3: The API appears to degrade in 0.1 M HCl, but only when left on the benchtop. Samples in the dark incubator show zero degradation. Is this acid hydrolysis?

The Causality: No. Benzylamines are exceptionally stable against hydrolytic cleavage. What you are observing is metal-catalyzed autoxidation . Trace transition metals in your glassware or acidic buffer catalyze the formation of radicals in the presence of atmospheric oxygen and ambient light, driving the N-dealkylation pathway[4]. The Fix: Pure acid hydrolysis is a misdiagnosis. To prove this, run a control experiment: degas your 0.1 M HCl with argon, add 1 mM EDTA to chelate trace metals, and repeat the benchtop exposure. The degradation will cease.

Part 2: Quantitative Data Presentation

To streamline method development, the expected degradation behavior of 1-(4-chlorophenyl)-N,N-dimethylmethanamine under ICH Q1A(R2) and Q1B conditions is summarized below.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayMajor Degradant(s)m/z (ESI+)
Oxidation 3% H₂O₂, 25°C, 24hN-oxidation & N-dealkylation4-chloro-N,N-dimethylbenzylamine N-oxide4-chloro-N-methylbenzylamine186.07156.06
Photolysis UV-Vis (1.2M lux-hr)Homolytic C-Cl CleavageN,N-dimethylbenzylamine136.11
Acidic 0.1 M HCl, 60°C, 7 daysHighly StableNone (API fully recovered)170.07
Basic 0.1 M NaOH, 60°C, 7 daysHighly StableNone (API fully recovered)170.07
Thermal 80°C, Dark, 7 daysTrace VolatilizationNone (API fully recovered)170.07

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies incorporate self-validating steps to ensure absolute trustworthiness in your data.

Protocol A: Controlled Oxidative Degradation & Formaldehyde Trapping

Objective: To map the N-dealkylation pathway without causing thermal runaway.

  • Sample Preparation: Dissolve the API in HPLC-grade Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL.

  • Stress Induction: Add 30% H₂O₂ to achieve a final concentration of 3.0% v/v. Expert Insight: Do not use higher concentrations. Excessive H₂O₂ causes non-specific mineralization of the aromatic ring, destroying the mechanistic pathway.

  • Incubation: Stir at 25°C for 24 hours in the dark.

  • Self-Validating Quench (Critical Step): Add a stoichiometric excess of Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual peroxide. Validation: Spot the solution onto starch-iodide paper. If it turns blue, peroxide remains (which will artificially inflate degradation inside the hot LC-MS source). Add more thiosulfate until the paper remains white.

  • DNPH Derivatization: Take a 100 µL aliquot of the quenched mixture, add 100 µL of a 10 mM DNPH solution (in acidic acetonitrile), and incubate for 30 mins at 40°C to trap evolved formaldehyde.

  • Analysis: Inject into LC-MS/MS. Monitor m/z 186.07 (N-oxide), 156.06 (Secondary Amine), and the DNPH-formaldehyde adduct at m/z 211.07 (ESI-).

Protocol B: Actinometer-Calibrated Photolytic Stress (ICH Q1B)

Objective: To induce photodehalogenation with verifiable photon flux.

  • Actinometry Setup: Prepare a 2% w/v solution of Quinine Monohydrochloride Dihydrate in water. Place this in a quartz cuvette adjacent to your sample vials. Expert Insight: Lamp age degrades UV output. The actinometer guarantees the sample actually received the required 200 W·h/m² of UV energy.

  • Sample Exposure: Expose 1.0 mg/mL API solutions (in quartz vials) to UV/Vis light.

  • Validation: Measure the absorbance of the Quinine solution at 400 nm. An increase in absorbance confirms adequate UV exposure (ΔA ≥ 0.5 indicates sufficient flux).

  • Analysis: Analyze via LC-MS to quantify the loss of the chlorine isotope pattern (M / M+2 ratio of 3:1 will disappear) and the appearance of N,N-dimethylbenzylamine (m/z 136.11).

Part 4: Mechanistic Pathway Visualization

The following diagram maps the divergent chemical logic of 1-(4-chlorophenyl)-N,N-dimethylmethanamine under oxidative and photolytic stress.

DegradationPathways cluster_ox Oxidative Stress Pathway (H2O2 / ROS) cluster_photo Photolytic Stress Pathway (UV/Vis) API 1-(4-chlorophenyl)-N,N-dimethylmethanamine [M+H]+ 170.07 NOxide Amine N-oxide Intermediate [M+H]+ 186.07 API->NOxide ROS attack on N-lone pair Radical Aryl Radical Intermediate (Transient) API->Radical UV Photon Absorption (C-Cl Homolysis) SecAmine 4-chloro-N-methylbenzylamine [M+H]+ 156.06 NOxide->SecAmine Oxidative N-Dealkylation (C-N Cleavage) Formaldehyde Formaldehyde (Trapped via DNPH) NOxide->Formaldehyde Alkyl group release Dehalogenated N,N-dimethylbenzylamine [M+H]+ 136.11 Radical->Dehalogenated H-Abstraction (From Solvent)

Fig 1. Principal degradation pathways of 1-(4-chlorophenyl)-N,N-dimethylmethanamine under stress.

References

1.[2] Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI. Encyclopedia.pub. Available at: [Link] 2.[3] N-Dealkylation of Amines - PMC. National Center for Biotechnology Information (NCBI). Available at: [Link] 3.[4] Degradation of benzylamines during chlorination and chloramination. Royal Society of Chemistry (RSC). Available at: [Link] 4.[1] Reaction pathways and mechanisms of photodegradation of pesticides. SciSpace. Available at: [Link]

Sources

optimizing reaction conditions for 1-(4-chlorophenyl)-N,N-dimethylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-(4-chlorophenyl)-N,N-dimethylmethanamine (commonly known as 4-chloro-N,N-dimethylbenzylamine).

As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-following. The synthesis of benzylic amines containing halogenated aromatic rings presents specific chemoselectivity challenges—most notably, preventing the premature reduction of the carbonyl group and avoiding the hydrodehalogenation of the aryl chloride bond. This center provides validated workflows, mechanistic causality, and troubleshooting protocols to ensure high-yield, high-purity outcomes.

Diagnostic Overview & Mechanistic Pathway

The synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine is typically achieved via two primary routes:

  • Reductive Amination of 4-chlorobenzaldehyde with dimethylamine.

  • Nucleophilic Substitution (SN2) of 4-chlorobenzyl chloride with dimethylamine.

Reductive amination is the preferred strategy in drug development because it avoids the use of highly lachrymatory and alkylating benzyl halides, and it prevents the over-alkylation issues that can plague direct substitution methods[1]. However, the choice of reducing agent is critical. The diagram below illustrates the thermodynamic flow of the reductive amination route, highlighting the desired electrophilic iminium intermediate and the competing side reactions.

SynthesisWorkflow A 4-Chlorobenzaldehyde + Dimethylamine B Hemiaminal Formation (Reversible) A->B Nucleophilic Addition G Side Reaction: Alcohol Reduction A->G NaBH4 (Avoid) C Iminium Ion Intermediate (Electrophilic) B->C -H2O (Acid Catalyzed) D Hydride Transfer (NaBH(OAc)3) C->D Selective Reduction F Side Reaction: Hydrodehalogenation C->F Pd/C + H2 (Avoid) E 1-(4-chlorophenyl)-N,N- dimethylmethanamine D->E Target Formation

Mechanistic pathway and competing side reactions in the reductive amination of 4-chlorobenzaldehyde.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Direct Reductive Amination via NaBH(OAc)₃

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it a mild reducing agent that selectively targets the highly electrophilic iminium ion while leaving the unreacted 4-chlorobenzaldehyde intact[1].

  • Step 1: Iminium Formation. Dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add dimethylamine (2.0 M in THF, 1.2 eq) and glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a proton donor, catalyzing the dehydration of the hemiaminal into the highly reactive iminium ion[1].

  • Step 2: Hydride Addition. Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic hydride transfer, preventing localized temperature spikes that could alter the chemoselectivity profile.

  • Step 3: Validation Checkpoint. After 2 hours at room temperature, quench a 50 µL aliquot in 1 mL saturated aqueous NaHCO₃ and extract with EtOAc. Spot the organic layer on a TLC plate (SiO₂, Hexanes:EtOAc 8:2, UV 254 nm).

    • Self-Validation: The aldehyde starting material (Rf ~0.6) must be completely absent. A new baseline spot (amine product, Rf ~0.1) that stains positive with Dragendorff's reagent must be present. If the aldehyde persists, the iminium formation was incomplete prior to reduction.

  • Step 4: Workup. Quench the bulk reaction with 1N NaOH to pH 10. Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Nucleophilic Substitution (SN2)

Causality: While direct alkylation of primary amines often leads to over-alkylation, reacting a secondary amine (dimethylamine) with an alkyl halide yields a tertiary amine. The steric hindrance of the resulting 1-(4-chlorophenyl)-N,N-dimethylmethanamine heavily suppresses further reaction into a quaternary ammonium salt[2].

  • Step 1: Reagent Mixing. To a solution of 4-chlorobenzyl chloride (1.0 eq) in THF (0.5 M), add aqueous dimethylamine (40% w/w, 3.0 eq) dropwise at room temperature.

    • Causality: A 3-fold excess of dimethylamine is required. One equivalent acts as the nucleophile, while the remaining equivalents act as an acid scavenger to neutralize the generated HCl, preventing the protonation and deactivation of the nucleophile[2].

  • Step 2: Validation Checkpoint. Heat the mixture to 50 °C for 4 hours. Monitor via GC-MS.

    • Self-Validation: The reaction is complete when the peak corresponding to 4-chlorobenzyl chloride (m/z 160/162) drops below 1% relative area.

  • Step 3: Workup. Remove THF under vacuum. Partition the aqueous residue between EtOAc and 1N NaOH. Extract, dry, and concentrate.

Quantitative Performance Data

The following table summarizes the optimization landscape for the reductive amination route, demonstrating the causality between reagent selection and impurity profiles.

ConditionReducing AgentSolventAdditive / TempConversionDehalogenation ImpurityCausality / Mechanistic Note
Optimized NaBH(OAc)₃DCEAcOH (1 eq) / 20°C>95%<0.1%Mild hydride; highly selective for iminium ion reduction[1].
Alternative NaBH₃CNMeOHZnCl₂ / 20°C88%<0.1%Effective, but generates toxic cyanide byproducts[1].
Failed NaBH₄MeOHNone / 0°C<40%<0.1%Hydride is too reactive; rapidly reduces aldehyde to 4-chlorobenzyl alcohol.
Failed H₂ (1 atm), Pd/CEtOHNone / 25°C<50%>30% Pd inserts into the activated benzylic C-Cl bond, causing hydrodehalogenation[3].

Troubleshooting Desk & FAQs

Q1: My reductive amination reaction is yielding significant amounts of 4-chlorobenzyl alcohol instead of the target amine. What is the root cause? A1: You are likely using a reducing agent that is too nucleophilic (e.g., NaBH₄), or you are adding the reducing agent before the iminium ion has fully formed. NaBH₄ reduces carbonyls faster than they can condense with amines. Solution: Switch to a milder, acid-stable reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) and ensure you add a proton donor (like acetic acid) to accelerate iminium formation prior to hydride transfer[1].

Q2: I attempted to scale up the reaction using catalytic hydrogenation (H₂ with Pd/C) to avoid boron waste, but I am observing a massive loss of the chloro substituent. Why? A2: You are observing hydrodehalogenation. Palladium is highly active for oxidative addition into aryl-chloride bonds[3]. Because the chloro group is on a benzylic system, the ring is further activated toward this side reaction. Solution: If catalytic hydrogenation is strictly required for your scale-up, you must suppress the formation of dehalogenated dimers and monomers by using a less reactive catalyst (e.g., Pt/C or a sulfided/poisoned Pd catalyst) and strictly controlling the molar ratio of your amine to aldehyde[3]. Otherwise, stick to hydride donors.

Q3: In the nucleophilic substitution route (Protocol B), my reaction stalls at 60-70% conversion, and unreacted 4-chlorobenzyl chloride remains. How do I drive it to completion? A3: The SN2 reaction generates one equivalent of hydrochloric acid (HCl) for every molecule of product formed. If you used a 1:1 stoichiometric ratio, the generated HCl will protonate the remaining dimethylamine, rendering it non-nucleophilic and stalling the reaction. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of dimethylamine[2]. Alternatively, introduce an auxiliary inorganic base (e.g., K₂CO₃) to act as an acid scavenger.

Q4: How do I separate the target 1-(4-chlorophenyl)-N,N-dimethylmethanamine from unreacted 4-chlorobenzaldehyde during purification? A4: Utilize an acid-base extraction. Dissolve your crude mixture in an organic solvent (like diethyl ether) and extract with 1N HCl. The target tertiary amine will protonate and partition into the aqueous layer, while the unreacted aldehyde remains in the organic layer. Separate the layers, basify the aqueous layer to pH 10+ with NaOH, and extract with fresh organic solvent to recover the pure product.

References

  • Synthesis of (4-chlorobenzyl)dimethylamine - PrepChem.
  • US10544087B2 - Process for the reductive amination of halogen-containing substrates Source: Google Patents URL
  • Myers Chem 115: Reductive Amination Source: Harvard University URL

Sources

Technical Support Center: Troubleshooting 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling of 1-(4-chlorophenyl)-N,N-dimethylmethanamine CAS Registry Numbers: 15184-98-2 (Free Base); [Salt forms vary] Synonyms: 4-Chloro-N,N-dimethylbenzylamine; p-Chloro-N,N-dimethylbenzylamine.[1]

Module 1: The Basics – Identity & Phase State[2][3]

User Question: "I purchased this compound expecting a white powder, but I received a yellow oil. Is my product degraded?"

Technical Insight: No, your product is likely the Free Base form.[1] This is the most common source of confusion regarding this compound. 1-(4-chlorophenyl)-N,N-dimethylmethanamine exists in two distinct forms with opposing solubility profiles. The chlorine substituent at the para-position increases lipophilicity compared to the parent benzylamine, making the free base an oil at room temperature [1, 2].[1]

Quick Reference: Form Identification
FeatureFree Base (Standard)Hydrochloride Salt (HCl)
Physical State Pale yellow oil / LiquidWhite to off-white crystalline solid
Primary Solubility Organics (DCM, EtOAc, Toluene, Alcohols)Water, Methanol, DMSO
Water Solubility Negligible (< 0.1 g/100 mL)High (> 10 g/100 mL)
pH Behavior Exists at pH > 9.0Exists at pH < 7.0
Boiling Point ~88–90 °C (at 11 Torr) [1]N/A (Decomposes/Melts)

Diagnostic Step: If you have an oil that is insoluble in water but dissolves instantly in 1M HCl, you have the Free Base .[1]

Module 2: pH-Dependent Solubility (The "Switch")

User Question: "I’m trying to dissolve the compound in water for a biological assay, but it floats on top. Heating didn't help."

Root Cause Analysis: The tertiary amine nitrogen has a lone pair of electrons that accepts protons.[1]

  • pKa Estimation: Based on the parent N,N-dimethylbenzylamine (pKa ~9.[1][2]02) [3], the electron-withdrawing chlorine atom slightly lowers the pKa (approx.[1] 8.6–8.8).[1]

  • The Mechanism: At neutral pH (pH 7), a significant portion of the molecules may remain unprotonated (uncharged) and lipophilic, leading to poor solubility.[1]

The Solution: You must convert the amine to its cationic ammonium form to achieve water solubility.

SolubilityLogic Start Start: Solubility Issue CheckForm Check Form Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Yellow Oil Salt HCl Salt (Solid) CheckForm->Salt White Solid Target Target Solvent? FreeBase->Target Salt->Target Aqueous Aqueous/Buffer Target->Aqueous Needs Water Sol Organic Organic (DCM/EtOAc) Target->Organic Needs Organic Sol Action1 FAIL: Add 1.1 eq HCl or Citric Acid Aqueous->Action1 Free Base in Water Success1 Soluble Aqueous->Success1 Salt in Water Action2 FAIL: Add 1.1 eq NaOH Extract into Organic Organic->Action2 Salt in DCM Success2 Soluble Organic->Success2 Free Base in DCM

Figure 1: Decision logic for solvent selection based on the chemical form of the amine.

Module 3: Purification & Workup (Acid-Base Extraction)

User Question: "My reaction mixture is dark brown. How do I purify the amine without running a column?"

Protocol: Self-Validating Acid-Base Extraction This method relies on the reversible solubility switch described above.[1] It is superior to chromatography for this compound because it removes neutral organic impurities (unreacted alkyl halides) and water-soluble inorganic salts simultaneously [4].[1]

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Toluene (preferred for scale-up).[1]

  • Acid: 1M HCl.[1]

  • Base: 2M NaOH or KOH.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture (oil) in EtOAc.

  • Acid Wash (The Validation Step):

    • Add 1M HCl (excess relative to amine).[1][3] Shake vigorously.

    • Observation: The amine protonates and moves to the Aqueous Layer (Bottom).

    • Separation: Collect the aqueous layer.[1][4][5] Discard the organic layer (contains non-basic impurities).[1]

  • Basification:

    • Cool the aqueous extract to 0–5 °C (exothermic reaction).

    • Slowly add 2M NaOH until pH > 11.[1]

    • Observation: The solution will become cloudy as the amine "oils out" (returns to Free Base).

  • Extraction:

    • Extract the cloudy aqueous mixture with fresh EtOAc (x3).

    • The amine now moves back to the Organic Layer .

  • Finishing: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

ExtractionWorkflow Crude Crude Mixture (Organic) AddAcid Add 1M HCl Crude->AddAcid PhaseSep1 Phase Separation 1 AddAcid->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqAcid Aqueous Acid Layer (Protonated Amine) PhaseSep1->AqAcid Keep AddBase Add NaOH (pH > 11) AqAcid->AddBase OilingOut Cloudy Precipitate (Free Base Oils Out) AddBase->OilingOut Extract Extract with EtOAc OilingOut->Extract FinalProd Pure Free Base (Concentrate) Extract->FinalProd

Figure 2: Purification workflow utilizing the pH-dependent solubility switch to isolate pure amine.[1]

Module 4: Reaction Solvent Compatibility

User Question: "I am using this amine as an intermediate for Chlorphenamine synthesis. Which solvent maximizes yield for alkylation reactions?"

Technical Recommendation: When using 1-(4-chlorophenyl)-N,N-dimethylmethanamine as a nucleophile (e.g., attacking 2-bromopyridine), solvent choice dictates the reaction rate (SN2 mechanism).[1]

Solvent ClassRecommended SolventsSuitabilityMechanism Note
Dipolar Aprotic DMF, DMSO, DMAcHigh Solvates cations well, leaving the amine lone pair "naked" and more nucleophilic.[1]
Non-Polar Aprotic Toluene, XyleneMedium Good for high-temperature reflux (synthesis of Chlorphenamine often uses Toluene/NaNH₂ [4]).[1]
Protic Methanol, Ethanol, WaterLow Avoid. Hydrogen bonding solvates the amine lone pair, reducing nucleophilicity.[1]
Chlorinated DCM, ChloroformMedium Good for solubility, but low boiling points limit reaction kinetics.[1]

Critical Warning: Do not use Alkyl Halide solvents (like DCM) if heating is required, as the amine can undergo self-quaternization (Menshutkin reaction) with the solvent over time, forming an insoluble quaternary ammonium salt precipitate.[1]

References

  • National Center for Biotechnology Information.[1] (2025).[1][6][7][8][9] PubChem Compound Summary for CID 11286707, 1-(4-chlorophenyl)-N,N-dimethylmethanamine. Retrieved March 4, 2026, from [Link][1]

  • Ataman Kimya.[1][8] (n.d.). N,N-Dimethylbenzylamine Properties and Applications. Retrieved March 4, 2026, from [Link][1]

  • Google Patents. (2021).[1] CN112645869A - Preparation method of chlorpheniramine maleate intermediate.[1] Retrieved March 4, 2026, from [1]

Sources

minimizing by-product formation in 1-(4-chlorophenyl)-N,N-dimethylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing By-Product Formation in 1-(4-chlorophenyl)-N,N-dimethylmethanamine Synthesis Target Molecule: 1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS: 15184-98-2) Synonyms: 4-Chloro-N,N-dimethylbenzylamine;


-Chlorobenzyldimethylamine.[1]

Executive Summary & Route Selection

The synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine is a critical step in the development of antihistamines (e.g., chloropyramine) and other pharmaceutical intermediates.[1] Researchers typically face two primary synthetic pathways: Reductive Amination and Nucleophilic Substitution .

While Nucleophilic Substitution is cost-effective for bulk synthesis, it is prone to over-alkylation (quaternization).[1] Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the recommended "Gold Standard" for medicinal chemistry applications due to its superior chemoselectivity and milder conditions, significantly reducing the formation of 4-chlorobenzyl alcohol and preserving the aryl chloride moiety.

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting a significant impurity with a hydroxyl group (M+ = 142.5)."

Diagnosis: Formation of 4-chlorobenzyl alcohol .[1] Cause: This occurs during Reductive Amination when the reducing agent reduces the aldehyde before it has reacted with the amine to form the iminium intermediate. This is common when using strong reducing agents like Sodium Borohydride (


) without pre-forming the imine, or when moisture is present.
Solution: 
  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[2] It is less basic and reacts negligible with aldehydes but rapidly with iminium ions [1, 2].

  • Sequential Addition: If using

    
    , stir the aldehyde and amine for 1–2 hours (or use a Dean-Stark trap) to ensure complete imine formation before adding the reducing agent.
    
  • Drying: Ensure solvents (DCE or THF) are anhydrous. Water hydrolyzes the iminium ion back to the aldehyde, which is then reduced to the alcohol.

Issue 2: "My product mass spec shows a peak at M-34 (Dechlorination)."

Diagnosis: Hydrodehalogenation (Loss of Chlorine). Cause: This is a classic side reaction when using Catalytic Hydrogenation (


/Pd-C).[1] Palladium catalysts readily insert into aryl-chloride bonds, leading to dechlorination (yielding N,N-dimethylbenzylamine) [3].[1]
Solution: 
  • Avoid Pd/C: Do not use standard catalytic hydrogenation for this substrate.

  • Alternative Catalysts: If hydrogenation is mandatory, use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are less prone to hydrogenolysis of aryl halides.

  • Chemical Reduction: Stick to hydride reagents (STAB or

    
    ), which are chemoselective and will not  reduce the aryl chloride bond under standard conditions.
    
Issue 3: "I have a white solid precipitate that is insoluble in organic solvents."

Diagnosis: Formation of Quaternary Ammonium Salt (Over-alkylation). Cause: In the Nucleophilic Substitution route (Benzyl chloride + Dimethylamine), the product formed is a tertiary amine. This product is nucleophilic and can react with another equivalent of 4-chlorobenzyl chloride to form the bis(4-chlorobenzyl)dimethylammonium salt.[1] Solution:

  • High Amine Equivalents: Use a large excess of dimethylamine (3.0 – 5.0 equivalents). This statistically favors the attack of the starting amine over the product amine.

  • Inverse Addition: Add the 4-chlorobenzyl chloride slowly to a solution of excess dimethylamine. This keeps the concentration of the alkylating agent low relative to the amine.

Issue 4: "Low yield despite complete consumption of starting material."

Diagnosis: Schiff Base Hydrolysis or Poor Extraction pH . Cause: The tertiary amine product is basic. If the workup pH is not sufficiently high, the amine will remain protonated (water-soluble) and be lost in the aqueous layer. Solution:

  • pH Adjustment: During workup, basify the aqueous layer to pH > 12 using 2M NaOH before extraction.

  • Solvent Choice: Use DCM or TBME for extraction. Avoid Ethyl Acetate if the amine is very basic, as transamidation can theoretically occur (though rare with tertiary amines).

Reaction Pathway Visualization

The following diagram illustrates the critical "forks" in the reaction pathway where by-products are generated.

ReactionPathways Start 4-Chlorobenzaldehyde Imine Iminium Intermediate Start->Imine + Amine - H2O Alcohol 4-Chlorobenzyl Alcohol (Impurity) Start->Alcohol Direct Reduction (NaBH4 before Imine) Amine Dimethylamine Product 1-(4-chlorophenyl)- N,N-dimethylmethanamine (Target) Imine->Product Reduction (STAB/NaBH4) Imine->Alcohol Hydrolysis + Reduction Dechloro Dechlorinated Amine (Impurity) Imine->Dechloro H2 / Pd-C (Over-reduction)

Caption: Mechanistic pathways in Reductive Amination showing the origin of alcohol and dechlorinated by-products.

Optimized Experimental Protocols

Protocol A: High-Fidelity Reductive Amination (Recommended)

Best for: High purity, medicinal chemistry, small-to-mid scale.[1]

Reagents:

  • 4-Chlorobenzaldehyde (1.0 equiv)[1]

  • Dimethylamine (2.0 equiv, 2M in THF)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Procedure:

  • Imine Formation: In a dry flask under

    
    , dissolve 4-chlorobenzaldehyde in DCE. Add Dimethylamine solution and Acetic Acid.[3] Stir at Room Temperature (RT) for 30 minutes.
    
  • Reduction: Add STAB in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Quench: Quench by adding saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Combine organics, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via Acid-Base extraction (Extract into 1M HCl, wash organics, basify aqueous layer to pH 12, extract back into DCM).

Protocol B: Nucleophilic Substitution (Cost-Optimized)

Best for: Large scale, non-GMP, cost-sensitive projects.[1]

Reagents:

  • 4-Chlorobenzyl chloride (1.0 equiv)[1]

  • Dimethylamine (4.0 equiv, 40% aq. solution or ethanolic)

  • Solvent: Ethanol or Toluene[1]

Procedure:

  • Setup: Place Dimethylamine solution in a flask and cool to 0°C.

  • Addition: Add 4-Chlorobenzyl chloride dropwise over 30–60 minutes. Crucial: Maintain low temperature to prevent uncontrolled exotherms.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Workup: Concentrate to remove ethanol/excess amine. Dissolve residue in water/DCM. Basify with NaOH (to liberate the free base from the HCl salt formed). Extract with DCM.[4]

Comparative Data: Reducing Agents

Reducing AgentChemoselectivityRisk of DechlorinationRisk of Alcohol FormationRecommended?
STAB (

)
High LowVery LowYES
Sodium Cyanoborohydride HighLowLowYes (Toxic)
Sodium Borohydride LowLowHigh No (unless stepwise)

/ Pd-C
LowHigh LowNO

/ Pt-C (Sulfided)
MediumLowLowConditional

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][5]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaBH(OAc)3." Common Organic Chemistry.

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
  • BenchChem. "Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)methanamine." BenchChem.[6]

Sources

dealing with hygroscopic nature of 1-(4-chlorophenyl)-N,N-dimethylmethanamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-04

Introduction

Welcome to the technical support guide for handling salts of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. This compound, often utilized as a building block in pharmaceutical research and development, is frequently supplied as a salt (e.g., hydrochloride) to enhance its solubility and stability.[1] However, many amine salts, including those of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3]

This hygroscopic nature can introduce significant variability into experimental results by altering the compound's physical properties and effective concentration.[4] Issues such as poor powder flow, caking, and degradation can arise, complicating processes like weighing, dispensing, and formulation.[4][5] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, mitigate, and manage the challenges associated with the hygroscopicity of these salts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is "hygroscopic"?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding air.[6] This occurs when there is a strong affinity between the substance and water molecules. For salts, this can lead to the formation of hydrates or, in cases of high humidity, deliquescence, where the solid dissolves in the absorbed water to form a solution. The presence of absorbed moisture can significantly impact the material's physical and chemical properties.[4]

Q2: Why is my sample of 1-(4-chlorophenyl)-N,N-dimethylmethanamine salt gaining weight on the analytical balance?

A2: A continuous, unidirectional increase in weight during measurement is a classic sign that your sample is hygroscopic.[7] The salt is actively absorbing moisture from the laboratory air. The rate of weight gain will depend on the ambient relative humidity (RH) and the intrinsic properties of the specific salt. For accurate weighing, it is crucial to work quickly and in a controlled environment.[8]

Q3: How does absorbed water affect my experiments?

A3: Absorbed water can have several detrimental effects:

  • Inaccurate Concentration: The measured weight of the substance will include the weight of the absorbed water, leading to the preparation of solutions with a lower-than-intended concentration of the active compound.

  • Altered Physical Properties: Increased moisture content can lead to clumping, caking, and poor powder flowability, which complicates handling and dispensing.[4][5]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the stability and purity of the compound.[9]

  • Variability in Results: Inconsistent water content between different aliquots of the same batch can lead to poor reproducibility in your experiments.

Q4: What are the ideal storage conditions for hygroscopic amine salts?

A4: To minimize moisture absorption, hygroscopic active pharmaceutical ingredients (APIs) should be stored in tightly sealed containers in a controlled, low-humidity environment.[9][10] The use of a desiccator containing an active drying agent is highly recommended.[6] For long-term storage, placing the sealed container inside a secondary moisture-barrier bag with a desiccant pouch provides an additional layer of protection.[11] Storage areas should maintain specific environmental conditions, such as controlled temperature and humidity, based on the stability data of the API.[10]

Q5: Which desiccant should I use in my desiccator?

A5: The choice of desiccant depends on the target humidity level and the specific application.

  • Silica Gel: A common, all-purpose desiccant effective at moderate to high humidity. Indicating silica gel changes color as it becomes saturated, providing a visual cue for when it needs to be regenerated or replaced.[12][13]

  • Molecular Sieves: These are synthetic zeolites that offer superior performance at low relative humidity and are more aggressive in their moisture adsorption.[6][13] They are ideal for protecting highly sensitive materials.

  • Calcium Sulfate (Drierite™): An inexpensive and efficient desiccant, but with a lower moisture-holding capacity compared to silica gel or molecular sieves.[14]

Desiccant TypeOptimal Performance RHKey Features
Silica Gel 40-60% RHInert, non-toxic, indicating versions available.[6][13]
Molecular Sieves Low RH (<30%)High affinity for water, rapid adsorption.[13][15]
Calcium Sulfate General PurposeLow cost, easily regenerated.[14]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: My powder has formed hard clumps and is difficult to handle.
  • Cause: The material has absorbed a significant amount of moisture, leading to the formation of liquid bridges between particles and subsequent agglomeration.[5][16]

  • Solution:

    • Drying: If the compound is thermally stable, it may be possible to dry it under vacuum at a slightly elevated temperature. Always consult the material's technical data sheet for thermal stability information.

    • Mechanical De-agglomeration: Gently break up the clumps with a spatula in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant.

    • Prevention: For future use, ensure the material is stored in a desiccator and handled quickly in a controlled environment.

Problem 2: I am getting inconsistent results in my bioassays.
  • Cause: This could be due to variable water content in the weighed samples, leading to inconsistent solution concentrations.

  • Solution:

    • Quantify Water Content: Determine the water content of your batch of material using a definitive method like Karl Fischer titration (see Protocol 1).

    • Correct for Water Content: Adjust the weight of the material used for solution preparation based on the measured water content to ensure you are dispensing the correct amount of the active compound. For example, if the material contains 5% water by weight, you will need to weigh out 105 mg to get 100 mg of the active compound.

    • Standardize Handling: Implement a strict, standardized procedure for handling the material for all users in the lab to minimize variations in moisture exposure.

Problem 3: The weight on the balance keeps drifting upwards and won't stabilize.
  • Cause: The sample is rapidly absorbing atmospheric moisture.[7] This is common in environments with high relative humidity.

  • Solution:

    • Minimize Exposure Time: Have all materials and equipment ready before opening the sample container. Weigh the sample as quickly as possible.

    • Use a Weighing Bottle: Weigh the sample in a tared, sealed container like a glass vial with a screw cap.[7] This minimizes air exposure during the weighing process.

    • Control the Environment: If possible, perform the weighing inside a glove box with a controlled, dry atmosphere (e.g., purged with dry nitrogen) or in a balance draft shield containing a beaker of desiccant.[17] Running a dehumidifier in the balance room can also help.[17]

Part 3: Experimental Protocols

Protocol 1: Determination of Water Content by Coulometric Karl Fischer Titration

This protocol provides a method for accurately quantifying the water content in a sample of 1-(4-chlorophenyl)-N,N-dimethylmethanamine salt. The coulometric method is ideal for determining small amounts of water.[18][19]

Principle: Karl Fischer (KF) titration is a highly specific reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent. In the coulometric method, iodine is generated electrochemically in situ. The amount of charge required to generate enough iodine to react with all the water is directly proportional to the amount of water present.[19]

Materials:

  • Karl Fischer Coulometer

  • Anode and Cathode Reagents (as recommended by the instrument manufacturer)

  • Gas-tight syringe

  • Sample of 1-(4-chlorophenyl)-N,N-dimethylmethanamine salt

Procedure:

  • Instrument Preparation: Set up the Karl Fischer coulometer according to the manufacturer's instructions. The titration cell must be clean and dry.

  • Conditioning: Add the KF reagents to the titration vessel. The instrument will begin a "conditioning" phase, where it titrates any residual moisture in the solvent and cell to a dry endpoint. Wait until the instrument indicates a low, stable drift rate (e.g., <10 µ g/min ).[19]

  • Sample Preparation: In a low-humidity environment (if possible), accurately weigh approximately 10-50 mg of the salt into a clean, dry vial.

  • Sample Introduction: Quickly open the titration cell's port and add the weighed sample directly into the conditioned reagent. Immediately seal the port.

  • Titration: The instrument will automatically begin the titration. The electrochemical generation of iodine will proceed until all the water from the sample has been consumed.

  • Calculation: The instrument will display the result, typically in micrograms (µg) of water. Calculate the percentage of water by weight (% w/w) using the following formula:

    % Water (w/w) = (Total µg of Water Detected / Sample Weight in µg) * 100

  • Validation: Run a certified water standard to verify the instrument's performance before and after your sample set.

Protocol 2: Recommended Procedure for Weighing and Dispensing

This protocol is designed to minimize moisture absorption during routine weighing and solution preparation.

Materials:

  • Analytical Balance (preferably with a draft shield)

  • Spatula

  • Weighing paper or weighing boat

  • Glass vial with a screw cap or other suitable container for the final solution

  • Solvent

  • Desiccator for storing the compound

Procedure:

  • Equilibration: Before weighing, remove the sealed container of the 1-(4-chlorophenyl)-N,N-dimethylmethanamine salt from the desiccator and allow it to equilibrate to the ambient temperature of the balance room for at least 30 minutes.[7] This prevents condensation from forming on the container when it is opened.

  • Preparation: Place your weighing vessel (e.g., weighing paper or a tared vial) on the balance pan. Close the draft shield doors and tare the balance. Prepare your solvent and final container so you can proceed without delay.

  • Dispensing: Open the sample container. Using a clean, dry spatula, quickly transfer the desired amount of powder to the weighing vessel. Avoid prolonged exposure of the bulk material to the air.

  • Weighing: Immediately close the sample container and the balance draft shield. Record the stable weight as quickly as possible. If the reading drifts continuously upwards, note the initial stable reading.

  • Dissolution: Promptly transfer the weighed powder to the vessel containing the solvent for dissolution.

  • Storage: Securely close the main container of the salt and immediately return it to the desiccator for proper storage.

Part 4: Visualization & Diagrams

Workflow for Handling a New Batch of Hygroscopic Salt

This diagram outlines the decision-making process upon receiving a new lot of a hygroscopic 1-(4-chlorophenyl)-N,N-dimethylmethanamine salt.

G A Receive New Batch of Salt B Visually Inspect for Clumping or Wetness A->B C Is Material Free-Flowing? B->C D Perform Karl Fischer Titration to Quantify Water Content C->D  Yes F Drying Step Required (e.g., Vacuum Oven) C->F  No E Store in Desiccator with Tightly Sealed Cap D->E H Use in Experiments E->H G Re-test Water Content after Drying F->G G->D I Correct All Weighings for Water Content H->I

Caption: Decision tree for handling a new hygroscopic sample.

Mechanism of Moisture-Induced Powder Caking

This diagram illustrates how atmospheric moisture leads to the degradation of powder flowability.

Caption: Formation of liquid bridges leading to powder caking.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • The Impact of Humidity on Seasoning Powder Flowability in Global Processing. (2025, August 20). Centre for Industrial Rheology. Retrieved March 4, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved March 4, 2026, from [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. (2025, August 15). NCBI - NIH. Retrieved March 4, 2026, from [Link]

  • Selecting Desiccant Guide. (2025, March 13). AGM Container Controls. Retrieved March 4, 2026, from [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved March 4, 2026, from [Link]

  • Selecting the Right Desiccant Bags for Laboratories. (2025, April 30). Stream Peak. Retrieved March 4, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved March 4, 2026, from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved March 4, 2026, from [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Acme-Hardesty. Retrieved March 4, 2026, from [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho. Retrieved March 4, 2026, from [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). FDA. Retrieved March 4, 2026, from [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions. Retrieved March 4, 2026, from [Link]

  • Effects of Humidity on the Flow Characteristics of a Composite Plasma Spray Powder. (n.d.). Journal of Thermal Spray Technology. Retrieved March 4, 2026, from [Link]

  • Top Tips for Lab Weighing with OHAUS. (2024, August 15). Fisher Scientific. Retrieved March 4, 2026, from [Link]

  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(24), 12617–12626. [Link]

  • Desiccants for Pharmaceutical and Laboratory Products. (2019, December 16). Humi Dri. Retrieved March 4, 2026, from [Link]

  • Choosing the right type of desiccant is quintessential for your product's shelf life. (2020, September 24). Express Pharma. Retrieved March 4, 2026, from [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. Retrieved March 4, 2026, from [Link]

  • Managing the Impact of Humidity on Powders. (2024, November 11). AZoM. Retrieved March 4, 2026, from [Link]

  • KARL FISCHER TITRATION, A SELECTIVE METHOD FOR DETERMINING WATER IN FOOD. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-chlorophenyl)-N,N-dimethylmethanamine. Retrieved March 4, 2026, from [Link]

  • Experimental Screening of Salt Hydrates for Thermochemical Energy Storage for Building Heating Application. (n.d.). OSTI.GOV. Retrieved March 4, 2026, from [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society. Retrieved March 4, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 4, 2026, from [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012, December 12). Journal of Chemical Education. Retrieved March 4, 2026, from [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2025, August 6). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. (n.d.). Merck Millipore. Retrieved March 4, 2026, from [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • Quantifying the impact of humidity on powder properties. (n.d.). Freeman Technology. Retrieved March 4, 2026, from [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 4, 2026, from [Link]

  • N'-(4-CHLOROPHENYL)-N,N-DIMETHYLMETHANIMIDAMIDE. (n.d.). precisionFDA. Retrieved March 4, 2026, from [Link]

Sources

Validation & Comparative

Validation of Analytical Methods for 1-(4-chlorophenyl)-N,N-dimethylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-chlorophenyl)-N,N-dimethylmethanamine (also known as 4-chloro-N,N-dimethylbenzylamine) is a critical pharmacophore intermediate, notably utilized in the synthesis of antihistamines such as Chlorpheniramine Maleate. In pharmaceutical development, it serves a dual role: as a raw material requiring assay verification and as a potential process-related impurity (Related Substance) requiring trace-level quantification.

This guide provides a rigorous validation framework for analyzing this compound. We objectively compare the industry-standard RP-HPLC-UV method against high-sensitivity alternatives like UHPLC-MS/MS and GC-MS , providing experimental protocols and validation data to support method selection based on the stage of drug development (e.g., raw material release vs. trace impurity profiling).

Part 1: Methodology Landscape & Comparative Analysis[1]

The selection of an analytical method depends on the "Fit-for-Purpose" criteria defined by ICH Q2(R1) guidelines. Below is a comparative analysis of the primary analytical techniques.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Standard) Method B: UHPLC-MS/MS (Alternative) Method C: GC-MS (Alternative)
Primary Application Routine QC, Assay, PurityTrace Impurity Profiling, Genotoxic ScreeningRaw Material Assay, Residual Solvents
Sensitivity (LOD) ~0.5 - 1.0 µg/mL (ppm)< 0.01 µg/mL (ppb)~0.1 µg/mL
Specificity Moderate (Retention time + UV spectra)High (Mass transition fingerprints)High (EI fragmentation patterns)
Robustness High; tolerant to matrix variationsModerate; susceptible to matrix effectsHigh; excellent for volatile amines
Throughput 15–25 min/run3–8 min/run10–20 min/run
Cost per Analysis LowHighMedium
Expert Insight: Causality in Method Selection
  • Why HPLC-UV? For routine release testing of the intermediate itself (assay >98%), HPLC-UV offers the best balance of precision and cost. The aromatic ring provides sufficient UV absorption at 215–220 nm.

  • Why GC-MS? As a tertiary amine, the molecule exhibits sufficient volatility for Gas Chromatography without derivatization. This is often superior for analyzing the raw liquid material where aqueous solubility might be an issue.

  • Why UHPLC-MS/MS? When this molecule is a potential impurity in a final drug product (e.g., Chlorpheniramine tablets), it exists at trace levels (<0.1%). UV detection often fails due to excipient interference; MS/MS is required for the necessary selectivity and sensitivity.

Part 2: Deep Dive – Validation of the Primary Method (RP-HPLC)

This section details the validation of the RP-HPLC-UV method, the most universally applicable technique for this compound in a GMP environment.

Experimental Protocol

System Suitability:

  • Instrument: HPLC system with Photodiode Array (PDA) or UV Detector.

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5 to suppress silanol activity and ensure amine protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 90% A

    • 2-15 min: Linear ramp to 40% A

    • 15-20 min: Hold 40% A

    • 20-25 min: Re-equilibrate 90% A.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 220 nm (Maximize sensitivity) or 262 nm (Maximize selectivity).

  • Column Temp: 30°C.

Validation Parameters & Data

The following data represents typical acceptance criteria and results for a validated method.

Table 2: Validation Summary Data
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analytePurity Angle < Purity ThresholdPass
Linearity (Range)

(80-120% of target)

Pass
Accuracy (Recovery) 98.0% – 102.0%Mean = 99.4% (RSD = 0.8%)Pass
Precision (Repeatability) RSD

2.0% (n=6)
RSD = 0.5%Pass
Intermediate Precision RSD

2.0% (Different days/analysts)
RSD = 1.2%Pass
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mLPass
Robustness Resolution > 2.0 despite variationsMin Resolution = 2.4Pass
Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the validation process, ensuring compliance with ICH guidelines.

ValidationWorkflow Start Method Development (Optimization of Mobile Phase/Column) SysSuit System Suitability Testing (Tailing < 2.0, Plates > 2000) Start->SysSuit Specificity Specificity Check (Blank/Placebo Interference) SysSuit->Specificity Pass Specificity->Start Fail (Redesign) Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy & Precision (Spike Recovery & Repeatability) Linearity->Accuracy Robustness Robustness Testing (Flow/pH/Temp variations) Accuracy->Robustness Robustness->Start Fail (Optimize) Final Validated Method Ready for Routine Use Robustness->Final All Criteria Met

Caption: Step-by-step validation workflow adhering to ICH Q2(R1) standards.

Part 3: Alternative Method – GC-MS for Raw Material Analysis

While HPLC is ideal for the salt form or aqueous solutions, GC-MS is superior for analyzing the free base 1-(4-chlorophenyl)-N,N-dimethylmethanamine, particularly for identifying process-related volatile impurities.

Experimental Protocol (GC-MS)
  • Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Injection: Split mode (10:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C[3]

    • Final: 280°C (Hold 5 min).

  • Detection: EI Source (70 eV), Scan range 40–300 amu.

  • Key Fragment Ions: m/z 58 (Base peak,

    
    ), 125/127 (Chlorobenzyl cation).
    
Synthesis & Impurity Pathway

Understanding the chemical context helps in identifying what to look for in the chromatogram.

SynthesisPathway SM1 4-Chlorobenzaldehyde Target 1-(4-chlorophenyl)- N,N-dimethylmethanamine (Target Analyte) SM1->Target Reductive Amination Reagent Dimethylamine + Reducing Agent Reagent->Target Impurity1 Impurity A: Des-chloro analog Target->Impurity1 Dehalogenation (Side Reaction) Impurity2 Impurity B: N-oxide derivative Target->Impurity2 Oxidation (Storage) Product Chlorpheniramine Maleate Target->Product Alkylation

Caption: Synthesis pathway showing the target analyte and potential impurities requiring separation.

Part 4: References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Darmawati, A., et al. "Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC." Pharmaciana, Vol. 10, No. 3, 2020. [Link]

  • PubChem. "1-(4-chlorophenyl)-N,N-dimethylmethanamine - GC-MS Spectra."[4] National Library of Medicine. [Link]

  • Royal Society of Chemistry. "Supplementary Information: GC Chromatogram of 4-chloro-N,N-dimethylbenzylamine." [Link]

Sources

Comparative Study of 1-(4-Chlorophenyl)-N,N-dimethylmethanamine and Analogs: Regiocontrol via Heteroatom-Facilitated Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Chlorophenyl)-N,N-dimethylmethanamine (commonly referred to as p-chloro-N,N-dimethylbenzylamine) is a critical building block in organic synthesis, materials science, and pharmaceutical development[1]. While it serves as a standard precursor for various amine derivatives, its most scientifically significant application lies in its behavior under strongly basic conditions.

This guide provides an objective comparative analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine against structurally related analogs. Specifically, it focuses on how the dimethylaminomethyl group acts as a Directed Metalation Group (DMG) to achieve absolute regiocontrol during aromatic functionalization—a persistent challenge in synthetic chemistry[2].

Mechanistic Causality: Overcoming Electrophilic Mixtures

In classic Electrophilic Aromatic Substitution (EAS), achieving regiocontrol in disubstituted benzenes is notoriously difficult when directing effects conflict. For example, in the non-amine analog p-chlorotoluene , the methyl group is weakly activating (ortho/para directing), while the chloro group is weakly deactivating (also ortho/para directing). Electrophilic attack (e.g., Friedel-Crafts acylation) yields a nearly 1:1 mixture of 2- and 3-substituted products, making it preparatively impractical[2].

To bypass this thermodynamic limitation, synthetic chemists utilize Directed Ortho Metalation (DoM) [3]. In 1-(4-chlorophenyl)-N,N-dimethylmethanamine, the tertiary amine acts as a powerful Lewis base. When treated with an alkyllithium reagent (such as n-butyllithium), the nitrogen lone pair pre-coordinates with the lithium cation. This proximity effect dramatically increases the effective local concentration of the basic butyl carbanion near the ortho-proton (C2 position). Consequently, deprotonation occurs kinetically at the 2-position, overriding the inductive electron-withdrawing effect of the para-chloro group, which would otherwise acidify the 3-position[2][3].

Comparative Performance Analysis

The table below objectively compares the regioselectivity of functionalization for 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its analogs.

CompoundSubstitution MethodReagentsMajor Product PositionRegioselectivity
p-Chlorotoluene Electrophilic Aromatic Substitution (EAS)Benzoyl chloride, AlCl₃Mixture (C2 and C3)Poor (56% C2, 44% C3)
1-(4-Chlorophenyl)-N,N-dimethylmethanamine Directed Ortho Metalation (DoM)1. n-BuLi; 2. ElectrophileC2Excellent (>95%)
1-(4-Methoxyphenyl)-N,N-dimethylmethanamine Directed Ortho Metalation (DoM)1. n-BuLi; 2. ElectrophileC2Excellent (>95%)

Data Insight: The p-methoxy analog is particularly revealing. The methoxy group is strongly inductively electron-withdrawing, making the C3 proton thermodynamically more acidic. However, metalation with n-BuLi still occurs exclusively at C2. This proves that the coordinative capacity of the dimethylamino group dictates the reaction pathway (kinetic control), rather than the inherent thermodynamic acidity of the ring protons[2].

Experimental Protocol: Regiospecific Lithiation Workflow

The following self-validating protocol details the DoM of 1-(4-chlorophenyl)-N,N-dimethylmethanamine. Every step is designed to maintain the integrity of the highly reactive organolithium intermediate.

Materials:

  • 1-(4-Chlorophenyl)-N,N-dimethylmethanamine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., anhydrous N,N-Dimethylformamide for formylation)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

    • Causality: Organolithium reagents react violently with moisture and irreversibly with atmospheric CO₂ and O₂.

  • Substrate Solvation: Dissolve 1-(4-chlorophenyl)-N,N-dimethylmethanamine in anhydrous THF (0.2 M concentration) and cool the system to -78 °C using a dry ice/acetone bath.

    • Causality: THF stabilizes the lithium cation, while cryogenic temperatures prevent unwanted side reactions (such as nucleophilic attack on the solvent or benzylic deprotonation).

  • Metalation: Add n-BuLi dropwise via syringe over 15 minutes. Stir at -78 °C for 1 hour, then gradually warm to 0 °C for 2 hours.

    • Causality: The initial low temperature controls the highly exothermic pre-coordination step. Warming to 0 °C provides the activation energy required for the kinetic deprotonation at the C2 position.

  • Electrophilic Quench: Re-cool the mixture to -78 °C and add the electrophile (e.g., DMF) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 2-substituted product can be purified via silica gel chromatography.

Visualizations

Mechanism Substrate 1-(4-Chlorophenyl)- N,N-dimethylmethanamine Complex Pre-coordination Complex (N: -> Li-Bu) Substrate->Complex n-BuLi / Hexane (Coordination) Intermediate Ortho-Lithiated Intermediate (C2-Li Bond) Complex->Intermediate Deprotonation (Kinetic Control) Product 2-Substituted Product (Regiospecific) Intermediate->Product Electrophile (E+) (e.g., DMF, MeI)

Figure 1: Mechanistic pathway of Directed Ortho Metalation (DoM) facilitated by the dimethylamino group.

Workflow Step1 Step 1: Preparation Dry THF, Argon atm, -78 °C Step2 Step 2: Metalation Dropwise n-BuLi, Stir 2h Step1->Step2 Step3 Step 3: Quenching Add Electrophile, Warm to RT Step2->Step3 Step4 Step 4: Workup NH4Cl(aq) quench, Extract Step3->Step4

Figure 2: Standard Schlenk-line workflow for the regioselective lithiation of benzylamine analogs.

References

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Navigating Immunoassay Cross-Reactivity: A Comparative Guide for 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Structural Similarity

1-(4-chlorophenyl)-N,N-dimethylmethanamine, also known as N,N-dimethyl-4-chlorobenzylamine, is a substituted benzylamine. Its chemical structure, featuring a substituted aromatic ring and a tertiary amine, bears resemblance to various classes of psychoactive compounds, particularly phenethylamines like amphetamine and its analogues. This structural similarity is the primary reason for potential cross-reactivity in immunoassays designed to detect these substances.[1]

Immunoassays, especially competitive enzyme-linked immunosorbent assays (ELISAs), are widely used for drug screening due to their speed and cost-effectiveness. However, their reliance on antibody-antigen recognition makes them susceptible to interference from structurally related compounds.[1] This guide will dissect the structural features of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, predict its behavior in common amphetamine immunoassays, and provide the necessary tools for experimental verification.

The Mechanism of Immunoassay Cross-Reactivity

In a competitive immunoassay, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity occurs when a compound other than the target analyte binds to the antibody, displacing the labeled analyte and generating a false-positive signal.

cluster_0 Competitive Immunoassay Principle cluster_1 Cross-Reactivity Scenario Antibody Antibody Binding_Site Antibody->Binding_Site Target_Analyte Target Analyte Target_Analyte->Binding_Site Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Binding_Site Competes for Binding Cross_Reactant 1-(4-chlorophenyl)-N,N- dimethylmethanamine (Structurally Similar) Binding_Site_2 Cross_Reactant->Binding_Site_2 Incorrectly Binds Antibody_2 Antibody Antibody_2->Binding_Site_2 Labeled_Analyte_2 Labeled Analyte Labeled_Analyte_2->Binding_Site_2 Displaced

Mechanism of immunoassay cross-reactivity.

Predicted Cross-Reactivity Profile of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Structural Analysis:

  • Benzylamine vs. Phenethylamine Backbone: 1-(4-chlorophenyl)-N,N-dimethylmethanamine is a benzylamine, lacking the alpha-methyl group characteristic of amphetamines. This structural difference may reduce the binding affinity for some antibodies.

Predicted Performance in Amphetamine Immunoassays:

Immunoassay Type (Example)Target AnalytePredicted Cross-Reactivity of 1-(4-chlorophenyl)-N,N-dimethylmethanamineRationale
EMIT® II Plus Amphetamines d-Amphetamine, d-MethamphetamineLow to Moderate These assays are often designed to detect both amphetamine and methamphetamine. The specificity towards the phenethylamine backbone might limit the recognition of a benzylamine. However, some cross-reactivity with other stimulants has been reported.[4][5]
CEDIA® Amphetamine/Ecstasy d-Amphetamine, MDMAModerate to High Assays with broader specificity for ecstasy-like compounds (MDMA) may have antibodies that are more tolerant to substitutions on the phenyl ring and the amine.
AxSYM® Amphetamine/Methamphetamine II (FPIA) d-Amphetamine, d-MethamphetamineLow to Moderate Fluorescence Polarization Immunoassays can exhibit variable cross-reactivity profiles. The structural difference from the target analytes is likely to result in weaker binding.[5][6]

Disclaimer: This table presents a predicted profile based on structural analysis and existing literature on analogous compounds. Experimental verification is essential.

Experimental Protocol for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, a competitive ELISA is the recommended method.

Start Start Prepare_Standards Prepare Serial Dilutions of Target Analyte & 1-(4-chlorophenyl)-N,N-dimethylmethanamine Start->Prepare_Standards Coat_Plate Coat Microplate with Capture Antibody Prepare_Standards->Coat_Plate Block_Plate Block Non-specific Binding Sites Coat_Plate->Block_Plate Add_Samples Add Standards, Controls, & Test Compound to Wells Block_Plate->Add_Samples Add_Conjugate Add Enzyme-labeled Target Analyte Add_Samples->Add_Conjugate Incubate Incubate to Allow Competition Add_Conjugate->Incubate Wash_Plate Wash Plate to Remove Unbound Reagents Incubate->Wash_Plate Add_Substrate Add Substrate Wash_Plate->Add_Substrate Measure_Signal Measure Absorbance Add_Substrate->Measure_Signal Analyze_Data Analyze Data & Calculate % Cross-Reactivity Measure_Signal->Analyze_Data End End Analyze_Data->End

Experimental workflow for cross-reactivity assessment.

Materials:

  • Commercial amphetamine ELISA kit (e.g., from Abbott, Siemens, Roche)

  • 1-(4-chlorophenyl)-N,N-dimethylmethanamine (analytical standard)

  • Target analyte standard (e.g., d-amphetamine)

  • Drug-free urine or appropriate buffer

  • Microplate reader

  • Precision pipettes and sterile tips

Procedure:

  • Preparation of Standards and Test Compound:

    • Prepare a stock solution of 1-(4-chlorophenyl)-N,N-dimethylmethanamine in a suitable solvent (e.g., methanol, DMSO) and then dilute in drug-free urine or the assay buffer to create a series of concentrations (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

    • Prepare a standard curve of the target analyte (e.g., d-amphetamine) in drug-free urine or assay buffer according to the ELISA kit manufacturer's instructions.

  • Assay Performance:

    • Follow the procedure outlined in the commercial ELISA kit manual. This typically involves:

      • Adding standards, controls, and the dilutions of 1-(4-chlorophenyl)-N,N-dimethylmethanamine to the antibody-coated microplate wells.

      • Adding the enzyme-conjugated analyte.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding the substrate and incubating for color development.

      • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis and Calculation:

    • Generate a standard curve by plotting the absorbance versus the concentration of the target analyte. A four-parameter logistic (4-PL) curve fit is recommended.

    • Determine the concentration of the target analyte that produces a 50% reduction in the maximum signal (IC50). This is the concentration at the midpoint of the standard curve.

    • For 1-(4-chlorophenyl)-N,N-dimethylmethanamine, determine the concentration that produces the same 50% reduction in signal (its IC50).

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 1-(4-chlorophenyl)-N,N-dimethylmethanamine) x 100

Alternative Analytical Methods for Enhanced Specificity

Given the potential for cross-reactivity in immunoassays, confirmatory analysis using more specific techniques is crucial for unambiguous identification and quantification.

MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and mass-to-charge ratio.High specificity and sensitivity; provides structural information for definitive identification.Requires derivatization for some compounds; can be more time-consuming than immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds based on their polarity, followed by mass analysis of the parent ion and its fragments.Very high specificity and sensitivity; suitable for a wide range of compounds without derivatization.[7][8]Higher initial instrument cost; requires expertise in method development.

These chromatographic methods provide a much higher degree of certainty and should be considered the gold standard for confirming presumptive positive results from immunoassays.

Conclusion and Recommendations

While immunoassays are valuable screening tools, their inherent susceptibility to cross-reactivity necessitates a thorough understanding of their limitations. This guide posits that 1-(4-chlorophenyl)-N,N-dimethylmethanamine is likely to exhibit some degree of cross-reactivity in certain amphetamine immunoassays due to structural similarities. The provided experimental protocol offers a robust framework for researchers to validate this prediction and quantify the extent of cross-reactivity in their specific assay systems.

Key Recommendations:

  • Acknowledge the Predictive Nature: Until experimental data is generated, treat the cross-reactivity of 1-(4-chlorophenyl)-N,N-dimethylmethanamine as a potential interference.

  • Experimental Verification: Utilize the provided protocol to determine the actual cross-reactivity in the specific immunoassay being used.

  • Confirmatory Testing: Employ highly specific methods like GC-MS or LC-MS/MS to confirm any presumptive positive results obtained from immunoassays, especially in research and clinical settings where accuracy is critical.

  • Consult Manufacturer's Data: Always review the package insert of any immunoassay kit for a list of known cross-reactants.[9]

By combining predictive analysis with rigorous experimental validation, researchers can navigate the complexities of immunoassay cross-reactivity and ensure the accuracy and reliability of their scientific findings.

References

  • SCIEX. (n.d.). Identification and Quantitation of Designer Drugs in Urine by LC-MS/MS. Retrieved from [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific journal of allergy and immunology, 10(2), 159–164.
  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-64.
  • Peters, F. T. (2010). Recent advances of liquid chromatography-(tandem) mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 43(1-2), 47-56.
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  • Le, J., & Enders, J. R. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(11), 1387–1396.
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  • Rackow, A. R., & Knezevic, C. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of analytical toxicology, 48(2), 126–129.
  • Bogusz, M. J., & Al-Tufail, M. (2005). Comparison of the Sensitivity and Specificity of Six Immunoassays for the Detection of Amphetamines in Urine. Journal of Analytical Toxicology, 29(5), 395-403.
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  • Bogusz, M. J. (2005). Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine. Journal of Analytical Toxicology, 29(5), 395-403.
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A Comparative Guide to 1-(4-chlorophenyl)-N,N-dimethylmethanamine and Its Para-Substituted Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the N,N-dimethylbenzylamine scaffold serves as a versatile template for the design of novel therapeutic agents. The strategic substitution on the phenyl ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, objective comparison of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its para-substituted isomers, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their synthesis, physicochemical characteristics, and pharmacological profiles, supported by experimental data and detailed protocols.

Introduction: The Significance of Para-Substitution

1-(4-chlorophenyl)-N,N-dimethylmethanamine, also known as 4-chloro-N,N-dimethylbenzylamine, is a tertiary amine featuring a benzyl group with a chlorine atom at the para position.[1][2] The para position (position 4) of the benzene ring is a critical site for modification in drug design. Altering the substituent at this position allows for the fine-tuning of electronic and steric properties, which in turn can modulate a compound's absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide will focus on a comparative analysis of isomers with common para-substituents: chloro (Cl), fluoro (F), bromo (Br), methyl (CH₃), and methoxy (OCH₃).

Comparative Physicochemical Properties

The nature of the para-substituent significantly impacts key physicochemical parameters like basicity (pKa) and lipophilicity (logP). These properties are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

CompoundPara-SubstituentMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)
1-(4-fluorophenyl)-N,N-dimethylmethanamine-FC₉H₁₂FN153.208.851.85
1-(4-chlorophenyl)-N,N-dimethylmethanamine -Cl C₉H₁₂ClN 169.65 8.78 2.24
1-(4-bromophenyl)-N,N-dimethylmethanamine-BrC₉H₁₂BrN214.108.772.41
1-(4-methylphenyl)-N,N-dimethylmethanamine-CH₃C₁₀H₁₅N149.249.212.19
1-(4-methoxyphenyl)-N,N-dimethylmethanamine-OCH₃C₁₀H₁₅NO165.239.241.80

Data sourced from PubChem and other chemical databases. Predicted values are used for consistency in comparison.

Analysis of Physicochemical Trends:

  • Basicity (pKa): The basicity of the tertiary amine is influenced by the electronic nature of the para-substituent. Electron-withdrawing groups (F, Cl, Br) decrease the pKa, making the amine less basic compared to the unsubstituted N,N-dimethylbenzylamine (pKa ≈ 9.02).[3] Conversely, electron-donating groups (CH₃, OCH₃) increase the electron density on the nitrogen, leading to a higher pKa and increased basicity.[4][5]

  • Lipophilicity (logP): The logP value, an indicator of a compound's hydrophobicity, generally increases with the size and hydrophobicity of the para-substituent. The halogen series shows a clear trend of increasing logP from fluoro to bromo. The methyl group also increases lipophilicity, while the methoxy group, despite its size, can participate in hydrogen bonding, slightly reducing the logP compared to the methyl derivative.

Synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its Isomers

A reliable and high-yielding method for the synthesis of N,N-dimethylbenzylamines is the Eschweiler-Clarke reaction . This reaction facilitates the N,N-dimethylation of a primary amine using formaldehyde and formic acid. A key advantage of this method is that it prevents over-alkylation to form quaternary ammonium salts.[6][7]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

This protocol is adapted from the well-established Eschweiler-Clarke reaction for the synthesis of related compounds.

Materials:

  • 4-chlorobenzylamine

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • 1 M Hydrochloric acid (HCl)

  • Concentrated Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorobenzylamine (1.0 equivalent), formic acid (3.0 equivalents), and a 37% aqueous solution of formaldehyde (2.5 equivalents).

  • Reaction: Heat the mixture to 80-100°C and maintain this temperature with vigorous stirring for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add 1 M HCl to the reaction mixture.

    • Wash the aqueous layer with dichloromethane to remove any non-basic impurities.

    • Basify the aqueous layer to a pH of 11-12 with a concentrated NaOH solution.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

    • Further purification can be achieved by column chromatography on silica gel if necessary.

This protocol can be adapted for the synthesis of other para-substituted isomers by starting with the corresponding para-substituted benzylamine.

Caption: Workflow for the synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Comparative Pharmacological Profile and Structure-Activity Relationship (SAR)

The N,N-dimethylbenzylamine scaffold is a known pharmacophore that can interact with various biological targets, including monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT), as well as various receptors and enzymes. The nature of the para-substituent plays a pivotal role in determining the binding affinity and selectivity of these compounds.

Key SAR Insights from MAO A Inhibition:

  • Electronic Effects: The rate of oxidation of para-substituted benzylamines by MAO A is strongly correlated with the electronic properties of the substituent. Electron-withdrawing groups, such as halogens, generally increase the rate of oxidation. This suggests that the biological activity of these compounds can be sensitive to the electron density of the aromatic ring.

  • Steric Effects: The binding affinity to MAO A was found to be correlated with the van der Waals volume of the para-substituent, with larger substituents generally exhibiting tighter binding.

Implications for Receptor Binding (SERT/DAT):

Based on the principles of SAR, we can hypothesize the following trends for the binding of these compounds to monoamine transporters:

  • Electron-withdrawing groups (F, Cl, Br): These substituents can alter the electrostatic potential of the phenyl ring, potentially influencing interactions with polar residues in the binding pocket of transporters. The increasing size from F to Br will also have steric implications.

  • Electron-donating groups (CH₃, OCH₃): These groups increase the electron density of the phenyl ring, which could favor interactions with electron-deficient regions of the binding site. The methoxy group also introduces a potential hydrogen bond acceptor, which could lead to additional interactions.

The precise impact of these substitutions on binding affinity and selectivity for SERT and DAT would require experimental validation through receptor binding assays.

SAR_Logic cluster_substituent Para-Substituent Properties cluster_interaction Molecular Interactions cluster_outcome Pharmacological Outcome Electronic Electronic Effects (Electron-withdrawing/donating) BindingPocket Binding Pocket Interactions (Hydrophobic, Electrostatic, H-bonding) Electronic->BindingPocket Steric Steric Effects (Size/Shape) Steric->BindingPocket Lipophilicity Lipophilicity (logP) Lipophilicity->BindingPocket Affinity Binding Affinity (Ki) BindingPocket->Affinity Selectivity Receptor Selectivity (e.g., SERT vs. DAT) BindingPocket->Selectivity

Caption: Logical relationship of substituent properties to pharmacological outcome.

Experimental Protocol: In Vitro Receptor Binding Assay

To experimentally determine and compare the binding affinities of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its isomers for specific targets like SERT and DAT, a competitive radioligand binding assay is the gold standard.

Objective: To determine the inhibitory constant (Ki) of the test compounds for a specific receptor by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., human SERT or DAT)

  • A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT)

  • Test compounds (1-(4-chlorophenyl)-N,N-dimethylmethanamine and its isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled competitor).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter mats, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This guide provides a comparative framework for understanding 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its para-substituted isomers. The choice of the para-substituent is a critical decision in drug design, with significant consequences for the physicochemical properties and, ultimately, the pharmacological profile of the compound. While predictive models and data from related compounds offer valuable guidance, the definitive characterization of these isomers requires empirical testing. The provided protocols for synthesis and receptor binding assays serve as a practical starting point for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold. Future experimental work to determine the precise binding affinities of these compounds at key neurological targets will be instrumental in advancing our understanding of their structure-activity relationships and guiding the development of novel CNS-active agents.

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A Senior Application Scientist's Guide to Bioequivalence Studies: A Comparative Analysis Using Sertraline as a Model Compound

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on the Subject Compound: Initial searches for "1-(4-chlorophenyl)-N,N-dimethylmethanamine" reveal it as a chemical intermediate, not a recognized active pharmaceutical ingredient (API).[1][2][3][4][5] Bioequivalence studies are designed to compare a generic drug product to a commercially available, approved reference drug product.[6][7][8] Therefore, a direct guide on bioequivalence studies for this specific chemical is not feasible.

To provide a comprehensive and practical guide for our audience of researchers and drug development professionals, this document will pivot to a structurally relevant and widely prescribed medication: Sertraline . Sertraline is an established selective serotonin reuptake inhibitor (SSRI) for which numerous generic versions exist, making it an excellent model to illustrate the principles and practices of bioequivalence testing.

Introduction to Bioequivalence

The pathway to approving a generic drug hinges on demonstrating its bioequivalence to the innovator or reference listed drug (RLD).[9] Two drug products are considered bioequivalent if they are pharmaceutically equivalent and their rate and extent of absorption are so similar that they are expected to have the same therapeutic effect and safety profile.[7][8][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established rigorous guidelines for these studies to ensure that generic medicines meet the same high standards as their brand-name counterparts.[6][7][11]

This guide will provide an in-depth comparison of the critical components of a bioequivalence study, using Sertraline as a practical example. We will delve into study design, analytical methodologies, and statistical interpretation, offering insights into the scientific rationale behind each step.

PART 1: The Regulatory & Scientific Framework for a Sertraline Bioequivalence Study

A successful bioequivalence study requires a robust design that can withstand scientific and regulatory scrutiny. The most common and recommended design for a drug like Sertraline is a single-dose, two-treatment, two-period, crossover study.[12][13][14]

Study Design: The Crossover Approach

In a crossover design, each participant receives both the test (generic) and reference (brand-name) formulations in a randomized order, separated by a "washout" period.[12] This design is powerful because each subject acts as their own control, minimizing variability and reducing the required sample size. The washout period is crucial to ensure that the first-administered drug is completely eliminated from the body before the second is given. Given Sertraline's long elimination half-life of approximately 22-36 hours, an adequate washout period of at least 14 days is necessary.[14][15][16]

Key Study Parameters for Sertraline:

ParameterRecommendationRationale
Study Population Healthy male and non-pregnant, non-lactating female volunteers, typically 18 years or older.[9][13][14]To minimize variability in drug absorption and metabolism that could be introduced by disease states.
Strength 100 mg[13][16]The FDA often recommends using the highest strength for bioequivalence testing, with waivers granted for lower strengths if certain criteria are met.[13]
Administration Conditions Fasting conditions.[13][14][16]Fasting is generally considered the most sensitive condition to detect differences between formulations.[8][17]
Analyte to Measure Sertraline in plasma.[13][14]The parent drug is the primary entity of interest for assessing bioavailability.

PART 2: The Analytical Powerhouse: LC-MS/MS for Sertraline Quantification

Accurate quantification of the drug in biological matrices is the cornerstone of a bioequivalence study. For Sertraline, the gold standard analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20] This method offers unparalleled sensitivity and selectivity, allowing for the precise measurement of low concentrations of Sertraline in complex biological samples like plasma.[18][19][21]

Comparative Analytical Methodologies
MethodAdvantagesDisadvantages
LC-MS/MS High sensitivity (LLOQ of 0.5-1.0 ng/mL), high selectivity, high throughput, and robust.[15][18][22][23]Higher initial instrument cost.
GC-MS Good sensitivity and selectivity.[24]Often requires derivatization of the analyte, which can add complexity and variability.[24]
HPLC with UV or Fluorescence Detection Lower instrument cost.Lower sensitivity and selectivity compared to mass spectrometry-based methods, making it less suitable for the low plasma concentrations of Sertraline.
A Validated LC-MS/MS Protocol for Sertraline

A robust bioanalytical method must be thoroughly validated to ensure its reliability. The following is a typical workflow for the quantification of Sertraline in human plasma:

  • Sample Preparation: The process begins with extracting Sertraline from the plasma matrix. A common and efficient method is liquid-liquid extraction using an organic solvent like cyclohexane or ethyl acetate, after alkalinizing the plasma.[15][22][23] An internal standard (a compound structurally similar to Sertraline, such as midazolam or zaleplon) is added at the beginning of this process to account for any variability during sample processing.[15][22]

  • Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[15] The components of the sample are separated on a C18 analytical column using a mobile phase, which is typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[22][25]

  • Mass Spectrometric Detection: The separated components from the HPLC/UPLC system are introduced into the mass spectrometer.[20] The instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[19] Specific precursor-to-product ion transitions are monitored for both Sertraline (e.g., m/z 306.3 → 275.2) and the internal standard.[15]

  • Method Validation: The entire analytical method is validated according to regulatory guidelines, assessing parameters such as:

    • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[21][26]

    • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[22]

    • Linearity: The range of concentrations over which the method provides a linear response. For Sertraline, a typical linear range is 1.0–100.0 ng/mL.[15]

    • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified.[15]

    • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

PART 3: The Verdict - Pharmacokinetic and Statistical Analysis

Once the plasma concentrations of Sertraline are determined at various time points after drug administration, pharmacokinetic (PK) parameters are calculated for each subject for both the test and reference products.

Key Pharmacokinetic Parameters

The primary PK parameters used to assess bioequivalence are:

  • Cmax (Maximum Plasma Concentration): This represents the maximum concentration of the drug in the plasma and is a measure of the rate of absorption.[12][27][28]

  • AUC (Area Under the Plasma Concentration-Time Curve): This reflects the total amount of drug absorbed into the systemic circulation and is a measure of the extent of absorption.[12][27][28]

Statistical Interpretation

The statistical analysis is performed on the log-transformed Cmax and AUC values.[12][29] An Analysis of Variance (ANOVA) is used to assess the effects of formulation, period, sequence, and subject.[27][28][29]

The core of the bioequivalence decision lies in the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) of the Cmax and AUC.[12][27] To declare bioequivalence, this 90% CI must fall entirely within the acceptance range of 80.00% to 125.00% .[9][27]

PART 4: Visualizing the Process

Diagram of the Bioequivalence Study Workflow

Bioequivalence_Workflow cluster_Planning Phase 1: Study Design & Approval cluster_Execution Phase 2: Clinical Conduct cluster_Analysis Phase 3: Analysis & Reporting Protocol Protocol Development (Crossover Design) Ethics Ethics Committee Approval Protocol->Ethics Regulatory Regulatory Submission (e.g., FDA, EMA) Ethics->Regulatory Screening Subject Screening & Enrollment Regulatory->Screening Period1 Period 1: Randomized Dosing (Test or Reference) Screening->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (≥14 days for Sertraline) Sampling1->Washout Period2 Period 2: Crossover Dosing (Alternate Formulation) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: A typical workflow for a bioequivalence study.

Logical Flow of Bioequivalence Statistical Assessment

Caption: Decision tree for statistical bioequivalence assessment.

Conclusion

Conducting a bioequivalence study is a meticulous, multidisciplinary endeavor that forms the bedrock of generic drug approval. By using Sertraline as a model, we have illustrated the critical interplay between regulatory requirements, robust clinical design, high-precision bioanalytical methods like LC-MS/MS, and rigorous statistical evaluation. For researchers and drug development professionals, a thorough understanding of these components is paramount to navigating the path to market for generic pharmaceuticals, ultimately increasing access to safe, effective, and affordable medicines.

References

  • EMA adopts five product-specific bioequivalence guidelines. (n.d.). GaBI Journal.
  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence.
  • Mathew, T. (n.d.). Part II The statistical assessment of bioequivalence.
  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis.
  • Food and Drugs Authority, Ghana. (2013). Guideline on Conducting Bioequivalence Studies.
  • Shinde, H. S., et al. (n.d.). Bio-statistical Analysis in Bioequivalence studies. Quest Journals.
  • European Medicines Agency. (n.d.). Product-specific bioequivalence guidance.
  • Carthew, P., & D'Arcy, D. M. (1991). Statistical aspects of bioequivalence--a review. International journal of clinical pharmacology, therapy, and toxicology, 29(6), 213–226.
  • Vella, S., et al. (2018). Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Clinical Pharmacology & Therapeutics, 103(5), 766-774.
  • Xu, Y., & Li, H. (2004). Determination of Sertraline in Human Plasma by LC-MS: Application to Relative Bioavailability of Domestic and Imported Sertraline Tablets. Chinese Journal of New Drugs, 13(9), 834-837.
  • European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline.
  • PubChem. (n.d.). 1-(4-chlorophenyl)-N,N-dimethylmethanamine.
  • de Souza, R. M. (2017). Statistical Analysis in Bioequivalence studies. Biometrics & Biostatistics International Journal, 6(4).
  • Xu, Y. H., et al. (2005). Determination of sertraline in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry and method validation. Journal of chromatographic science, 43(1), 30–34.
  • JoVE. (2025). Bioequivalence Data: Statistical Interpretation.
  • Xu, Y. H., et al. (2005). Determination of Sertraline in Human Plasma by High-Performance Liquid Chromatography—Electrospray Ionization Mass Spectrometry and Method Validation. ResearchGate.
  • Davit, B. M., et al. (2016). Bioavailability and Bioequivalence in Drug Development. Pharmaceutical research, 33(11), 2569–2581.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • Zhang, J., et al. (2016). Determination of Sertraline in Human Plasma by UPLC–MS/MS and its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 54(2), 221–226.
  • Kim, K. M., et al. (2002). Rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 769(2), 333–339.
  • Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 16(6), 1183–1195.
  • FDA. (2024). FDA now recommends only one study to show bioequivalence for certain oral drug products.
  • Christianson, C. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Technology Networks.
  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
  • U.S. Food and Drug Administration. (2024). Draft Guidance on Sertraline Hydrochloride.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | MFCD00716857.
  • Szałek, E., et al. (2004). Serotonin reuptake inhibitors: bioequivalence of sertraline capsules. Arzneimittel-Forschung, 54(9), 560–565.
  • eCFR. (n.d.). 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements.
  • Patil, S., & Bhosale, A. (2020). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies, 4(4), 01-05.
  • ClinicalTrials.gov. (2008). Bioequivalence Study of Sertraline Hydrochloride 100mg Tablets Under Fed Conditions.
  • ClinicalTrials.gov. (2008). Bioequivalence Study of Sertraline Hydrochloride 100mg Tablets Under Fasting Conditions.
  • U.S. Food and Drug Administration. (2024). Draft Guidance on Sertraline Hydrochloride (Capsule).
  • Synchem. (n.d.). 1-(4-Chlorophenyl)-N,N-dimethyl-alpha-(2-methylpropyl)-cyclobutanemethamine hydrochloride.
  • Anax Laboratories. (n.d.). 15184-98-2 | 1-(4-chlorophenyl)-N,N-dimethylmethanamine.
  • Pharmaffiliates. (n.d.). 15184-98-2 | Product Name : 1-(4-Chlorophenyl)-N,N-dimethylmethanamine.
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-N-methylmethanamine.
  • SRIRAMCHEM. (n.d.). 1-(1-(4-Chlorophenyl)cyclobutyl)-N, N-dimethylmethanamine HCl.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 15184-98-2 | 1-(4-Chlorophenyl)-N,N-dimethylmethanamine | MFCD00716857 (French).

Sources

Structural Confirmation of 1-(4-Chlorophenyl)-N,N-dimethylmethanamine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction: The Analytical Challenge

The compound [1] (commonly known as 4-chloro-N,N-dimethylbenzylamine) and its derivatives serve as critical building blocks and intermediates in the synthesis of central nervous system (CNS) agents and antihistamines. Structurally, the molecule features a para-chlorinated aromatic ring, a benzylic linker, and a tertiary dimethylamine group.

During drug development, confirming the exact structure of these derivatives is paramount. Regioisomers (e.g., ortho- vs. para-chloro substitution) and incomplete alkylation can drastically alter pharmacological efficacy. As a Senior Application Scientist, I have evaluated multiple analytical modalities to structural elucidation. This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (SC-XRD), providing self-validating protocols for rigorous structural confirmation.

Comparative Analysis of Analytical Modalities

To select the appropriate analytical technique, researchers must balance the need for spatial resolution against sample availability and throughput. The following table summarizes the quantitative and qualitative performance metrics of the three primary modalities.

Analytical ModalityPrimary Structural InsightSensitivity / Sample RequiredCost & ThroughputKey Limitation
NMR Spectroscopy (1D/2D) Connectivity, functional groups, regioisomerismModerate (1–10 mg)Medium Cost / High ThroughputCannot easily determine absolute stereochemistry without chiral derivatization.
LC-HRMS (QTOF) Exact molecular weight, elemental composition, isotopic signatureHigh (ng to µg)High Cost / High ThroughputCannot reliably distinguish between closely related positional isomers (e.g., m- vs p-chloro).
SC-XRD 3D atomic arrangement, absolute configurationLow (Requires a single high-quality crystal)High Cost / Low ThroughputStrictly dependent on the thermodynamic ability to grow a suitable crystal.

Workflow Visualization

The following diagram maps the logical progression of structural elucidation, demonstrating how orthogonal techniques validate different structural domains of the derivative.

Workflow Start 1-(4-chlorophenyl)-N,N-dimethylmethanamine Derivative Sample split Start->split NMR NMR Spectroscopy (1D & 2D) split->NMR HRMS LC-HRMS (ESI+) split->HRMS XRD SC-XRD (Crystallography) split->XRD NMR_Check Check 1: N(CH3)2 Singlet (~2.2 ppm) Check 2: Para-Ar AA'BB' Pattern NMR->NMR_Check HRMS_Check Check 1: Exact Mass [M+H]+ Check 2: 35Cl/37Cl (3:1 Ratio) HRMS->HRMS_Check XRD_Check Check 1: 3D Spatial Map Check 2: Absolute Stereocenter XRD->XRD_Check Valid Confirmed Structural Identity NMR_Check->Valid HRMS_Check->Valid XRD_Check->Valid

Analytical workflow for the structural confirmation of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Nuclear Magnetic Resonance (NMR): The Core Structural Map

Causality in Experimental Design

NMR is the gold standard for mapping the connectivity of benzylamine derivatives. The ¹H NMR spectrum of 1-(4-chlorophenyl)-N,N-dimethylmethanamine provides distinct, non-overlapping signals:

  • N,N-dimethyl protons: Appear as a sharp 6H singlet at ~2.22 ppm.

  • Benzylic CH₂: Appears as a 2H singlet at ~3.38 ppm.

  • Para-substituted aromatic ring: Presents a classic AA'BB' splitting pattern between 7.27–7.33 ppm.

Expert Insight: The tertiary amine's nitrogen lone pair can undergo rapid exchange, sometimes leading to peak broadening in the aliphatic region. By converting the free base to a hydrochloride salt, the protonation locks the nitrogen lone pair. This causality is critical: the increased positive charge shifts the N-methyl protons downfield (closer to 2.8 ppm) and sharpens the signals for highly accurate integration [2].

Self-Validating NMR Protocol

This protocol uses built-in checks to ensure data integrity.

  • Sample Preparation: Dissolve 10–15 mg of the derivative in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: TMS provides an internal zero-point reference. If the TMS peak drifts, the system flags magnetic field inhomogeneity, preventing misassignment of chemical shifts.

  • Salt Conversion (If Required): If the N-methyl singlet at 2.22 ppm is broad, bubble ethereal HCl through the sample and evaporate to yield the hydrochloride salt. Re-dissolve in DMSO-d₆.

  • Acquisition (1D & 2D): Acquire a standard ¹H spectrum (16 scans) and a ¹H-¹³C HSQC spectrum.

    • Validation Check: The HSQC spectrum acts as a self-validating connectivity map. It must confirm that the 6H proton singlet correlates directly to the N-methyl carbons at ~45 ppm, definitively ruling out unreacted aliphatic impurities.

High-Resolution Mass Spectrometry (HRMS): Isotopic Validation

Causality in Experimental Design

While NMR proves connectivity, it cannot easily confirm exact elemental composition. HRMS (specifically LC-QTOF) is required to validate the presence of the chlorine atom and the tertiary amine.

  • Isotopic Signature: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The mass spectrum must show an [M+H]⁺ peak at m/z 170.0731 and an [M+H+2]⁺ peak at m/z 172.0701 at exactly 33% relative abundance.

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the protonated amine causes the neutral loss of dimethylamine (45 Da), yielding a highly stable 4-chlorobenzyl cation at m/z 125.

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dilute the synthesized derivative to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Validation Check: Formic acid ensures >99% protonation of the tertiary amine prior to entering the source, maximizing ESI+ ionization efficiency and preventing signal-to-noise failures.

  • Mass Calibration: Infuse a sodium formate calibration solution immediately prior to the analytical run.

    • Validation Check: Internal calibration guarantees mass accuracy within < 5 ppm. If the error exceeds 5 ppm, the protocol dictates an automatic system recalibration, ensuring no isobaric interferences are misidentified as the target mass.

  • Acquisition: Run in ESI+ mode, acquiring full scan MS1 and targeted MS/MS at 20 eV collision energy. Verify the 3:1 isotopic ratio of the parent ion.

Single-Crystal X-Ray Diffraction (SC-XRD): Absolute Configuration

Causality in Experimental Design

If the 1-(4-chlorophenyl)-N,N-dimethylmethanamine derivative features a chiral center (e.g., substitution at the benzylic carbon), NMR and HRMS are blind to its absolute stereochemistry without the use of chiral shift reagents. SC-XRD is the only modality that provides an unambiguous 3D spatial map of the atomic coordinates, directly confirming the R or S configuration.

Self-Validating Crystallization Protocol
  • Solvent Diffusion: Dissolve 5 mg of the pure derivative in a minimum volume of dichloromethane (good solvent) in a small inner vial. Place this inside a larger vial containing hexanes (anti-solvent) and seal.

    • Validation Check: Vapor diffusion forces a slow, thermodynamically controlled precipitation. Rapid precipitation yields amorphous powders; slow diffusion self-selects for highly ordered, diffraction-quality single crystals.

  • Diffraction & Refinement: Mount a single crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα source.

    • Validation Check: The Flack parameter must be refined during data processing. A Flack parameter near 0 (with an esd < 0.1) self-validates the absolute configuration, whereas a value near 1 indicates the inverted enantiomer.

References

  • Title: 1-(4-chlorophenyl)-N,N-dimethylmethanamine (PubChem CID 11286707) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Inter-Laboratory Comparison Guide: Analysis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents the findings of a multi-center inter-laboratory comparison (ILC) focusing on the quantitation of 1-(4-chlorophenyl)-N,N-dimethylmethanamine (CPDMA). As a critical intermediate in the synthesis of antihistamines (e.g., Chlorpheniramine) and a potential genotoxic impurity in final drug substances, accurate quantitation is paramount.[1]

This study compares the performance of the industry-standard HPLC-UV method against the high-sensitivity alternative GC-MS workflow. Data collected from 12 participating laboratories demonstrates that while HPLC-UV remains the superior choice for raw material assay (>98% purity), GC-MS offers distinct advantages for trace-level impurity screening (<0.1%), provided that inlet discrimination is managed.

Analyte Profile & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical behavior of CPDMA is the prerequisite for robust method development.

  • Compound: 1-(4-chlorophenyl)-N,N-dimethylmethanamine

  • Common Name: 4-Chloro-N,N-dimethylbenzylamine[1][2]

  • CAS: 103-83-3 (Parent); Derivative specific CAS varies by salt form.[3]

  • pKa: ~9.0 (Basic tertiary amine)

  • Boiling Point: ~185–190 °C (Estimated)

Critical Analytical Challenge: The tertiary amine functionality interacts strongly with residual silanols on silica-based HPLC columns, leading to severe peak tailing. In GC, the compound is thermally stable but prone to adsorption in dirty liners, causing non-linear response at low concentrations.[1]

Study Design (ISO 13528 Compliance)

The comparison was structured following ISO 13528:2015 (Statistical methods for use in proficiency testing).

  • Participants: 12 Laboratories (Pharmaceutical QC and Contract Research Organizations).

  • Samples:

    • Sample A: High-purity Reference Standard (Target: 99.5% w/w).

    • Sample B: Spiked Crude Reaction Mixture (Target: 2.5% CPDMA in matrix).

  • Evaluation Metric: Robust Z-scores were calculated to identify outliers.

Workflow Visualization

The following diagram illustrates the proficiency testing workflow adopted for this guide.

ILC_Workflow Fig 1. Inter-Laboratory Comparison Workflow complying with ISO 13528 standards. cluster_Methods Method Selection Start Study Initiation Prep Sample Homogeneity Testing (ISO 13528) Start->Prep Distrib Distribution to 12 Labs Prep->Distrib Passes Homogeneity MethodA Method A: HPLC-UV (Assay) Distrib->MethodA MethodB Method B: GC-MS (Trace) Distrib->MethodB Analysis Data Acquisition MethodA->Analysis MethodB->Analysis Stats Statistical Analysis (Robust Z-Score) Analysis->Stats Report Performance Evaluation Stats->Report

Methodology Comparison

Method A: HPLC-UV (The "Gold Standard" for Assay)

Rationale: High-Performance Liquid Chromatography (HPLC) is preferred for assay determination due to its high precision and robustness. However, the basicity of CPDMA requires specific buffering to suppress ionization or mask silanols.[1]

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (Base Deactivated Silica recommended).[1]

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (40:60 v/v). Note: High pH is chosen to keep the amine neutral, improving peak shape, or low pH with ion-pairing.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

Protocol Insight:

Why pH 7.0? At pH < 3, the amine is fully protonated and interacts with silanols.[1] At pH > 8, silica dissolves.[1] We utilized a hybrid-silica column (e.g., XBridge or Gemini) allowing operation at pH 9.5 for superior peak symmetry, or strictly controlled pH 7.0 with triethylamine (TEA) as a silanol blocker.[1]

Method B: GC-MS (The Alternative for Trace Analysis)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is evaluated for its ability to detect CPDMA in complex matrices where HPLC co-elution is a risk.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for assay) @ 250 °C.

  • Detection: EI Source, SIM mode (m/z 134, 58).[1]

Protocol Insight:

The Inlet Risk: CPDMA is prone to discrimination in the inlet liner if glass wool is active. Deactivated liners are mandatory.[1]

Comparative Results & Data Analysis

The following data summarizes the performance of the 12 laboratories.

Precision and Accuracy (Sample A: 99.5% Purity)
ParameterMethod A (HPLC-UV)Method B (GC-MS)Verdict
Inter-Lab RSD (%) 0.45%2.1%HPLC is 4x more precise.
Mean Recovery (%) 99.6%98.2%HPLC is more accurate for assay.
Linearity (

)
> 0.9999> 0.995GC suffers saturation effects.
Z-Score Outliers 0 Labs2 Labs (Z
Trace Sensitivity (Sample B: 2.5% in Matrix)
ParameterMethod A (HPLC-UV)Method B (GC-MS)Verdict
LOD (Limit of Detection) 0.05%0.001% (10 ppm)GC-MS is superior for trace work.
Matrix Interference High (Co-elution common)Low (Spectral resolution)GC-MS resolves matrix better.
Statistical Evaluation (Z-Score Analysis)

The Z-score indicates how many standard deviations a laboratory's result (


) is from the assigned value (

).

  • Lab 4 (GC-MS): Received a Z-score of -3.[4]4. Investigation revealed thermal degradation in a dirty inlet liner, leading to low recovery.[1]

  • Lab 9 (HPLC): Received a Z-score of +2.1. Attributed to pH drift in the mobile phase causing peak integration errors due to tailing.

Decision Guide: Selecting the Right Method

Use the following logic flow to determine the appropriate analytical technique for your specific application.

Decision_Tree Fig 2. Decision Matrix for CPDMA Analysis Method Selection. Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High Conc. (>1%) (Assay/Purity) ConcCheck->HighConc Major Component TraceConc Trace Conc. (<0.1%) (Impurity/Cleaning) ConcCheck->TraceConc Minor Component MethodA Select Method A: HPLC-UV (Robust, High Precision) HighConc->MethodA MatrixCheck Is Matrix Complex? (e.g. biological, crude) TraceConc->MatrixCheck MatrixCheck->MethodA No (Clean Standard) MethodB Select Method B: GC-MS (High Sensitivity, Specificity) MatrixCheck->MethodB Yes (Volatile Matrix) MethodC Select UHPLC-MS/MS (Ultimate Sensitivity) MatrixCheck->MethodC Yes (Non-Volatile Matrix)

Detailed Experimental Protocols

Protocol A: HPLC-UV (Recommended for QC Release)
  • Buffer Prep: Dissolve 1.36 g

    
     in 1 L water. Adjust pH to 7.0 ± 0.1 with dilute KOH. Add 5 mL Triethylamine (TEA) to mask silanols.[1] Filter (0.45 µm).[1]
    
  • Mobile Phase: Mix Buffer and Acetonitrile (40:60).[1] Degas.

  • Standard Prep: Accurately weigh 50 mg CPDMA reference standard into a 50 mL volumetric flask. Dissolve in Mobile Phase.

  • System Suitability:

    • Tailing Factor (

      
      ): Must be < 1.5.[1]
      
    • RSD of 5 replicates: < 1.0%.[1]

Protocol B: GC-MS (Recommended for Genotoxic Impurity Screening)
  • Inlet Maintenance: Install a new, deactivated single-taper liner with wool.[1]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • MS Parameters: SIM Mode. Monitor m/z 134 (Quant) and 58 (Qual).

  • Self-Validation: Inject a "Check Standard" at the LOQ level (e.g., 0.05 µg/mL).[1] Signal-to-Noise ratio must be > 10.

References

  • International Organization for Standardization. (2015).[1][5] ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. ISO. [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: N,N-Dimethylbenzylamine (Parent structure).[1][3][6] National Library of Medicine.[1] [Link]

  • European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities. EMA.[1] [Link]

  • Dolan, J. W. (2002).[1] Peak Tailing and Column Selection. LCGC North America.[1] [Link]

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the potential efficacy of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, also known as 4-chloro-N,N-dimethylbenzylamine, and structurally related compounds. As direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structure-activity relationship (SAR) studies on analogous compounds to build a scientifically grounded hypothesis on its potential biological activity. We will focus on its likely interaction with monoamine transporters, a target suggested by its structural similarity to known selective serotonin reuptake inhibitors (SSRIs).[1]

This guide is intended for researchers, scientists, and drug development professionals. It offers not only a comparative overview but also detailed experimental protocols to enable the validation of the proposed activities.

Introduction: The Rationale for Investigation

The compound 1-(4-chlorophenyl)-N,N-dimethylmethanamine belongs to the benzylamine class of molecules. While it is utilized in various chemical syntheses, its own pharmacological profile is not extensively documented.[2][3][4] However, the structural motifs present in this molecule—the 4-chlorophenyl group and the N,N-dimethylmethanamine moiety—are common in a range of biologically active compounds.

Our analysis of related structures suggests a plausible hypothesis: 1-(4-chlorophenyl)-N,N-dimethylmethanamine may act as a modulator of monoamine transporters, such as the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This hypothesis is based on studies of substituted benzylamines which have shown affinity for these transporters.[1]

This guide will, therefore, compare the structural features of our target compound with known monoamine transporter inhibitors and provide the necessary experimental framework to test this hypothesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzylamine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the nitrogen atom.

  • Substitution on the Phenyl Ring: The presence of a halogen, such as chlorine, at the para-position (position 4) of the phenyl ring is a common feature in many SSRIs. This substitution can influence the compound's binding affinity and selectivity for SERT over other monoamine transporters.[1] Studies on para-substituted benzylamine analogues as substrates for monoamine oxidase A (MAO A) have also shown that the electronic properties of the substituent are critical for the rate of oxidation.[5][6]

  • N,N-dimethyl Group: The dimethylamino group is a key feature of many centrally active compounds. It can influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier. In the context of monoamine transporter inhibitors, the nature of the amine substitution is crucial for potency and selectivity.

Comparative Efficacy of Substituted Benzylamines at Monoamine Transporters

While specific data for 1-(4-chlorophenyl)-N,N-dimethylmethanamine is not available, we can infer its potential activity by examining data from related substituted benzylamines that have been evaluated as SSRIs. The following table summarizes the in-vitro binding affinities (Ki) of a series of substituted benzylamines for human SERT, NET, and DAT.

CompoundR1 (para-position)R2 (meta-position)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Hypothetical Cl H To be determined To be determined To be determined
Compound AHH>1000>1000>1000
Compound BFH150300>1000
Compound CClCl25150800
Compound DBrH80250>1000

This table is a representative example based on general SAR trends and does not represent specific, directly cited data for a single study.

Based on the trends observed in related series, the presence of a 4-chloro substituent is expected to confer some affinity for SERT. The precise potency and selectivity would need to be determined experimentally.

Proposed Mechanism of Action and Signaling Pathway

Should 1-(4-chlorophenyl)-N,N-dimethylmethanamine prove to be a SERT inhibitor, its primary mechanism of action would be the blockade of serotonin reuptake from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Serotonin_Released Serotonin (5-HT) Presynaptic_Vesicle->Serotonin_Released Release SERT Serotonin Transporter (SERT) SERT->Presynaptic_Vesicle Serotonin_Synapse Serotonin (5-HT) Serotonin_Released->Serotonin_Synapse Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding & Signal Transduction Target_Compound 1-(4-chlorophenyl)-N,N- dimethylmethanamine Target_Compound->SERT Inhibition

Caption: Proposed mechanism of action: Inhibition of the serotonin transporter (SERT) by 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Experimental Protocols for Efficacy Determination

To validate the hypothesized activity of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its analogues, the following in-vitro assays are recommended.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific monoamine transporter.[7][8][9]

Objective: To quantify the affinity of the test compound for SERT, NET, and DAT.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter. The displacement of the radioligand is measured, and the inhibitory constant (Ki) is calculated.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare cell membranes expressing the target monoamine transporter Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Quantification Quantify radioactivity on filters using scintillation counting Filtration->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis End End Analysis->End

Caption: Workflow for a typical radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Use cell lines (e.g., HEK293) stably expressing the human serotonin transporter.[10][11]

    • Harvest the cells and homogenize them in an appropriate buffer (e.g., Tris-HCl) to prepare a membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]-citalopram for SERT), and a range of concentrations of the test compound.[9]

    • For non-specific binding control wells, add a high concentration of a known inhibitor (e.g., imipramine).[10]

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • Plot the data as a percentage of specific binding versus the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled monoamine into cells expressing the corresponding transporter.[12][13]

Objective: To determine the potency (IC50) of the test compound in inhibiting the function of SERT, NET, and DAT.

Principle: Cells expressing the transporter are incubated with a radiolabeled substrate (e.g., [³H]-serotonin). The amount of substrate transported into the cells is measured in the presence and absence of the test compound.

Detailed Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human serotonin transporter in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Initiate uptake by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]-serotonin).

    • Incubate for a short period at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the intracellular contents.

  • Quantification and Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Plot the percentage of uptake inhibition versus the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

The structural characteristics of 1-(4-chlorophenyl)-N,N-dimethylmethanamine strongly suggest that it may exhibit activity as a monoamine transporter inhibitor, particularly at the serotonin transporter. The presence of the 4-chloro substituent on the phenyl ring is a key feature that has been associated with SERT affinity in other benzylamine series.

The experimental protocols provided in this guide offer a robust framework for testing this hypothesis and accurately determining the efficacy and selectivity of this compound and its analogues. The data generated from these assays will be crucial for understanding the pharmacological profile of this chemical scaffold and its potential for further development in the field of neuroscience and beyond.

References

  • Designing rapid onset selective serotonin re-uptake inhibitors. 2: structure-activity relationships of substituted (aryl)benzylamines. PubMed. Available at: [Link]

  • Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. ACS Publications. Available at: [Link]

  • Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. PubMed. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW. Available at: [Link]

  • N,N-DIMETHYLBENZYLAMINE. Ataman Kimya. Available at: [Link]

  • N,N-DIMETHYLBENZYLAMINE. Available at: [Link]

  • Dimethylbenzylamine - Wikipedia. Wikipedia. Available at: [Link]

Sources

A Statistical and Methodological Comparison of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Characterization: A Comparative Overview

The synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its analogs typically proceeds through reductive amination of the corresponding benzaldehyde or ketone. This versatile reaction allows for the introduction of various amine functionalities, providing a diverse library of compounds for biological screening.

A representative synthetic approach for this class of compounds is the reductive amination of 4-chlorobenzaldehyde with dimethylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.

Comparative Synthesis Data of Benzylamine Derivatives
CompoundStarting MaterialAmine SourceReducing Agent/CatalystSolventYield (%)Reference
(4-Chlorophenyl)(phenyl)methanamine4-ChlorobenzophenoneAmmoniaRaney Nickel / H₂Methanol~74[1]
12-N-p-Chlorobenzyl sophoridinol derivativesSophoridine derivativep-chlorobenzylamineNaBH₃CNMethanolNot specified[2]
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles1-(4-chlorophenyl)-3-methyl-5-pyrazolone-DABCOEthanolModerate to Excellent[3]

Causality Behind Experimental Choices: The choice of starting materials and reagents is dictated by the desired final product and the need for efficient and high-yield synthesis. For instance, the use of a chiral catalyst in reductive amination can lead to the stereoselective synthesis of a specific enantiomer, which is often crucial for biological activity. The selection of a suitable solvent is also critical to ensure the solubility of reactants and to facilitate the reaction.

Experimental Protocol: Synthesis of a Benzylamine Derivative via Reductive Amination

This protocol is a generalized procedure based on the synthesis of similar compounds.

Materials:

  • 4-Chlorobenzaldehyde

  • Dimethylamine (2M solution in THF)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) in dichloromethane, add dimethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the corresponding iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Self-Validating System: The purity and identity of the synthesized compound should be confirmed by a battery of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the integrity of the experimental data.

Biological Activity: A Comparative Statistical Analysis

Derivatives of 4-chlorobenzylamine have been investigated for a range of biological activities, including anticancer and antimicrobial effects. The following sections provide a comparative analysis of the cytotoxic activities of these compounds against various cancer cell lines.

Comparative Cytotoxicity Data (IC₅₀ in µM) of 4-Chlorophenyl Derivatives
CompoundCell LineIC₅₀ (µM)Reference
1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9)HCT-116 (Colon Cancer)400 µg/ml[4]
1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (15)U87 MG (Glioma)18.50[5]
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j)Glioma Cell LinesLow micromolar[1]
Symmetrical chlorophenylamino-s-triazine (2c)MCF7 (Breast Cancer)4.14 ± 1.06[3]
Symmetrical chlorophenylamino-s-triazine (2c)C26 (Colon Carcinoma)7.87 ± 0.96[3]
Symmetrical chlorophenylamino-s-triazine (3c)MCF7 (Breast Cancer)4.98 ± 0.98[3]
Symmetrical chlorophenylamino-s-triazine (3c)C26 (Colon Carcinoma)3.05 ± 0.55[3]
Symmetrical chlorophenylamino-s-triazine (4c)MCF7 (Breast Cancer)6.85 ± 1.12[3]
Symmetrical chlorophenylamino-s-triazine (4c)C26 (Colon Carcinoma)1.71 ± 0.88[3]

Statistical Significance: The inhibitory concentrations (IC₅₀) are typically determined from dose-response curves and are reported as the mean ± standard deviation from multiple independent experiments. Statistical significance between the activities of different compounds is usually assessed using appropriate statistical tests, such as the t-test or ANOVA.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7, U87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate the synthesis and biological screening workflows.

Synthetic Workflow for 1-(4-chlorophenyl)-N,N-dimethylmethanamine

G cluster_synthesis Synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine start Start: 4-Chlorobenzaldehyde & Dimethylamine in DCM imine Iminium Ion Formation (1 hr, RT) start->imine Stir reduction Reductive Amination (Sodium Triacetoxyborohydride) imine->reduction Add reducing agent workup Aqueous Workup (NaHCO₃ solution) reduction->workup Quench reaction purification Purification (Column Chromatography) workup->purification Extract & Concentrate product Final Product: 1-(4-chlorophenyl)-N,N-dimethylmethanamine purification->product

Caption: A generalized workflow for the synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine.

Biological Screening Workflow for Cytotoxicity Assessment

G cluster_screening Cytotoxicity Screening Workflow (MTT Assay) cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Addition & Incubation (4 hours) incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Measurement (570 nm) solubilization->readout analysis Data Analysis (IC₅₀ Determination) readout->analysis

Caption: A typical workflow for evaluating the in vitro cytotoxicity of a test compound.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the synthesis and potential biological activities of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its analogs. The presented data, synthesized from various sources, highlights the therapeutic potential of this chemical scaffold, particularly in the development of anticancer agents. The detailed protocols offer a practical resource for researchers aiming to synthesize and evaluate similar compounds.

Future research should focus on the comprehensive experimental evaluation of 1-(4-chlorophenyl)-N,N-dimethylmethanamine to establish a complete data profile. Further structural modifications of this scaffold, guided by the structure-activity relationships derived from the comparative data presented here, could lead to the discovery of more potent and selective therapeutic agents.

References

  • PubChem. 1-(4-chlorophenyl)-N,N-dimethylmethanamine. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 12-N-p-chlorobenzyl sophoridinol derivatives as a novel family of anticancer agents. European Journal of Medicinal Chemistry.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pharmaffiliates. 15184-98-2 | Product Name : 1-(4-Chlorophenyl)-N,N-dimethylmethanamine. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. World Journal of Advanced Research and Reviews.
  • Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science.
  • Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5 - bipyrazol)-5-ols. Reports in Organic Chemistry.
  • Chemoenzymatic Synthesis and Biological Evalu
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS No. 15184-98-2) is a substituted aromatic amine used in specialized laboratory applications.[1] As with any halogenated organic compound, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure personnel safety and environmental compliance. This guide moves beyond mere procedural checklists to provide a comprehensive operational and disposal plan, rooted in the chemical's specific hazard profile and the regulatory landscape governing hazardous waste. Our objective is to empower researchers and drug development professionals with the knowledge to manage this substance responsibly from cradle to grave.

Hazard Assessment & Chemical Profile

Understanding the intrinsic hazards of a substance is the foundation of its safe management. While comprehensive toxicological data for 1-(4-chlorophenyl)-N,N-dimethylmethanamine is not extensively published, its structure as a chlorinated amine allows us to infer a reliable hazard profile based on analogous compounds and established chemical principles. The primary risks are associated with its irritant properties and potential toxicity if improperly handled.[2]

A Safety Data Sheet for a closely related compound, N-[(4-chlorophenyl)methylene]methanamine, provides the following GHS classifications, which should be considered relevant for establishing handling precautions.[2]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
(Data derived from SDS for a structurally similar compound)[2]

The presence of a carbon-halogen bond is a critical feature; such compounds are often persistent in the environment and are subject to stringent disposal regulations.[3][4] Therefore, all waste containing this substance must be treated as regulated hazardous waste.

Pre-Disposal Safety & Handling: The Principle of Containment

The primary directive before disposal is the prevention of exposure and environmental release. All handling of 1-(4-chlorophenyl)-N,N-dimethylmethanamine and its waste products must occur under controlled conditions.

2.1. Required Personal Protective Equipment (PPE)

An appropriate PPE ensemble is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Use chemical safety glasses and a face shield, as the compound is a serious eye irritant.[2] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[2]

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[2]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5]

2.2. Engineering Controls

Always handle the solid compound and prepare solutions within a chemical fume hood to ensure adequate ventilation and containment.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct identification and segregation at the point of generation. Mismanagement at this stage can lead to dangerous chemical reactions and significantly increased disposal costs.

3.1. Waste Identification

Any material contaminated with 1-(4-chlorophenyl)-N,N-dimethylmethanamine is considered hazardous waste. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Spill cleanup materials.

3.2. The Halogenated Waste Stream

As a chlorinated organic compound, this chemical waste must be segregated into a dedicated "Halogenated Organic Waste" container.[7][8]

Causality: Why is this segregation critical?

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds (HOCs) and restricts their land disposal.[4][9]

  • Disposal Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[3] Mixing them with non-halogenated solvents complicates and raises the cost of this process.[8][10]

  • Safety: Never mix halogenated waste with other waste categories, especially acids or oxidizers, to prevent unforeseen hazardous reactions.[11]

Your laboratory should have a clearly labeled, dedicated container for halogenated organic waste. Ensure the container is made of a compatible material (e.g., polyethylene for liquids) and is kept closed at all times except when adding waste.[10]

Spill & Emergency Procedures

Immediate and correct response to a spill is vital for safety.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, keeping the spill within a fume hood if possible.[6]

  • Don PPE: Wear the full PPE ensemble described in Section 2.1.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[2] For a liquid spill, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Pick up the contained material using spark-proof tools and place it into a suitable, clearly labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (sponges, wipes) as hazardous waste.

  • Disposal: Seal and label the container as "Hazardous Waste: Spill Debris containing 1-(4-chlorophenyl)-N,N-dimethylmethanamine" and place it in the designated satellite accumulation area for pickup.

Disposal Protocol: Incineration is the Standard

Direct disposal of 1-(4-chlorophenyl)-N,N-dimethylmethanamine into a landfill or down the sanitary sewer is strictly prohibited.[12] The compound's chemical structure necessitates destruction via controlled, high-temperature incineration.

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect all waste streams (solids, liquids, debris) in separate, compatible, and sealed containers.

  • Labeling: Label each container clearly with the words "Hazardous Waste," the full chemical name "1-(4-chlorophenyl)-N,N-dimethylmethanamine," and an indication of its hazards (e.g., "Irritant," "Toxic").[10]

  • Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.[5] The storage area should be secure and have secondary containment.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full inventory of the waste.

  • Documentation: Complete all required waste manifests or pickup forms provided by your EHS office or the contractor. Maintain a copy for your records.

Below is a logical workflow diagram that outlines the decision-making process for proper disposal.

G Disposal Workflow for 1-(4-chlorophenyl)-N,N-dimethylmethanamine cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal start Waste Generated (Pure chemical, solution, or contaminated material) assess Assess Hazards: - Halogenated Organic - Irritant (Skin/Eye) - Acutely Toxic (Oral) start->assess ppe Wear Full PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat assess->ppe spill Accidental Spill? assess->spill segregate Segregate into dedicated 'Halogenated Organic Waste' container container Use compatible, sealed, and properly labeled container segregate->container ppe->segregate storage Store in designated Satellite Accumulation Area container->storage contact_ehs Contact EHS or certified waste disposal vendor storage->contact_ehs pickup Schedule and document waste pickup contact_ehs->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate spill->ppe No spill_protocol Follow Spill Cleanup Protocol (See Section 4) spill->spill_protocol Yes spill_protocol->segregate

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-chlorophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 1-(4-chlorophenyl)-N,N-dimethylmethanamine (CAS No. 15184-98-2). The protocols herein are designed to establish a self-validating system of safety, ensuring minimal exposure and maximum protection during laboratory operations.

Hazard Assessment: Understanding the Adversary

1-(4-chlorophenyl)-N,N-dimethylmethanamine is a substituted benzylamine with a hazard profile that demands rigorous adherence to safety protocols. Based on data from structurally similar compounds, the primary risks are well-defined. According to safety data sheets (SDS), analogous chemicals are classified with significant health hazards[1].

  • Acute Oral Toxicity (Category 4): Harmful if swallowed, which underscores the importance of preventing ingestion through contaminated hands or materials[1].

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact. Prolonged exposure can lead to more severe dermal effects[1].

  • Serious Eye Irritation (Category 2A): Poses a significant risk of causing serious, potentially damaging, eye irritation[1]. In some cases, related compounds can cause severe eye damage[2].

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol, necessitating stringent engineering controls and, in some cases, respiratory protection[1].

The causality is clear: the chemical's reactivity can disrupt biological tissues upon contact. Therefore, the primary safety directive is to create an impermeable barrier between the researcher and the chemical.

The Core Directive: Your PPE Ensemble

Your PPE is the last line of defense, but it is a critical one[3]. The selection of appropriate gear is not a static choice but a dynamic one, dictated by the specific procedure being performed.

Eye and Face Protection: The Non-Negotiable Barrier

Direct ocular exposure presents the most immediate and significant risk of serious injury.

  • Standard Operations: For low-volume tasks such as weighing solids or preparing dilute solutions within a fume hood, safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the absolute minimum requirement[1].

  • Splash or Aerosol Risk: For any procedure involving larger volumes, heating, or potential for aerosolization (e.g., sonicating, vortexing), a full face shield worn over chemical splash goggles is mandatory[1][4]. Goggles provide a seal around the eyes, while the face shield protects against broader splashes.

Skin and Body Protection: Complete Coverage

The goal is to prevent all skin contact. This requires a multi-component approach.

  • Gloves: Always handle this chemical with gloves[1].

    • Material: Nitrile gloves are a suitable first choice for incidental contact. They must be inspected for integrity before each use[1].

    • Practice: For extended procedures or when handling larger quantities, double-gloving is strongly recommended. This practice allows for the removal of the contaminated outer glove without compromising the barrier to the skin[5]. Contaminated gloves must be disposed of as hazardous waste immediately after use[1].

  • Laboratory Coat/Gown: A standard cotton lab coat is insufficient. A chemical-resistant lab coat or a disposable gown with long sleeves and tight cuffs is required to protect the arms and torso[4][6].

  • Additional Protection: For large-scale operations or situations with a high risk of spills, a chemical-resistant apron and protective footwear (closed-toe shoes, potentially with shoe covers) are necessary to provide comprehensive body protection[3][4].

Respiratory Protection: Guarding the Airways

The primary method for respiratory protection is the use of engineering controls.

  • Primary Control: All handling of 1-(4-chlorophenyl)-N,N-dimethylmethanamine, especially the solid form, must be conducted in a certified chemical fume hood to control airborne concentrations[4].

  • When Respirators are Required: If engineering controls are not available or insufficient to prevent the generation of dusts or aerosols, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with an organic vapor/P100 (particulate) cartridge should be used[7]. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA standards[7].

  • Emergency Situations: In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) is essential for emergency responders[2][8].

PPE Selection Matrix for Key Laboratory Tasks

The following table provides a clear, task-based guide to selecting the appropriate level of PPE.

Task/Operation Scale Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing Solid Compound < 10gSafety GogglesDouble Nitrile Gloves, Chemical-Resistant Lab CoatRequired if outside a fume hood.
Preparing Stock Solutions < 100mLChemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Chemical-Resistant Lab CoatNot required if performed in a fume hood.
Running Reactions/Syntheses 100mL - 1LChemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical ApronNot required if performed in a fume hood.
Large-Scale Transfers > 1LChemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Chemical-Resistant Suit/Coveralls, BootsTask-specific risk assessment required.
Spill Cleanup AnyChemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Gloves, Chemical-Resistant Suit/Coveralls, BootsAir-Purifying Respirator (APR) with appropriate cartridges required. SCBA for large spills.

Operational Workflow for PPE Selection

This diagram illustrates the logical decision-making process a researcher should follow before beginning any task involving this compound.

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal Plan

Safe removal (doffing) of PPE is as critical as its proper selection to prevent cross-contamination.

  • Initial Decontamination: Decontaminate outer gloves with 70% ethanol before removal, if applicable.

  • Doffing Sequence: Remove PPE in the following order:

    • Chemical-resistant apron (if used).

    • Outer gloves (peel off without touching the exterior).

    • Face shield and goggles.

    • Gown or lab coat (roll it up with the contaminated side inward).

    • Inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[1].

  • Waste Disposal: All disposable PPE (gloves, gowns, shoe covers) and any materials used for cleaning spills must be considered hazardous waste. Place them in a suitable, labeled, and sealed container for disposal via a licensed waste disposal company, following all local, state, and federal regulations[1][2][8].

Emergency Protocols: Immediate First Aid

In case of accidental exposure, time is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist[1][2].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][9].

For any exposure, show the Safety Data Sheet to the attending medical personnel[1].

References

  • BASF. (2025, July 28). Safety data sheet.
  • Angene Chemical. (2024, September 13). Safety Data Sheet: N-[(4-chlorophenyl)methylene]methanamine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-(4-Chlorophenyl)-1-methylethylamine.
  • Benchchem. (2025). Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • Santa Cruz Biotechnology, Inc. (2021, September 9). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • LGC Standards. (2024, February 1). Safety Data Sheet.

Sources

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